molecular formula C10H7BrClNO B1291155 (6-bromo-2-chloroquinolin-3-yl)methanol CAS No. 1017464-16-2

(6-bromo-2-chloroquinolin-3-yl)methanol

Cat. No.: B1291155
CAS No.: 1017464-16-2
M. Wt: 272.52 g/mol
InChI Key: OVEGPGLEVGCNGG-UHFFFAOYSA-N
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Description

(6-bromo-2-chloroquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C10H7BrClNO and its molecular weight is 272.52 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromo-2-chloroquinoline-3-methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-bromo-2-chloroquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-4,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEGPGLEVGCNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Br)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640648
Record name (6-Bromo-2-chloroquinolin-3-yl)methanol
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Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017464-16-2
Record name (6-Bromo-2-chloroquinolin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-chloroquinoline-3-methanol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (6-bromo-2-chloroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the novel heterocyclic compound, (6-bromo-2-chloroquinolin-3-yl)methanol. As a substituted quinoline, this molecule holds potential as a scaffold in medicinal chemistry and drug development. A thorough understanding of its physical characteristics is paramount for its synthesis, purification, formulation, and application in further research. This document details its structural and core physicochemical properties, predicted spectral data, and established methodologies for their experimental determination.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The targeted substitution on this bicyclic heterocycle allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. The compound this compound introduces a unique combination of substituents—a bromine atom, a chlorine atom, and a hydroxymethyl group—that are expected to impart specific chemical reactivity and potential for further functionalization, making it a valuable building block for the synthesis of novel bioactive molecules.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and designing synthetic and analytical procedures.

PropertyValueSource
Chemical Name This compound-
CAS Number 1017464-16-2[1]
Molecular Formula C₁₀H₇BrClNO[1]
Molecular Weight 272.53 g/mol [1]
Appearance Solid[1]
Melting Point 182 - 183 °C[1]
Boiling Point Predicted: > 300 °C-
Solubility Predicted to be soluble in polar organic solvents such as DMSO, methanol, and ethanol.[2]

Expert Insights: The high melting point suggests a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding from the hydroxymethyl group and dipole-dipole interactions from the halogen substituents. The predicted high boiling point is consistent with a molecule of this molecular weight and polarity. The presence of the hydroxymethyl group is expected to enhance solubility in polar organic solvents compared to its parent quinoline scaffold.[2]

Synthesis and Structural Elucidation

A plausible synthetic route to this compound involves a two-step process starting from a substituted acetanilide. The initial Vilsmeier-Haack reaction yields the corresponding 6-bromo-2-chloroquinoline-3-carbaldehyde, which is then reduced to the target alcohol.

Proposed Synthetic Pathway

Synthesis Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Acetanilide->Vilsmeier Carbaldehyde (6-bromo-2-chloroquinolin-3-yl)carbaldehyde Vilsmeier->Carbaldehyde Reduction Reduction (e.g., NaBH₄, Methanol) Carbaldehyde->Reduction Methanol This compound Reduction->Methanol

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 6-bromo-2-chloroquinoline-3-carbaldehyde

This procedure is adapted from established methods for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[3]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the appropriate 6-bromo-substituted acetanilide.

  • Add phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) (Vilsmeier-Haack reagent).

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Reduction to this compound

This is a standard reduction of an aldehyde to a primary alcohol.[4][5]

  • Dissolve the 6-bromo-2-chloroquinoline-3-carbaldehyde in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons of the methanol substituent.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • δ 8.0-8.5 ppm (s, 1H): Aromatic proton at the C4 position.

  • δ 7.6-8.0 ppm (m, 3H): Aromatic protons on the quinoline ring system.

  • δ 4.8-5.0 ppm (s, 2H): Methylene protons (-CH₂OH).

  • δ 2.0-3.0 ppm (br s, 1H): Hydroxyl proton (-OH). The chemical shift and multiplicity of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • δ 150-160 ppm: Quaternary carbon C2 (attached to Cl and N).

  • δ 145-150 ppm: Quaternary carbon C8a.

  • δ 120-140 ppm: Aromatic CH and quaternary carbons of the quinoline ring.

  • δ 60-65 ppm: Methylene carbon (-CH₂OH).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR (KBr pellet, cm⁻¹):

  • 3200-3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

  • 3000-3100 cm⁻¹ (weak): Aromatic C-H stretching.

  • 1550-1600 cm⁻¹ (medium to strong): C=C and C=N stretching vibrations of the quinoline ring.

  • 1000-1100 cm⁻¹ (strong): C-O stretching of the primary alcohol.

  • 700-900 cm⁻¹ (strong): C-H out-of-plane bending of the aromatic ring.

  • 600-800 cm⁻¹ (medium): C-Cl and C-Br stretching vibrations.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine and chlorine, a distinctive isotopic pattern is expected for the molecular ion and bromine/chlorine-containing fragments.

Predicted Mass Spectrum (EI):

  • M⁺ peak: An intense molecular ion peak is expected at m/z 271 and 273 in an approximate 3:4:1 ratio due to the presence of ³⁵Cl/⁷⁹Br, ³⁵Cl/⁸¹Br and ³⁷Cl/⁷⁹Br, and ³⁷Cl/⁸¹Br isotopes.

  • Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl radical (•OH), water (H₂O), and the chloromethyl group (•CH₂Cl).

Experimental Methodologies for Physical Property Determination

Melting Point Determination

A sharp melting point range is a good indicator of purity.

MeltingPoint Start Start SamplePrep Prepare Sample: - Finely powder the solid. - Pack into a capillary tube. Start->SamplePrep Apparatus Place in Melting Point Apparatus SamplePrep->Apparatus Heating Heat Slowly (1-2 °C/min) Apparatus->Heating Observation Observe and Record: - Temperature at which melting begins. - Temperature at which sample is fully liquid. Heating->Observation End End Observation->End

Caption: Workflow for melting point determination.

Protocol:

  • A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[6][7]

Solubility Determination

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

Protocol:

  • To a small, known amount of this compound in a test tube, add a measured volume of the solvent to be tested (e.g., DMSO, ethanol, methanol, acetone, water).

  • Agitate the mixture at a constant temperature.

  • Visually inspect for the dissolution of the solid.

  • If the solid dissolves, add more solute until saturation is reached. If it does not dissolve, the compound is considered insoluble or sparingly soluble in that solvent at that temperature.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy:

  • For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6]

  • Place the sample in the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS):

  • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionize the sample using a suitable technique (e.g., electron impact - EI).

  • The ions are then separated based on their mass-to-charge ratio (m/z) and detected.[8][9]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with care, as is standard practice for all novel chemical compounds. Based on the hazard information for the related compound 6-bromo-2-chloroquinoline, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[8] Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a structurally interesting heterocyclic compound with potential applications in medicinal chemistry. This guide has provided a detailed overview of its known and predicted physical properties, a plausible synthetic route, and standard protocols for its characterization. The data and methodologies presented herein are intended to serve as a valuable resource for researchers working with this and related quinoline derivatives, facilitating further investigation into its chemical reactivity and biological potential.

References

  • PubChem. (n.d.). 6-Bromo-2-chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, F. N., Roopan, S. M., Kushwaha, A. K., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1544.
  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • University of Toronto Scarborough. (n.d.). Experiment (1) Determination of Melting Points. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Khan, F. N., Roopan, S. M., Kushwaha, A. K., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1544.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol. Retrieved from [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Abdel-Wahab, B. F., & El-Awaad, M. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(13), 7054–7083.
  • PubChem. (n.d.). (6-Bromo-3,4-dichloro-2-quinolyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Introduction: The Strategic Value of Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (6-bromo-2-chloroquinolin-3-yl)methanol (CAS 1017464-16-2)

The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, celebrated for its vast pharmacological potential.[1] Molecules incorporating this nucleus have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimalarial, and antibacterial properties.[2][3] The efficacy of quinoline-based drugs is profoundly influenced by the nature and positioning of substituents on the heterocyclic ring system.[4] This guide focuses on a key heterocyclic building block, This compound , a strategically functionalized intermediate designed for versatile application in synthetic chemistry and drug discovery programs.

The molecule's architecture is notable for its three distinct points of reactivity: a nucleophilic substitution-ready chloro group at the 2-position, a cross-coupling-receptive bromo group at the 6-position, and a modifiable primary alcohol at the 3-position. This trifecta of functional handles allows for sequential, orthogonal chemical transformations, making it an invaluable starting material for constructing complex molecular libraries and targeting novel therapeutic agents. This document provides a comprehensive technical overview of its properties, synthesis, reactivity, and analytical characterization to empower researchers in leveraging its full synthetic potential.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1017464-16-2
Molecular Formula C₁₀H₇BrClNO
Molecular Weight 272.53 g/mol
Appearance Solid
InChI Key OVEGPGLEVGCNGG-UHFFFAOYSA-N
SMILES String OCc1cc2cc(Br)ccc2nc1Cl
Purity Typically ≥95%[5]

Table 1: Core physicochemical properties of this compound.

Synthesis and Purification Protocol

While numerous methods exist for quinoline synthesis, the construction of this specific trifunctionalized scaffold typically follows a multi-step sequence involving a Vilsmeier-Haack reaction followed by a selective reduction. This approach provides reliable access to the target molecule.

Synthetic Workflow: A Two-Step Approach

The synthesis begins with the Vilsmeier-Haack cyclization of an appropriate N-acyl aniline to generate the 6-bromo-2-chloroquinoline-3-carboxaldehyde intermediate. This aldehyde is then selectively reduced to the primary alcohol, yielding the final product.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Selective Reduction start p-Bromoacetanilide reagents1 POCl₃, DMF start->reagents1 intermediate 6-Bromo-2-chloroquinoline-3-carboxaldehyde (CAS 100331-89-3) reagents1->intermediate reagents2 Sodium Borohydride (NaBH₄) Methanol / THF intermediate->reagents2 product This compound (CAS 1017464-16-2) reagents2->product

Diagram 1: High-level synthetic workflow.
Detailed Experimental Protocol: Synthesis

This protocol details the reduction of the aldehyde precursor, a common and reliable method for obtaining the title compound.[6]

Objective: To synthesize this compound from 6-bromo-2-chloroquinoline-3-carboxaldehyde.

Materials:

  • 6-Bromo-2-chloroquinoline-3-carboxaldehyde[7]

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-2-chloroquinoline-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of anhydrous THF and methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.1 to 1.5 eq) portion-wise over 15-20 minutes. The slow addition is crucial to control the exothermic reaction and gas evolution.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

Purification is essential to remove unreacted starting materials and byproducts. Flash column chromatography is the preferred method for this compound.[8]

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30-40% EtOAc/Hexanes).

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial non-polar mobile phase (e.g., 10% EtOAc/Hexanes) and pack the column.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After drying, load the solid sample onto the top of the packed column.[8]

  • Elution: Begin elution with the non-polar mobile phase, collecting fractions. Gradually increase the polarity of the eluent to mobilize and elute the desired product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.

Chemical Reactivity and Synthetic Applications

The strategic placement of three distinct functional groups makes this molecule a versatile platform for building molecular complexity. Each site can be addressed with a high degree of chemical selectivity.

G cluster_C2 C2-Position (Chloro) cluster_C6 C6-Position (Bromo) cluster_C3 C3-Position (Methanol) center This compound C2_product Nucleophilic Substitution (e.g., Amines, Alkoxides) center->C2_product Nu⁻ C6_product Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) center->C6_product Pd(0), R-B(OH)₂ C3_product1 Oxidation (Aldehyde, Carboxylic Acid) center->C3_product1 [O] C3_product2 Esterification / Etherification center->C3_product2 RCOOH or R-X

Diagram 2: Key reactivity pathways of the title compound.
  • 2-Position (Chloro Group): The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of various nucleophiles, such as amines, thiols, or alkoxides, enabling the synthesis of diverse 2-substituted quinolines. A patent for a related compound demonstrates the substitution of the 2-chloro group with sodium methoxide.[9]

  • 6-Position (Bromo Group): The bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions.[2][4] It readily participates in Suzuki couplings (to form C-C bonds with boronic acids), Sonogashira couplings (with terminal alkynes), Buchwald-Hartwig aminations (with amines), and other similar transformations. This position is crucial for extending the molecular framework and introducing aryl, heteroaryl, or alkyl groups.

  • 3-Position (Methanol Group): The primary alcohol is a versatile functional group. It can be:

    • Oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or further to the carboxylic acid with stronger oxidants (e.g., KMnO₄, Jones reagent).

    • Converted into esters via reaction with carboxylic acids (Fischer esterification) or acyl chlorides.

    • Transformed into ethers through Williamson ether synthesis.

This orthogonal reactivity allows for a stepwise and controlled diversification strategy, making the compound a valuable intermediate in the synthesis of targeted libraries for high-throughput screening and lead optimization. Its structural motif is found in precursors to potent therapeutic agents, such as the anti-tuberculosis drug Bedaquiline, underscoring the scaffold's relevance.[9]

Analytical Characterization

Confirming the identity and purity of the synthesized material is a non-negotiable step in the research workflow. While comprehensive literature spectra for this specific molecule are sparse[10], its structure can be unequivocally confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons on the quinoline core (approx. 7.5-8.5 ppm). A singlet for the CH₂ group of the methanol substituent (approx. 4.5-5.0 ppm). A broad singlet for the hydroxyl proton (variable).
¹³C NMR Signals for the 10 unique carbon atoms of the quinoline core and the methylene carbon.
Mass Spec. A molecular ion peak corresponding to the calculated mass (272.53 g/mol ), showing a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.
FTIR Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), and C-Cl/C-Br vibrations in the fingerprint region.

Table 2: Expected analytical data for structural verification.

Predicted mass spectrometry data further aids in identification, with expected collision cross-sections calculated for various adducts.[10]

Adductm/zPredicted CCS (Ų)
[M+H]⁺271.94722145.7
[M+Na]⁺293.92916160.1
[M-H]⁻269.93266150.8

Table 3: Predicted collision cross-section (CCS) values.[10]

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Classification: [5]

  • Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H318: Causes serious eye damage.

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P317: IF SWALLOWED: Get medical help.

    • P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P501: Dispose of contents/container in accordance with local regulations.

Handling and Storage:

  • Personal Protective Equipment (PPE): Use a chemical fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is at room temperature.[5]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

References

  • Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.
  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate.
  • Patel, A. et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
  • Adimule, V. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
  • Lone, M. et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • Sigma-Aldrich. 6-Bromo-2-chloroquinoline-3-methanol AldrichCPR.
  • BLD Pharm. 6-Bromo-2-chloroquinoline-3-methanol.
  • Sigma-Aldrich. 6-Bromo-2-chloroquinoline-3-methanol AldrichCPR 1017464-16-2.
  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • PubChemLite. 6-bromo-2-chloroquinoline-3-methanol (C10H7BrClNO).
  • Roopan, S. M. et al. (2011). (2-Chloro-6-methylquinolin-3-yl)methanol. PMC - NIH.
  • PubChem. 6-Bromo-2-chloroquinoline-3-carboxaldehyde.
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The Unambiguous Identification of (6-bromo-2-chloroquinolin-3-yl)methanol: A Spectroscopic Elucidation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activities. The precise functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties. Consequently, the unambiguous structural elucidation of novel quinoline derivatives is not merely a procedural step but a fundamental prerequisite for advancing a compound through the discovery pipeline. This guide provides an in-depth, technically-focused walkthrough for the complete structural confirmation of (6-bromo-2-chloroquinolin-3-yl)methanol, a compound of interest for further derivatization. We will move beyond a simple recitation of data, delving into the causal reasoning behind the application of specific spectroscopic techniques and the interpretation of the resulting data.

Synthetic Pathway: From Acetanilide to the Target Molecule

A robust analytical strategy is predicated on a sound understanding of the synthetic route, as it informs the expected structure and potential byproducts. The synthesis of this compound is efficiently achieved in a two-step process.

Step 1: Vilsmeier-Haack Cyclization

The synthesis commences with the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of electron-rich aromatic compounds.[1][2] In this case, a substituted acetanilide, 4-bromoacetanilide, undergoes reaction with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] This reaction cascade furnishes the key intermediate, 6-bromo-2-chloroquinoline-3-carbaldehyde. The mechanism involves the formation of an electrophilic chloroiminium ion which drives the cyclization of the acetanilide.[5][6]

Step 2: Selective Reduction

The subsequent transformation is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its mild nature and chemoselectivity, readily reducing aldehydes and ketones without affecting other reducible groups on the quinoline core.[1][7] The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.[8][9]

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reduction 4-bromoacetanilide 4-bromoacetanilide Vilsmeier_Reagent POCl3, DMF 4-bromoacetanilide->Vilsmeier_Reagent Reaction Aldehyde_Intermediate 6-bromo-2-chloroquinoline- 3-carbaldehyde Vilsmeier_Reagent->Aldehyde_Intermediate Reduction_Reagent NaBH4, Solvent Aldehyde_Intermediate->Reduction_Reagent Reaction Final_Product (6-bromo-2-chloroquinolin- 3-yl)methanol Reduction_Reagent->Final_Product

Caption: Synthetic workflow for this compound.

Mass Spectrometry: The First Glimpse of Molecular Identity

Mass spectrometry (MS) serves as the initial checkpoint in structural analysis, providing the molecular weight of the synthesized compound. For halogenated molecules, MS offers an additional layer of confirmation through characteristic isotopic patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). A 10 µL aliquot of this stock solution is then further diluted in 1 mL of the same solvent.[10][11]

  • Instrumentation: The analysis is performed on an ESI-MS system.

  • Data Acquisition: The sample is introduced into the ESI source. Data is typically acquired in positive ion mode, scanning a mass-to-charge (m/z) range that encompasses the expected molecular weight.[12]

Data Interpretation and Expected Fragmentation

The molecular formula of this compound is C₁₀H₇BrClNO. The presence of bromine and chlorine, with their distinct isotopic abundances (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1), results in a characteristic isotopic cluster for the molecular ion [M+H]⁺.

IonCalculated m/zPredicted Relative Abundance
[M+H]⁺ (C₁₀H₈⁷⁹Br³⁵ClNO)⁺271.9472100%
[M+H]⁺ (C₁₀H₈⁸¹Br³⁵ClNO)⁺273.9452~98%
[M+H]⁺ (C₁₀H₈⁷⁹Br³⁷ClNO)⁺273.9442~32%
[M+H]⁺ (C₁₀H₈⁸¹Br³⁷ClNO)⁺275.9422~31%

Table 1: Predicted m/z values and relative abundances for the isotopic cluster of the [M+H]⁺ ion of this compound.

The observed isotopic pattern should closely match these predictions, providing strong evidence for the elemental composition of the molecule.

Infrared Spectroscopy: Probing Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The pressure arm is engaged to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded, followed by the sample spectrum.[13][14]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Expected Characteristic Absorptions

The FTIR spectrum of this compound is expected to exhibit several key absorption bands that are diagnostic for its structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400-3200O-H stretchAlcoholBroad, strong
3100-3000C-H stretchAromaticMedium
1600-1450C=C and C=N stretchQuinoline ringMultiple sharp bands
1250-1000C-O stretchPrimary alcoholStrong
850-750C-H out-of-plane bendAromaticStrong
~700C-Cl stretchAryl chlorideMedium to strong
~600C-Br stretchAryl bromideMedium

Table 2: Predicted characteristic FTIR absorption bands for this compound.[15][16][17]

The presence of a broad band in the 3400-3200 cm⁻¹ region is a clear indicator of the hydroxyl group, confirming the reduction of the aldehyde. The collection of sharp peaks in the aromatic region confirms the quinoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the definitive elucidation of organic structures, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both ¹H and ¹³C acquisitions.[18][19][20]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Molecule_Structure mol mol

Caption: Structure of this compound with atom numbering for NMR assignment.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~8.2s-1H
H-5~8.0d~2.01H
H-7~7.8dd~9.0, 2.01H
H-8~7.7d~9.01H
-CH₂-~4.8d~6.02H
-OH~2.5-3.5t~6.01H

Table 3: Predicted ¹H NMR spectral data for this compound in CDCl₃.

Rationale for Chemical Shift Predictions:

  • H-4: This proton is deshielded by the adjacent nitrogen atom and the electron-withdrawing chloro group, and its signal is expected to be a singlet due to the absence of adjacent protons.

  • Aromatic Protons (H-5, H-7, H-8): The chemical shifts are predicted based on data for 6-bromoquinoline.[1] H-5 is expected to be a doublet due to coupling with H-7. H-7 will appear as a doublet of doublets due to coupling with both H-5 and H-8. H-8 will be a doublet due to coupling with H-7.

  • -CH₂-: The methylene protons are adjacent to the aromatic ring and the hydroxyl group, leading to a downfield shift. They will appear as a doublet due to coupling with the hydroxyl proton.

  • -OH: The chemical shift of the hydroxyl proton can be variable and concentration-dependent. It is expected to be a triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~135
C-4~138
C-4a~128
C-5~130
C-6~120
C-7~133
C-8~129
C-8a~146
-CH₂OH~60

Table 4: Predicted ¹³C NMR spectral data for this compound.

Rationale for Chemical Shift Predictions:

  • C-2 and C-8a: These carbons, being adjacent to the nitrogen atom, are significantly deshielded.

  • C-6: The carbon atom bearing the bromine is expected to have a chemical shift around 120 ppm.

  • -CH₂OH: The carbon of the hydroxymethyl group is expected to resonate in the typical range for a primary alcohol.[12][21]

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of this multi-technique approach lies in the convergence of data. No single technique provides the complete picture, but together they form a self-validating system for structural confirmation.

Elucidation_Logic MS Mass Spectrometry (Molecular Formula & Isotopic Pattern) Confirmed_Structure This compound MS->Confirmed_Structure Confirms C₁₀H₇BrClNO FTIR FTIR Spectroscopy (Functional Groups: -OH, Ar, C-Cl, C-Br) FTIR->Confirmed_Structure Confirms key functional groups 1H_NMR ¹H NMR (Proton Environments & Connectivity) 1H_NMR->Confirmed_Structure Defines proton framework 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->Confirmed_Structure Defines carbon framework

Caption: Logical relationship of spectroscopic data for structure elucidation.

The ESI-MS data will confirm the elemental composition, C₁₀H₇BrClNO. The FTIR spectrum will verify the presence of the key hydroxyl and quinoline functionalities. The ¹H and ¹³C NMR spectra will then provide the definitive atom-by-atom map of the molecule, confirming the precise arrangement of substituents on the quinoline core and the presence of the methanol group at the 3-position. The convergence of these independent datasets provides an unassailable confirmation of the structure of this compound.

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link][1]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link][2]

  • Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link][7]

  • Vilsmeier haack rxn. Slideshare. [Link][3]

  • NMR Prediction. ACD/Labs. [Link][22]

  • Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. [Link][8]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link][4]

  • Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link][9]

  • Vilsmeier–Haack reaction. Wikipedia. [Link][5]

  • Vilsmeier-Haack reaction. Name-Reaction.com. [Link][6]

  • Mnova Predict. Bruker. [Link][23]

  • Download NMR Predict. Mestrelab. [Link][24]

  • Which software is best for computer assisted prediction of NMR and/or mass spectra?. ResearchGate. [Link][25]

  • Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link][18]

  • NMRtist. [Link][26]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link][13]

  • 13C- and 1H-NMR Analysis. Bio-protocol. [Link][19]

  • SOP data acquisition. R-NMR. [Link][27]

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. [Link][15]

  • Stepbystep procedure for NMR data acquisition. [Link][20]

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link][10]

  • Sample Preparation Protocol for ESI Accurate Mass Service. [Link][11]

  • Electrospray Ionization (ESI) Instructions. Rutgers University. [Link][12]

  • Quantitative NMR Spectroscopy. [Link][28]

  • Sample Preparation & Autosampler Vials for ESI-MS. University of Washington. [Link][29]

  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. [Link][16]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link][14]

  • The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N). ResearchGate. [Link][30]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link][31]

  • Quantitative analysis using ATR-FTIR Spectroscopy. Agilent. [Link][32]

  • Table of Characteristic IR Absorptions. [Link][17]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. [Link][33]

  • Fourier Transform Infrared Spectroscopy. [Link][34]

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A Comprehensive Spectroscopic and Structural Elucidation Guide to (6-bromo-2-chloroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectral characteristics of the novel heterocyclic compound, (6-bromo-2-chloroquinolin-3-yl)methanol. Designed for researchers, chemists, and professionals in drug discovery and development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous structural confirmation and characterization of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by authoritative references, ensuring scientific rigor and practical utility.

Given the absence of published experimental spectra for this specific compound, this guide presents a robust, predicted dataset derived from foundational spectroscopic theory and comparative analysis of structurally related quinoline derivatives.[1][2] This predictive approach serves as a powerful instructional tool, illustrating the process of spectral interpretation and structural deduction for complex heterocyclic systems.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound possesses a quinoline core, a bicyclic aromatic system containing a benzene ring fused to a pyridine ring.[3] This core is substituted with three key functional groups: a bromine atom at position 6, a chlorine atom at position 2, and a hydroxymethyl (-CH₂OH) group at position 3. Each of these substituents imparts a distinct electronic and structural influence, which is directly reflected in the compound's spectroscopic fingerprint.

The following diagram illustrates the molecular structure with standardized numbering for unambiguous spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.[2][4] For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and data quality.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Cap the tube and ensure complete dissolution by gentle inversion.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.[1]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in CDCl₃ is summarized below. Chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the aromatic ring currents.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
H-48.15s (singlet)1HDeshielded by the adjacent nitrogen and the electron-withdrawing chloro group. Appears as a singlet due to the absence of adjacent protons.
H-57.90d (doublet)1HPart of the carbocyclic ring, deshielded. Coupled to H-7, but with a small meta-coupling constant.
H-77.70dd (doublet of doublets)1HCoupled to both H-5 and H-8.
H-88.20d (doublet)1HDeshielded due to its proximity to the nitrogen atom's lone pair (peri-effect). Coupled to H-7.
-CH₂- (C9)4.95d (doublet)2HMethylene protons adjacent to the aromatic ring and the hydroxyl group. Split by the hydroxyl proton.
-OH (O10)2.50t (triplet)1HChemical shift is variable and depends on concentration and solvent. Coupled to the adjacent methylene protons.

Note: The hydroxyl proton's multiplicity and chemical shift can vary or disappear upon D₂O exchange.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ reveals 10 distinct carbon signals, consistent with the molecular structure.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2151.0Significantly deshielded due to direct attachment to the electronegative nitrogen and chlorine atoms.[1]
C-3135.5Attached to the hydroxymethyl group and part of the C=C bond.
C-4138.0Deshielded by the adjacent nitrogen atom.
C-4a128.5Bridgehead carbon.
C-5129.5Aromatic CH.
C-6120.0Attached to the bromine atom, which has a moderate deshielding effect.
C-7132.0Aromatic CH.
C-8129.0Aromatic CH.
C-8a147.0Bridgehead carbon, deshielded by the adjacent nitrogen.
-CH₂OH (C9)62.5Aliphatic carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5][6] The vibrational frequencies of bonds are sensitive to their environment.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale for Prediction
3400-3200 (broad)O-H stretchAlcohol (-OH)The broadness is due to hydrogen bonding.[5]
3100-3000C-H stretchAromaticCharacteristic of C-H bonds on the quinoline ring.
2950-2850C-H stretchAliphaticFrom the -CH₂- group.
1600-1450C=C and C=N stretchAromatic RingMultiple bands are expected due to the complex vibrations of the quinoline core.[7]
1250-1000C-O stretchAlcohol (-C-O)Strong absorption typical for primary alcohols.
850-750C-Cl stretchAryl HalideThe exact position is dependent on the substitution pattern.
700-550C-Br stretchAryl HalideCharacteristic absorption for aryl bromides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.[8] High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Experimental Protocol for Mass Spectrometry
  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce a protonated molecular ion [M+H]⁺. Electron Ionization (EI) would provide more extensive fragmentation.[9]

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a Time-of-Flight (TOF) or Quadrupole.

Predicted Mass Spectrum Data

The molecular formula is C₁₀H₇BrClNO. The predicted mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.₃%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%).

Molecular Ion (M⁺):

  • Calculated Monoisotopic Mass: 270.9400 u

  • The molecular ion region will show a cluster of peaks:

    • M⁺ (¹²C₁₀¹H₇⁷⁹Br³⁵Cl¹⁴N¹⁶O): m/z 270.94 (most abundant)

    • M+2: m/z 272.94 (significant intensity due to ⁸¹Br and ³⁷Cl)

    • M+4: m/z 274.94 (visible intensity due to both ⁸¹Br and ³⁷Cl)

Major Fragmentation Pathways: The fragmentation pattern helps to piece together the molecular structure. The following diagram illustrates the logical flow of fragmentation under EI conditions.

G M [M]⁺˙ m/z 271/273/275 M_CH2OH [M - CH₂OH]⁺ m/z 240/242/244 M->M_CH2OH - •CH₂OH M_Br [M - Br]⁺ m/z 192/194 M->M_Br - •Br M_Cl [M - Cl]⁺ m/z 236/238 M->M_Cl - •Cl QuinolineCore [C₉H₄BrClN]⁺˙ m/z 240/242/244 M_CH2OH->QuinolineCore rearrangement QuinolineCore_HCN [C₈H₃BrCl]⁺˙ m/z 213/215/217 QuinolineCore->QuinolineCore_HCN - HCN

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Loss of •CH₂OH (m/z 240/242/244): A common fragmentation for benzyl-type alcohols, leading to a stable quinoline cation.

  • Loss of •Br (m/z 192/194): Cleavage of the C-Br bond.

  • Loss of •Cl (m/z 236/238): Cleavage of the C-Cl bond.

  • Loss of HCN (from quinoline core): A characteristic fragmentation of the quinoline ring system, typically involving the loss of 27 u from a nitrogen-containing fragment.[8]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating predicted data from NMR, IR, and MS, a self-consistent and detailed structural portrait emerges. The causality behind each predicted signal and fragment has been explained based on established chemical principles and data from related structures. This document serves as a robust framework for any researcher undertaking the synthesis and characterization of this compound or its analogs, providing the necessary tools to interpret experimental data with confidence and scientific rigor.

References

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

  • Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Available from: [Link]

  • TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Available from: [Link]

  • Chemical Papers. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]

  • ResearchGate. (2020). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Available from: [Link]

  • PubChem. 6-Bromoquinoline. National Institutes of Health. Available from: [Link]

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  • Canadian Science Publishing. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Available from: [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

  • ResearchGate. (2005). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N). Available from: [Link]

  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Available from: [Link]

  • National Institutes of Health. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available from: [Link]

  • Reddit. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Available from: [Link]

  • MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available from: [Link]

  • ACS Publications. (2002). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • SpectraBase. 6-Bromoquinoline - Optional[1H NMR] - Spectrum. Available from: [Link]

  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Available from: [Link]

  • PubChem. Quinoline. National Institutes of Health. Available from: [Link]

  • ChemSynthesis. (2-chloro-3-quinolinyl)(phenyl)methanol. Available from: [Link]

  • National Institutes of Health. (2-Chloro-6-methylquinolin-3-yl)methanol. Available from: [Link]

  • National Institutes of Health. (2-Chloro-8-methylquinolin-3-yl)methanol. Available from: [Link]

  • Sci-Hub. (2-Chloro-6-methylquinolin-3-yl)methanol. Available from: [Link]

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(6-bromo-2-chloroquinolin-3-yl)methanol solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of (6-bromo-2-chloroquinolin-3-yl)methanol

Introduction

This compound is a halogenated quinoline derivative. The quinoline scaffold is a critical pharmacophore in drug discovery, appearing in compounds with a wide range of therapeutic applications, including anticancer and antimalarial agents[1][2]. As with any compound intended for biological screening or formulation, understanding its solubility is a foundational requirement. Poor aqueous solubility is a primary contributor to poor bioavailability and can lead to misleading results in high-throughput screening (HTS) assays, ultimately causing delays and increased costs in drug development[3][4].

This guide provides a comprehensive technical overview of the theoretical and experimental considerations for determining the solubility profile of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just protocols but the scientific rationale behind them to ensure robust and reliable data generation. We will explore the distinction between thermodynamic and kinetic solubility, detail validated experimental protocols, and discuss appropriate analytical techniques for quantification.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its physicochemical properties. The structure of this compound—featuring a large, rigid quinoline core, two halogen substituents, and a polar methanol group—suggests a complex solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₇BrClNO[5][6]
Molecular Weight 272.53 g/mol [5][6]
Appearance Solid
Melting Point 182 - 183 °C[5]
Predicted XlogP 3.0[7]
Predicted pKa (Basic) ~4.9 (Estimated for quinoline nitrogen)[8]

Expert Insights:

  • The high melting point suggests strong crystal lattice energy, which must be overcome for dissolution, often indicating lower solubility.

  • The predicted XlogP of 3.0 indicates a significant lipophilic character, suggesting poor intrinsic solubility in aqueous media.

  • The presence of the basic quinoline nitrogen (estimated pKa ~4.9) is critical[8]. At pH values significantly below its pKa, the molecule will become protonated and form a more soluble salt. This makes its aqueous solubility highly pH-dependent[1][8].

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Before any experimental work, it is crucial to distinguish between the two primary types of solubility measurements, as they answer different questions and are applicable at different stages of research.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium with an excess of the solid compound[9]. This measurement is vital for lead optimization and pre-formulation studies, as it represents the most stable state[4][10]. The "shake-flask" method is the gold standard for this determination[11][12].

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO) into an aqueous buffer[13][14]. This method is rapid and amenable to high-throughput formats, making it ideal for early drug discovery to quickly flag compounds with potential solubility issues[3][15]. However, kinetic solubility values are often higher than thermodynamic values due to the formation of supersaturated solutions or amorphous precipitates instead of the more stable crystalline form[13][16].

G cluster_0 Solubility Assessment Strategy Start Start: New Compound Decision1 Research Stage? Start->Decision1 Kinetic Kinetic Solubility Assay (e.g., Nephelometry, UV-Vis) Decision1->Kinetic Early Thermo Thermodynamic Solubility Assay (Shake-Flask Method) Decision1->Thermo Late HTS High-Throughput Screening Early Discovery Kinetic->HTS LO Lead Optimization Pre-formulation Thermo->LO

Caption: Decision workflow for selecting a solubility assay.

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining the solubility of this compound.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method remains the most reliable for determining equilibrium solubility[11]. Its trustworthiness comes from ensuring true equilibrium is reached and allowing for visual inspection of the solid phase.

Methodology:

  • Preparation: Accurately weigh approximately 2-5 mg of solid this compound into a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline (PBS), Simulated Gastric Fluid, or organic solvents like ethanol). The amount of solid should be in clear excess.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the mixture to equilibrate for 24-48 hours.

    • Causality Check: A long incubation is necessary to ensure the dissolution process has reached a true equilibrium between the solid and solution phases[3][12]. Shorter times risk underestimating the true solubility or measuring the solubility of a metastable form.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to separate the saturated solution from the excess solid without disturbing the equilibrium. This is best achieved by:

    • Centrifuging the vial and sampling the supernatant.

    • Filtering the sample through a 0.22 or 0.45 µm syringe filter (ensure the filter material does not bind the compound).

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) to fall within the linear range of the analytical method (see Section 4). Analyze the concentration using a validated HPLC or UV-Vis method.

  • Validation: Visually inspect the remaining solid in the vial. The presence of solid material confirms that a saturated solution was achieved.

Protocol: Kinetic Solubility via High-Throughput Method

This protocol is adapted for a 96-well plate format and is suitable for rapid screening. Laser nephelometry, which measures light scattering from precipitated particles, is a common and efficient detection method[15].

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., pH 7.4 PBS).

  • Compound Addition: Using a liquid handler or multichannel pipette, add small volumes (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., from 1 µM to 200 µM).

    • Causality Check: Adding the compound from a DMSO stock into an aqueous buffer creates a state of supersaturation, and the kinetic solubility is the point at which the compound can no longer stay in this state and precipitates[13][14].

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature[3].

  • Detection: Measure the turbidity or light scattering in each well using a plate-based nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 650 nm)[15].

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is determined as the kinetic solubility.

Protocol: Generating a pH-Solubility Profile

Given the basic nitrogen in the quinoline ring, the solubility of this compound is expected to increase significantly at lower pH values[8].

G cluster_0 Effect of pH on Quinoline Solubility Low_pH Low pH (pH < pKa) Acidic Environment Protonated Protonated Form (QH⁺) Dominant Species Low_pH->Protonated Equilibrium shifts left High_pH High pH (pH > pKa) Neutral/Basic Environment Neutral Neutral Form (Q) Dominant Species High_pH->Neutral Equilibrium shifts right Equilibrium Quinoline + H₂O <=> Quinolinium⁺ + OH⁻ Sol_High Higher Aqueous Solubility Protonated->Sol_High Sol_Low Lower Aqueous Solubility Neutral->Sol_Low

Caption: Influence of pH on the ionization and solubility of quinoline derivatives.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 5, 6, 7.4, 9).

  • Solubility Measurement: Perform the thermodynamic shake-flask method (Protocol 3.1) in parallel for each of the prepared buffers.

  • Data Plotting: Plot the measured solubility (in µg/mL or µM, often on a log scale) against the pH of the buffer.

  • Interpretation: The resulting profile will illustrate the pH-dependent solubility, which is critical for predicting oral absorption, as the compound travels through the varying pH environments of the gastrointestinal tract[1][2].

Analytical Quantification Techniques

Accurate quantification of the dissolved compound is paramount. HPLC is the preferred method due to its specificity and ability to detect impurities or degradation[16].

High-Performance Liquid Chromatography (HPLC-UV)

Protocol:

  • Standard Curve Preparation: Prepare a series of known concentrations of this compound in the mobile phase or a similar solvent. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered and diluted supernatant from the solubility experiment.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of maximum absorbance (determined by a UV scan, likely around 254 nm or 280 nm for the quinoline chromophore).

  • Concentration Calculation: Use the peak area of the analyte in the sample and the linear regression equation from the standard curve to calculate the exact concentration.

UV-Vis Spectroscopy

This method is faster but less specific than HPLC. It is suitable if the compound is pure and has a strong chromophore.

Protocol:

  • Wavelength Selection: Scan a known concentration of the compound in the assay buffer to determine the wavelength of maximum absorbance (λ_max).

  • Standard Curve Preparation: Prepare a series of known concentrations in the same buffer used for the solubility experiment and measure their absorbance at λ_max to create a calibration curve according to the Beer-Lambert law.

  • Sample Analysis: Measure the absorbance of the filtered supernatant (diluted if necessary).

  • Concentration Calculation: Determine the concentration from the calibration curve.

    • Trustworthiness Note: This method can be compromised by UV-absorbing impurities or degradation products[16]. A blank reading using the supernatant from a sham experiment (no compound added) is essential to subtract background absorbance.

Data Presentation and Summary

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Predicted & Experimental Physicochemical Data

Parameter Method Value
Thermodynamic Solubility (pH 7.4) Shake-Flask [Experimental Value] µg/mL
Kinetic Solubility (pH 7.4) Nephelometry [Experimental Value] µM
Solubility in Ethanol Shake-Flask [Experimental Value] mg/mL

| Solubility in DMSO | Shake-Flask | [Experimental Value] mg/mL |

Table 2: pH-Solubility Profile

Buffer pH Thermodynamic Solubility (µg/mL)
2.0 [Experimental Value]
4.0 [Experimental Value]
5.0 [Experimental Value]
6.0 [Experimental Value]
7.4 [Experimental Value]

| 9.0 | [Experimental Value] |

Conclusion

The solubility profile of this compound is a critical dataset for its advancement in any research or development pipeline. Its chemical structure suggests a low intrinsic aqueous solubility that is highly dependent on pH. A thorough characterization requires, at a minimum, the determination of its thermodynamic solubility in physiologically relevant buffers (pH 7.4, and acidic conditions simulating the stomach) and a kinetically-derived value for comparison with HTS data. By employing the robust, self-validating protocols outlined in this guide—combining the gold-standard shake-flask method with precise HPLC quantification—researchers can generate reliable and reproducible data, enabling informed decisions in compound selection, formulation, and further development.

References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. (2012). Ovid. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

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(6-bromo-2-chloroquinolin-3-yl)methanol chemical stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Stability of (6-bromo-2-chloroquinolin-3-yl)methanol

Introduction

This compound is a halogenated quinoline derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Quinoline scaffolds are prevalent in a wide array of pharmacologically active agents, and the specific substitution pattern of this molecule—containing bromo, chloro, and hydroxymethyl groups—offers multiple points for synthetic modification, making it a valuable intermediate.[1] The ultimate success of any chemical entity in a developmental pipeline, whether as a final drug substance or a critical intermediate, is fundamentally dependent on its chemical stability.

Understanding the chemical stability of a molecule like this compound is not merely an academic exercise; it is a cornerstone of robust process development, formulation design, and regulatory compliance.[2] Stability data informs storage conditions, defines shelf-life, and provides a roadmap of potential degradation pathways, which is critical for ensuring the purity, safety, and efficacy of the final product.[3]

This technical guide provides a comprehensive analysis of the predicted chemical stability of this compound. In the absence of direct published stability studies for this specific molecule[4], this paper, grounded in established chemical principles and regulatory expectations, offers a predictive assessment of its degradation pathways and provides detailed, field-proven protocols for executing forced degradation studies. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to thoroughly characterize the stability profile of this important building block.

Predicted Chemical Stability Profile

The chemical reactivity and, consequently, the stability of this compound are dictated by the interplay of its three key structural features: the quinoline core, the halogen substituents (chloro and bromo), and the primary alcohol (hydroxymethyl) group.

Hydrolytic Stability

Hydrolysis involves the reaction of a substance with water, a process often catalyzed by acidic or basic conditions.[5] For this compound, several sites are susceptible to hydrolysis:

  • 2-Chloro Substituent: The chloro group at the 2-position of the quinoline ring is analogous to a vinyl chloride and is activated towards nucleophilic substitution. Under aqueous acidic or basic conditions, it is predicted to be the primary site of hydrolysis, yielding 6-bromo-2-hydroxyquinolin-3-yl)methanol. The rate of this hydrolysis is expected to be significantly influenced by pH and temperature.[6]

  • Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and will be protonated under acidic conditions. This protonation can increase the electrophilicity of the ring system, potentially influencing the rate of hydrolysis at the 2-position.

  • 6-Bromo Substituent: The bromo group on the benzenoid portion of the quinoline ring is generally more stable to nucleophilic aromatic substitution than the 2-chloro group and is less likely to undergo hydrolysis under typical forced degradation conditions.

Oxidative Stability

Oxidative degradation is a common pathway for many organic molecules.[7] The primary alcohol and the electron-rich heterocyclic ring are the most probable sites of oxidation.

  • Oxidation of the Hydroxymethyl Group: The primary alcohol at the 3-position is highly susceptible to oxidation. A mild oxidizing agent would likely convert it first to the corresponding aldehyde, (6-bromo-2-chloroquinoline-3-carbaldehyde)[8], and upon further oxidation, to the carboxylic acid, (6-bromo-2-chloroquinoline-3-carboxylic acid). This is a very common degradation pathway for benzylic-type alcohols.

  • Oxidation of the Quinoline Ring: The quinoline ring itself can be oxidized, particularly at the nitrogen atom, to form an N-oxide. More aggressive oxidation could lead to the opening of the pyridine or benzene ring, as seen in the degradation of related quinoline compounds like chloroquine.[9][10]

Photostability

Photostability testing is a critical component of stability studies as mandated by the International Council for Harmonisation (ICH) guideline Q1B.[11][12] Aromatic halides are known to be susceptible to photolytic cleavage.

  • Dehalogenation: Exposure to UV or visible light can induce the homolytic cleavage of the carbon-halogen bonds. The C-Br bond is generally weaker than the C-Cl bond, suggesting that de-bromination at the 6-position could be a potential photodegradation pathway, leading to the formation of (2-chloroquinolin-3-yl)methanol via a radical mechanism.

Thermal Stability

Thermal degradation, assessed by exposing the compound to elevated temperatures, can reveal its intrinsic stability.[13] For this compound, thermal stress in the solid state is likely to be less destructive than in solution. However, high temperatures could lead to non-specific decomposition or polymerization. In solution, elevated temperatures will accelerate the hydrolytic and oxidative degradation pathways previously described.[14]

Forced Degradation Experimental Design

Forced degradation (or stress testing) is the process of intentionally degrading a compound under conditions more severe than accelerated stability testing to identify the likely degradation products.[2] This is essential for developing and validating stability-indicating analytical methods.[15] The following section outlines a comprehensive protocol for conducting these studies.

Objective

The primary goals of this forced degradation study are:

  • To identify the potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

  • To elucidate the probable degradation pathways.

  • To generate stressed samples necessary for the development and validation of a stability-indicating HPLC method.

Analytical Methodology: Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is the most common and effective tool for separating the parent compound from its degradation products.[3]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-gradient elution from 95% A to 95% B over 20-30 minutes is a good starting point to ensure separation of polar and non-polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a local maximum).

  • Structure Elucidation: For identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is indispensable.[15]

Experimental Protocols

The following protocols are designed to induce a target degradation of 5-20% of the active substance. This level of degradation is generally sufficient to detect and identify major degradants without being overly destructive.[2]

Table 1: Protocol Summary for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hoursTo induce acid-catalyzed hydrolysis, primarily at the 2-chloro position.
Base Hydrolysis 0.1 M NaOH60 °C8 - 24 hoursTo induce base-catalyzed hydrolysis. Reactions are often faster than under acidic conditions.
Oxidation 3% H₂O₂Room Temp24 hoursTo promote oxidation of the primary alcohol and potentially the quinoline ring.
Thermal (Solid) Dry Heat Oven80 °C7 daysTo assess the intrinsic thermal stability of the solid material.
Photostability ICH Q1B Option 225 °CAs per guidelineTo evaluate degradation upon exposure to a combination of visible and UV light.[11]

Step-by-Step Methodologies

  • Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. This solvent choice ensures solubility and compatibility with both aqueous and organic stress conditions.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution in a water bath at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 8, 24, 48, 72 hours).

    • Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M NaOH to halt the reaction. Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Incubate at 60 °C.

    • Withdraw aliquots at time points (e.g., 2, 8, 16, 24 hours).

    • Neutralize with 0.1 M HCl before analysis and dilute as necessary.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction at time points (e.g., 4, 8, 24 hours).

    • Dilute with mobile phase before injection. No quenching is typically needed as the peroxide is diluted.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a vial and store it in an oven at 80 °C.

    • After 7 days, remove the sample, allow it to cool, and prepare a solution at the target concentration for HPLC analysis.

  • Photostability Testing:

    • Expose both the solid compound and a solution (e.g., 0.5 mg/mL in 50:50 ACN:H₂O) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux-hours and an integrated near UV energy of ≥ 200 watt-hours/m²).[11]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the samples after the exposure period.

Data Presentation and Visualization

Clear presentation of stability data is crucial for interpretation and reporting.

Table 2: Template for Summarizing Forced Degradation Results

Stress Condition% Degradation of ParentNo. of DegradantsRRT of Major DegradantsProposed Structure of Major Degradant
Control (t=0) 00--
Acid Hydrolysis [Data][Data][Data]6-bromo-2-hydroxyquinolin-3-yl)methanol
Base Hydrolysis [Data][Data][Data]6-bromo-2-hydroxyquinolin-3-yl)methanol
Oxidation [Data][Data][Data]6-bromo-2-chloroquinoline-3-carbaldehyde
Thermal [Data][Data][Data]To be determined
Photolytic [Data][Data][Data](2-chloroquinolin-3-yl)methanol
(RRT = Relative Retention Time)
Visualizing Degradation Pathways and Workflows

Graphical representations provide an intuitive understanding of complex chemical processes and experimental designs.

G cluster_oxidation Oxidation (H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV/Vis) parent This compound aldehyde 6-bromo-2-chloroquinoline-3-carbaldehyde parent->aldehyde hydrolyzed (6-bromo-2-hydroxyquinolin-3-yl)methanol parent->hydrolyzed dehalogenated (2-chloroquinolin-3-yl)methanol parent->dehalogenated acid 6-bromo-2-chloroquinoline-3-carboxylic acid aldehyde->acid Further Oxidation

Caption: Predicted degradation pathways for this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxide Oxidation (3% H₂O₂, RT) stock->oxide photo Photolysis (ICH Q1B) stock->photo thermal Thermal (Solid, 80°C) stock->thermal neutralize Neutralize / Dilute acid->neutralize base->neutralize oxide->neutralize photo->neutralize thermal->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms

Caption: Experimental workflow for forced degradation studies.

Handling and Storage Recommendations

Based on its predicted stability profile and the general nature of halogenated heterocyclic compounds, the following handling and storage procedures are recommended:

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct light and strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize oxidative and hydrolytic degradation.

  • Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a chemical fume hood to avoid inhalation of any dust or vapors.

Conclusion

While specific experimental data for this compound is not yet publicly available, a robust understanding of its chemical stability can be achieved through a systematic, predictive approach grounded in fundamental organic chemistry. The primary sites of lability are predicted to be the 2-chloro group (hydrolysis) and the 3-hydroxymethyl group (oxidation). Photolytic de-bromination is also a plausible degradation pathway.

The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to perform forced degradation studies in line with regulatory expectations. By systematically applying these stress conditions and utilizing appropriate analytical techniques like HPLC and LC-MS, a complete stability profile can be established. This essential data will empower scientists to ensure the quality, purity, and integrity of this valuable chemical intermediate throughout the drug development lifecycle.

References

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  • Loria, P., et al. (1999). Inhibition of the peroxidative degradation of haem as the basis of action of chloroquine and other quinoline antimalarials. PubMed. [Link]

  • Loria, P., et al. (1999). Inhibition of the peroxidative degradation of haem as the basis of action of chloroquine and other quinoline antimalarials. PMC. [Link]

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  • Bensalah, N., et al. (2020). Efficient degradation of chloroquine drug by electro-Fenton oxidation: Effects of operating conditions and degradation mechanism. ResearchGate. [Link]

  • Jain, D. & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Singh, R. & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

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  • Stille, J. K. (1985). Polyquinolines and other Aromatic Polymers. DTIC. [Link]

  • Patel, M., et al. (2015). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. [Link]

  • PubChem. (n.d.). (6-Bromo-3,4-dichloro-2-quinolyl)methanol. PubChem. [Link]

  • PubChem. (n.d.). 4-(Hydroxymethyl)quinoline. PubChem. [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloroquinoline. PubChem. [Link]

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  • Wang, X., et al. (2018). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. [Link]

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Discovery of (6-bromo-2-chloroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of (6-bromo-2-chloroquinolin-3-yl)methanol

Authored by: A Senior Application Scientist

Foreword: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, represents a "privileged structure" in the realm of drug discovery.[1] Its inherent aromatic and electronic properties, coupled with the capacity for diverse substitutions, make it a versatile framework for interacting with a wide array of biological targets.[1] Historically and presently, quinoline derivatives have been at the forefront of therapeutic advancements, demonstrating remarkable efficacy as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[2][3][4][5] This guide focuses on a specific, highly functionalized derivative, this compound, providing a comprehensive overview of its synthesis, characterization, and potential applications for researchers and professionals in drug development.

Compound Profile: this compound

This compound is a halogenated quinoline derivative with significant potential as a chemical building block in the synthesis of novel therapeutic agents. The presence of bromine and chlorine atoms at specific positions on the quinoline core, along with a primary alcohol functional group, offers multiple points for further chemical modification, enabling the exploration of a broad chemical space in drug discovery programs.

PropertyValueSource
CAS Number 1017464-16-2
Molecular Formula C₁₀H₇BrClNO[6]
Molecular Weight 272.53 g/mol [6]
Appearance Solid
InChI Key OVEGPGLEVGCNGG-UHFFFAOYSA-N
SMILES OCc1cc2cc(Br)ccc2nc1Cl
Monoisotopic Mass 270.93994 Da[7]
Predicted XlogP 3.0[7]

Strategic Synthesis: A Logic-Driven Approach

The "discovery" of this compound in a laboratory setting is most logically achieved through the reduction of its corresponding aldehyde precursor, 6-bromo-2-chloroquinoline-3-carboxaldehyde. This synthetic strategy is predicated on the well-established and reliable transformation of an aldehyde functional group to a primary alcohol.

Precursor: 6-bromo-2-chloroquinoline-3-carboxaldehyde

The starting material, 6-bromo-2-chloroquinoline-3-carboxaldehyde, is a known compound that is commercially available.[8][9][10] Its synthesis is often achieved via the Vilsmeier-Haack reaction on an appropriate acetanilide precursor.[11][12] The presence of the aldehyde group at the 3-position provides a convenient handle for the introduction of the hydroxymethyl group.

PropertyValueSource
CAS Number 73568-35-1[8][9]
Molecular Formula C₁₀H₅BrClNO[8][9]
Molecular Weight 270.51 g/mol [8][9]
Synthetic Workflow: Reduction of the Aldehyde

The reduction of 6-bromo-2-chloroquinoline-3-carboxaldehyde to this compound is a standard organic transformation. The choice of reducing agent is critical to ensure chemoselectivity and high yield.

G cluster_start Starting Material cluster_reagents Reaction cluster_product Product start 6-bromo-2-chloroquinoline-3-carboxaldehyde reagents Sodium Borohydride (NaBH4) Methanol (Solvent) start->reagents Reduction product This compound reagents->product Workup & Purification

Caption: Synthetic workflow for the reduction of 6-bromo-2-chloroquinoline-3-carboxaldehyde.

Experimental Protocol: A Self-Validating System

Objective: To synthesize this compound via the reduction of 6-bromo-2-chloroquinoline-3-carboxaldehyde.

Materials:

  • 6-bromo-2-chloroquinoline-3-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-bromo-2-chloroquinoline-3-carboxaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Stir the solution until the aldehyde is completely dissolved.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To this cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching and Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water. The majority of the methanol is then removed under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water followed by brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Expertise in Action: Causality Behind Experimental Choices

  • Choice of Reducing Agent: Sodium borohydride is selected over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for its milder nature and higher chemoselectivity. It efficiently reduces aldehydes without affecting the halogen substituents on the quinoline ring.[13] LiAlH₄, while also effective, is more reactive and requires strictly anhydrous conditions, making NaBH₄ a safer and more practical choice for this transformation.[14][15]

  • Solvent: Methanol is an excellent solvent for both the aldehyde and sodium borohydride. It also serves as a proton source to protonate the intermediate alkoxide.

  • Temperature Control: Performing the initial addition of NaBH₄ at 0 °C helps to moderate the reaction rate and improve selectivity.

Structural Verification and Characterization

Confirmation of the successful synthesis of this compound relies on a suite of standard analytical techniques. Commercial suppliers of this compound often provide access to characterization data such as NMR, HPLC, and MS.

Analytical TechniqueExpected Observations
¹H NMR Appearance of a characteristic signal for the methylene protons (–CH₂OH) adjacent to the quinoline ring, and the disappearance of the aldehyde proton signal.
¹³C NMR Appearance of a signal for the methylene carbon and the disappearance of the aldehyde carbonyl carbon signal.
Mass Spectrometry A molecular ion peak corresponding to the mass of the product (m/z for C₁₀H₇BrClNO).
HPLC A single major peak indicating the purity of the compound.

Potential Applications in Drug Discovery

The strategic placement of reactive handles on the this compound scaffold makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

G cluster_core Core Scaffold cluster_apps Therapeutic Areas core This compound anticancer Anticancer Agents core->anticancer Further Functionalization antimalarial Antimalarial Drugs core->antimalarial Further Functionalization antibacterial Antibacterial Compounds core->antibacterial Further Functionalization

Caption: Potential therapeutic applications stemming from the core scaffold.

  • Anticancer Agents: The quinoline core is a key pharmacophore in many anticancer drugs that function through mechanisms such as tyrosine kinase inhibition.[2][4] The hydroxyl group of this compound can be further derivatized to introduce side chains that can interact with specific targets in cancer cells.

  • Antimalarial Drugs: The quinoline scaffold is central to many antimalarial drugs.[2][3] This compound can serve as a starting point for the synthesis of novel quinoline-based antimalarials to combat drug-resistant strains of malaria.

  • Antibacterial Agents: The quinoline moiety is present in several classes of antibiotics.[2] New derivatives synthesized from this intermediate could exhibit activity against various bacterial strains.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in medicinal chemistry. Its synthesis from the corresponding aldehyde is a straightforward and high-yielding process. The presence of multiple reactive sites on the molecule provides a versatile platform for the development of novel therapeutic agents across a range of disease areas. This guide provides a comprehensive and technically sound framework for the synthesis and utilization of this valuable compound in a research and development setting.

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Synthesis of substituted quinoline-3-methanols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Substituted Quinoline-3-methanols

Abstract

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Among its many derivatives, substituted quinoline-3-methanols represent a critical class of compounds, often serving as key intermediates or bioactive molecules themselves. This guide provides a comprehensive overview of the principal synthetic strategies for accessing these valuable structures. We will delve into the mechanistic underpinnings of classical named reactions for constructing the quinoline core, followed by a focused discussion on the methods for introducing the C3-methanol functionality. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.

The Strategic Importance of the Quinoline-3-methanol Scaffold

The quinoline nucleus is a versatile pharmacophore, and functionalization at the 3-position provides a key vector for modulating biological activity and physicochemical properties. The hydroxymethyl group at this position can act as a hydrogen bond donor, a handle for further derivatization (e.g., ether or ester formation), or a critical pharmacophoric element for target binding. Its synthesis, therefore, is a frequent objective in drug discovery campaigns. The challenge lies in achieving regioselective control during the construction of the heterocyclic system and the efficient introduction of the methanol moiety. This guide deconstructs this challenge into two core phases: first, the formation of a suitably functionalized quinoline ring, and second, the conversion of a C3-substituent into the desired methanol group.

Phase I: Forging the Quinoline Core - Key Synthetic Blueprints

The assembly of the quinoline ring system is a well-established field with several robust and versatile methods. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

The Friedländer Annulation: A Convergent and Efficient Approach

The Friedländer synthesis is a powerful method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4][5][6] This acid- or base-catalyzed reaction is highly convergent and offers a direct route to polysubstituted quinolines.[7]

Causality of the Mechanism: The reaction proceeds via an initial aldol-type condensation to form a β-enaminone intermediate, which then undergoes intramolecular cyclization via attack of the aniline nitrogen onto the carbonyl group, followed by dehydration to yield the aromatic quinoline ring. The use of a base facilitates the formation of the enolate for the initial condensation, while an acid catalyst activates the carbonyl group for the cyclization step.


}

Figure 1: Conceptual workflow of the Friedländer Annulation.


Experimental Protocol: General Friedländer Synthesis

  • Reactant Mixing: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 eq) and the α-methylene carbonyl compound (1.1 eq) in a suitable solvent (e.g., ethanol or toluene).

  • Catalyst Addition: Add the catalyst. For base catalysis, piperidine (0.2 eq) or potassium hydroxide is common. For acid catalysis, p-toluenesulfonic acid (p-TsOH) (0.1 eq) can be used.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Catalyst TypeTypical SubstratesAdvantagesLimitations
Base (KOH, Piperidine) 2-aminobenzaldehyde + active methylenesMild conditions, good yields.Sensitive to base-labile groups.
Acid (p-TsOH, H₂SO₄) 2-aminoacetophenone + 1,3-dicarbonylsDrives dehydration, versatile.Harsh conditions, potential for side reactions.
Lewis Acid (ZnCl₂, Sc(OTf)₃) Broad scopeHigh efficiency, can be catalytic.Cost, moisture sensitivity.
Nanocatalysts VariousReusability, green chemistry.[8]Catalyst preparation and cost.
The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a multi-step process ideal for synthesizing quinolines bearing a hydroxyl group at the C4 position, which are valuable precursors for further functionalization.[9] The reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (EMME).[10]

Causality of the Mechanism: The sequence is driven by distinct thermal stages. The initial substitution reaction is a nucleophilic attack of the aniline on the electron-deficient alkene of the malonic ester derivative. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution (a 6-electron cyclization), where the aniline ring attacks one of the ester carbonyls.[9] This step requires high temperatures (often >200 °C) and is the key ring-forming step. The resulting 4-oxo-quinoline-3-carboxylate can then be hydrolyzed and decarboxylated to yield the 4-hydroxyquinoline.


}

Figure 2: Stepwise progression of the Gould-Jacobs Reaction.


This pathway is particularly relevant to our topic, as the resulting ethyl 4-oxo-quinoline-3-carboxylate is a perfect precursor. The C3-ester can be directly reduced to the target C3-methanol group.

Other Foundational Syntheses

While Friedländer and Gould-Jacobs are highly versatile, other classical methods are noteworthy for specific substitution patterns:

  • Combes Synthesis: The acid-catalyzed reaction of an aniline with a 1,3-diketone.[11][12][13] This method is excellent for preparing 2,4-disubstituted quinolines.

  • Doebner-von Miller Reaction: A reaction between an aniline, an α,β-unsaturated carbonyl compound, and an acid catalyst, often proceeding through a Michael addition followed by cyclization and oxidation.[11][14][15]

  • Camps Cyclization: An intramolecular cyclization of an N-(2-acylaryl)amide to form either a 2-quinolone or a 4-quinolone, depending on the reaction conditions and the substrate structure.[16][17]

Phase II: Installing the 3-Methanol Functionality

With a suitably substituted quinoline core in hand, the final step is the introduction of the hydroxymethyl group at the C3 position. The most reliable and widely used method is the reduction of a C3 carbonyl group, typically an ester or an aldehyde.

Synthesis of Key Precursors: Quinoline-3-carbaldehydes & Esters

The quinoline-3-carbaldehyde is a versatile intermediate.[18] Its synthesis can be achieved through various means, one of which involves the reaction of anilines with "vinamidinium" salts, which provides the 3-formyl quinoline directly.[19] Alternatively, quinoline-3-carboxylates are readily available from the Gould-Jacobs reaction as described above.

Reduction to the Target Methanol

The reduction of an ester or aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical to ensure chemoselectivity, especially in a complex, functionalized molecule.

Causality in Reagent Selection:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent. It readily reduces aldehydes and ketones but is generally unreactive towards esters. This makes it the ideal choice for reducing a quinoline-3-carbaldehyde without affecting other potentially sensitive groups. The reaction is typically performed in alcoholic solvents like methanol or ethanol at room temperature.[18]

  • Lithium Aluminium Hydride (LiAlH₄): A powerful and non-selective reducing agent. It will reduce esters, aldehydes, ketones, carboxylic acids, and amides. It is the reagent of choice for reducing a quinoline-3-carboxylate to the corresponding methanol. Due to its high reactivity with protic solvents, reactions must be carried out in anhydrous ethers (e.g., THF, diethyl ether) and quenched carefully with water.

Experimental Protocol: Reduction of 2-Chloroquinoline-3-carbaldehyde [18]

  • Dissolution: Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude (2-chloroquinolin-3-yl)methanol by column chromatography or recrystallization.

PrecursorReagentSolventKey Considerations
Quinoline-3-carbaldehydeNaBH₄Ethanol/MethanolHigh chemoselectivity; safe and easy to handle.
Quinoline-3-carboxylate (Ester)LiAlH₄Anhydrous THF/EtherPowerful; reduces most carbonyls; requires anhydrous conditions and careful quenching.
Quinoline-3-carboxylic acidBH₃·THF or LiAlH₄Anhydrous THFBorane offers a milder alternative to LiAlH₄ for reducing carboxylic acids.

Summary and Future Outlook

The synthesis of substituted quinoline-3-methanols is a well-defined process that hinges on a two-phase strategy: assembly of a functionalized quinoline core followed by selective reduction. Classical methods like the Friedländer and Gould-Jacobs reactions remain the workhorses for building the heterocyclic framework, providing reliable access to the necessary precursors. The subsequent reduction is a straightforward transformation where the careful choice of reagent (NaBH₄ vs. LiAlH₄) allows for precise control over the chemical outcome.

Looking forward, the field continues to evolve. Advances in catalysis, including the use of transition metals and nanocatalysts, are enabling milder and more efficient C-H activation and annulation strategies.[1][8] Furthermore, the adoption of green chemistry principles, such as microwave-assisted synthesis and the use of environmentally benign solvents, is reducing the environmental impact of these important transformations. These innovations promise to streamline the synthesis of complex quinoline-3-methanol derivatives, accelerating the discovery of new medicines.

References

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The Dual Threat: A Technical Guide to the Biological Activity of Bromo-Chloro-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry, has consistently yielded compounds with a remarkable breadth of biological activities. The strategic incorporation of halogen atoms, particularly bromine and chlorine, onto this framework has proven to be a powerful approach for modulating potency and selectivity. This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of bromo-chloro-substituted quinolines, with a primary focus on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of their action, provide detailed, field-proven experimental protocols for their evaluation, and present a curated collection of quantitative data to inform and guide future drug discovery and development efforts.

Introduction: The Quinoline Core and the Impact of Halogenation

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of numerous pharmaceuticals and biologically active molecules.[1] Its rigid, planar structure and the presence of a nitrogen atom provide a versatile scaffold for interacting with a diverse array of biological targets. The introduction of bromo and chloro substituents onto the quinoline nucleus profoundly influences its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profile, often leading to enhanced biological activity.[2][3] The positions of these halogen substituents are critical, and understanding the structure-activity relationships (SAR) is paramount for the rational design of potent and selective therapeutic agents.[1][4]

This guide will navigate the key biological activities of bromo-chloro-substituted quinolines, offering both a high-level overview of their therapeutic potential and the granular, practical details necessary for their scientific investigation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Bromo-chloro-substituted quinolines have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide spectrum of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for tumor growth, proliferation, and survival.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the IC50 values of representative bromo-chloro-substituted quinolines against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-Bromo-4-chloro-8-methylquinoline derivatives--[7]
6-Bromo-4-chloroquinoline-3-carbonitrile--[8]
6-Bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazonesNCI-60 panel0.33 - 4.87 (GI50)[9]
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7[10]
5,7-Dibromo-8-hydroxyquinolineHeLa (cervical)25.6[10]
5,7-Dibromo-8-hydroxyquinolineHT29 (colon)15.4[10]
6,8-dibromo-4(3H)quinazolinone derivativesMCF-7 (Breast)1.7 - 1.83 µg/mL[11]
1-(7-chloroquinolin-4-yl) derivativesHCT-116 (colon)21.41 - 27.26[12]
Mechanisms of Anticancer Action

The anticancer activity of bromo-chloro-substituted quinolines can be attributed to their ability to interfere with several critical signaling pathways and cellular processes.

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[13][14] Many potent anticancer drugs function by inhibiting these enzymes, leading to the accumulation of DNA strand breaks and subsequent apoptosis. Several bromo-chloro-substituted quinolines have been identified as potent inhibitors of both topoisomerase I and II.[15][16] The planar quinoline ring system can intercalate between DNA base pairs, stabilizing the enzyme-DNA cleavage complex and preventing the re-ligation of the DNA strands.

Cancer cells often exhibit aberrant signaling through pathways that promote uncontrolled proliferation and survival. Bromo-chloro-substituted quinolines have been shown to inhibit several of these key pathways:

  • EGFR and VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are receptor tyrosine kinases that play crucial roles in tumor growth and angiogenesis.[10][11][17] Several 4-anilino-substituted quinazolines (a related scaffold) have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2.[10] The quinoline core mimics the adenine moiety of ATP, binding to the kinase domain and preventing autophosphorylation and downstream signaling. The bromo and chloro substituents can enhance binding affinity and selectivity.

  • PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7][9][18] Dysregulation of this pathway is a common feature of many cancers. Certain quinoline derivatives have been shown to be potent inhibitors of this pathway, often targeting mTOR kinase.[7][19] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[20]

Signaling Pathway Diagrams:

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR PI3K PI3K EGFR->PI3K P VEGFR2 VEGFR-2 VEGFR2->PI3K P EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Quinoline Bromo-Chloro-Quinoline Quinoline->EGFR Inhibition Quinoline->VEGFR2 Inhibition Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation

Simplified diagram of EGFR and VEGFR-2 signaling pathway inhibition.

PI3K_Akt_mTOR_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Quinoline Bromo-Chloro-Quinoline Quinoline->mTOR Inhibition

Simplified diagram of PI3K/Akt/mTOR signaling pathway inhibition.

Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline scaffold is the backbone of several clinically important antimicrobial agents. Bromo-chloro-substituted quinolines have also demonstrated significant activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective therapies.[21][22][23]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The following table presents MIC values for representative bromo-chloro-substituted quinolines against various pathogens.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
7-chloroquinoline derivativesMycobacterium tuberculosis30 - 120 (ng/mL)[24]
4-amino-7-chloroquinoline derivativesPlasmodium falciparum-[1]
6-bromo-4-chloroquinoline derivativesMRSA, MRSE, VRE1.5 - 6.0[25]
2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid [1-(4-bromo-phenyl)-ethylidene] hydrazideVarious bacteria and fungi-[23]
2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid [1-(4-chloro-phenyl)-ethylidene]-hydrazideVarious bacteria and fungi-[23]
Pyrimidine derivatives of quinolineStreptococcus pneumoniae, Bacillus subtilis, E. coli-[22]
Mechanism of Antimicrobial Action

The primary mechanism by which quinolones exert their antibacterial effect is through the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[13] These enzymes are essential for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones trap the complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death. The bromo and chloro substituents can enhance the binding affinity of the quinoline core to these enzymes, thereby increasing their potency.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activities of bromo-chloro-substituted quinolines.

Cytotoxicity and Anti-proliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][26]

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Bromo-chloro-substituted quinoline compounds

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[8]

    • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value by plotting cell viability against compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with quinoline compounds Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan with DMSO Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Synthesis_Workflow Start Start: Select Starting Materials Quinoline_Formation Quinoline Ring Formation (e.g., Friedländer Synthesis) Start->Quinoline_Formation Chlorination Chlorination Reaction Quinoline_Formation->Chlorination Bromination Bromination Reaction Chlorination->Bromination Purification Purification and Characterization Bromination->Purification Final_Product Final Bromo-Chloro-Substituted Quinoline Purification->Final_Product

Sources

A Comprehensive Technical Guide to (6-bromo-2-chloroquinolin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] First isolated from coal tar in 1834, its derivatives have been found in numerous natural products and have led to the development of a wide array of synthetic compounds with diverse and potent biological activities.[2] The rigid quinoline scaffold provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This has resulted in the discovery of quinoline-based drugs with applications as anticancer, antibacterial, antimalarial, and anti-inflammatory agents.[3] The introduction of various functional groups onto the quinoline core allows for the fine-tuning of a compound's physicochemical properties and pharmacological profile, making it a versatile platform for drug design and discovery.[1]

This technical guide focuses on a specific, functionalized quinoline derivative: (6-bromo-2-chloroquinolin-3-yl)methanol. The presence of bromine and chlorine atoms, along with a reactive hydroxymethyl group, makes this compound a valuable intermediate for the synthesis of novel therapeutic candidates. This document will provide an in-depth exploration of its chemical properties, a detailed protocol for its synthesis, and a discussion of its potential applications in modern drug discovery.

Physicochemical Properties and Structural Elucidation

The IUPAC name for the topic compound is This compound . Its chemical structure and key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₇BrClNO
Molecular Weight 272.53 g/mol
CAS Number 1017464-16-2
Appearance SolidSigma-Aldrich
Predicted Mass Spectrometry [M+H]⁺: 271.94722, [M+Na]⁺: 293.92916[4]

The strategic placement of substituents on the quinoline core significantly influences the molecule's reactivity and potential biological activity. The electron-withdrawing nature of the chlorine atom at the 2-position and the bromine atom at the 6-position modulates the electron density of the ring system. The primary alcohol functionality at the 3-position serves as a key handle for further chemical modifications, such as esterification, etherification, or oxidation to the corresponding aldehyde, allowing for the generation of a diverse library of derivatives.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, beginning with the formation of its aldehyde precursor, 6-bromo-2-chloroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. This is followed by the selective reduction of the aldehyde to the primary alcohol.

Step 1: Vilsmeier-Haack Cyclization for Aldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] In the context of quinoline synthesis, it provides a direct route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[6] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), followed by electrophilic substitution and cyclization of the N-arylacetamide.

Diagram: Vilsmeier-Haack Reaction for Quinoline Synthesis

G cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Ring Formation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Intermediate Diformylated Intermediate Vilsmeier_reagent->Intermediate Acetanilide N-(4-bromophenyl)acetamide Acetanilide->Intermediate + Vilsmeier Reagent Aldehyde 6-bromo-2-chloroquinoline-3-carbaldehyde Intermediate->Aldehyde Cyclization & Elimination

Caption: General workflow for the synthesis of the aldehyde precursor.

Experimental Protocol: Synthesis of 6-bromo-2-chloroquinoline-3-carbaldehyde

This protocol is adapted from established procedures for the Vilsmeier-Haack synthesis of substituted quinolines.[5][7]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add N-(4-bromophenyl)acetamide (1 equivalent) portion-wise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Precipitation and Filtration: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate is formed. Filter the solid product, wash thoroughly with water, and air-dry.

  • Purification: The crude 6-bromo-2-chloroquinoline-3-carbaldehyde can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the pure product.

Step 2: Selective Reduction to the Alcohol

The reduction of the aldehyde group in 6-bromo-2-chloroquinoline-3-carbaldehyde to the corresponding primary alcohol can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This reagent is selective for aldehydes and ketones and will not reduce the quinoline ring or the carbon-halogen bonds under standard conditions.[8]

Diagram: Reduction of Aldehyde to Alcohol

G Aldehyde 6-bromo-2-chloroquinoline-3-carbaldehyde Alcohol This compound Aldehyde->Alcohol   NaBH₄, Methanol   

Caption: Selective reduction of the aldehyde to the target alcohol.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the reduction of similar quinoline aldehydes.[8][9]

  • Dissolution: Dissolve 6-bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask with stirring.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add ethyl acetate and water to the residue and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not yet prevalent in the literature, its structural features suggest significant potential as a versatile intermediate in the synthesis of novel drug candidates. The known pharmacological activities of substituted quinolines provide a strong rationale for its use in creating libraries of compounds for screening against various diseases.

Anticancer Drug Development

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[10][11] The 2-chloroquinoline moiety is a key pharmacophore in several kinase inhibitors. The hydroxymethyl group of this compound can be readily derivatized to introduce side chains that can enhance binding to the ATP-binding site of kinases or other anticancer targets. The bromo substituent at the 6-position offers a site for further modification via cross-coupling reactions, allowing for the exploration of a wider chemical space.

Antibacterial Drug Development

The quinoline scaffold is central to the quinolone and fluoroquinolone classes of antibiotics.[1] While these drugs primarily target bacterial DNA gyrase and topoisomerase IV, novel quinoline derivatives are being investigated to combat the growing threat of antibiotic resistance. This compound can serve as a starting point for the synthesis of new antibacterial agents. The hydroxymethyl group can be converted to other functionalities, such as amines or ethers, to modulate the compound's antibacterial spectrum and potency. The halogen substituents can also play a crucial role in the compound's activity and pharmacokinetic properties.[3]

Conclusion

This compound is a strategically functionalized quinoline derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis, achievable through a reliable two-step sequence involving a Vilsmeier-Haack reaction and subsequent reduction, provides access to a versatile intermediate. The presence of multiple reactive sites on the molecule allows for extensive chemical modification, enabling the creation of diverse compound libraries for screening against a range of therapeutic targets. While further research is needed to elucidate the specific biological activities of this compound and its derivatives, the well-established importance of the quinoline scaffold in medicine strongly suggests that this compound will be a valuable tool for researchers and scientists in the ongoing quest for novel and effective therapeutics.

References

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR). Available at: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. Available at: [Link]

  • 6-bromo-2-chloroquinoline-3-methanol (C10H7BrClNO) - PubChem. Available at: [Link]

  • 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem. Available at: [Link]

  • Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - Semantic Scholar. Available at: [Link]

  • 6-bromo-2-chloro-3-phenylquinoline (C15H9BrClN) - PubChem. Available at: [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde - ResearchGate. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

  • A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride - ResearchGate. Available at: [Link]

  • design and synthesis series of novel quinolinyl methanol's derivatives - ResearchGate. Available at: [Link]

  • Synthesis and biological screening of some novel Quinoline derivatives - Der Pharma Chemica. Available at: [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Available at: [Link]

  • Antibacterial Activity and Components of the Methanol-Phase Extract from Rhizomes of Pharmacophagous Plant Alpinia officinarum Hance - PMC - NIH. Available at: [Link]

  • (2-Chlorobenzo[h]quinolin-3-yl)methanol - PMC - NIH. Available at: [Link]

  • Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. Available at: [Link]

  • (2-Chloro-6-methylquinolin-3-yl)methanol - PMC - NIH. Available at: [Link]

  • Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - MDPI. Available at: [Link]

  • (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

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  • (Quinolin-3-yl)methanol | C10H9NO | CID 12662983 - PubChem. Available at: [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - MDPI. Available at: [Link]

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Methodological & Application

Synthesis of (6-bromo-2-chloroquinolin-3-yl)methanol from 6-bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Selective Synthesis of (6-bromo-2-chloroquinolin-3-yl)methanol

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the chemical synthesis of this compound via the selective reduction of its aldehyde precursor, 6-bromo-2-chloroquinoline-3-carbaldehyde. Quinoline scaffolds are of paramount importance in medicinal chemistry, serving as the core structure for a multitude of therapeutic agents.[1][2][3][4] The targeted alcohol is a valuable bifunctional intermediate, poised for further synthetic elaboration in drug discovery programs. This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation to ensure a successful and reproducible synthesis.

Introduction and Scientific Context

Quinoline and its derivatives are a privileged class of N-containing heterocyclic compounds, forming the backbone of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][3][4][5] The strategic functionalization of the quinoline ring is a cornerstone of modern medicinal chemistry. The title compound, this compound, features three distinct reactive sites: a bromo group for cross-coupling reactions, a chloro group for nucleophilic substitution, and a primary alcohol for esterification or oxidation. This makes it an exceptionally versatile building block for creating libraries of novel drug candidates.

This document outlines the selective reduction of the aldehyde group on the 6-bromo-2-chloroquinoline-3-carbaldehyde scaffold. The chosen methodology employs sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, to ensure the aldehyde is converted to a primary alcohol without affecting the halogen substituents on the quinoline core.

The Chemistry: Mechanism and Rationale

The core transformation is the reduction of a carbonyl group (aldehyde) to a primary alcohol. This is a fundamental reaction in organic synthesis.

Choice of Reducing Agent

Sodium borohydride (NaBH₄) is the reagent of choice for this synthesis. Its selection is based on the following key advantages:

  • Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones.[6][7] It does not typically reduce more stable functional groups like esters, amides, or carboxylic acids under standard conditions, nor will it affect the aryl halides present on the quinoline ring.[6][8]

  • Safety and Handling: Compared to more powerful hydride reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer and easier to handle. It is stable in air and can be used in protic solvents like methanol or ethanol.[9]

  • Operational Simplicity: The reaction can be performed at or below room temperature, and the workup procedure is straightforward.

Reaction Mechanism

The reduction proceeds via a two-step mechanism:

  • Nucleophilic Hydride Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex (BH₄⁻), onto the electrophilic carbon atom of the aldehyde's carbonyl group.[9][10][11] This breaks the C=O π-bond, transferring the electrons to the oxygen atom and forming a new carbon-hydrogen bond. This step results in a negatively charged alkoxide intermediate, complexed with the borane species.[11]

  • Protonation: Following the initial hydride transfer, the alkoxide intermediate is protonated during the workup step. The solvent (e.g., methanol) or an added aqueous/acidic solution provides the proton (H⁺) to neutralize the alkoxide, yielding the final primary alcohol product.[6][10]

Reaction_Mechanism Aldehyde 6-bromo-2-chloroquinoline-3-carbaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide 1. Nucleophilic Attack by H⁻ NaBH4 NaBH₄ Alcohol This compound Alkoxide->Alcohol 2. Protonation Proton H⁺ (from Solvent/Workup)

Caption: The two-stage mechanism for aldehyde reduction by NaBH₄.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )GradeSupplier Example
6-bromo-2-chloroquinoline-3-carbaldehyde92833-54-0270.50>97%Sigma-Aldrich
Sodium borohydride (NaBH₄)16940-66-237.83>98%, powderSigma-Aldrich
Methanol (MeOH)67-56-132.04AnhydrousFisher Scientific
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWR
Deionized Water (H₂O)7732-18-518.02--
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-884.01-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousAcros Organics
Silica Gel for TLC112926-00-8-F₂₅₄ coated platesMerck
Silica Gel for Column Chromatography112926-00-8-230-400 meshSorbent Tech
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • TLC chambers and UV lamp

  • Glass chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders)

Workflow Diagram

G start Start: Weigh Reactants setup Dissolve Aldehyde in MeOH in a flask and cool to 0°C start->setup add_nabh4 Add NaBH₄ in portions over 10-15 minutes setup->add_nabh4 react Stir at 0°C for 30 min, then warm to RT for 1-2 hours add_nabh4->react monitor Monitor reaction by TLC (e.g., 3:1 Hexane:EtOAc) react->monitor quench Quench with H₂O or sat. NaHCO₃ solution monitor->quench Upon completion evaporate Remove MeOH via Rotary Evaporation quench->evaporate extract Extract with Ethyl Acetate (3x) evaporate->extract wash Wash organic layer with brine, dry over MgSO₄ extract->wash purify Filter and concentrate. Purify via column chromatography or recrystallization wash->purify end_node End: Characterize pure product purify->end_node

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-2-chloroquinoline-3-carbaldehyde (1.0 eq). Add anhydrous methanol (approx. 0.1 M concentration) and stir until the solid is fully dissolved. Cool the flask in an ice bath to 0°C.

  • Reagent Addition: While stirring at 0°C, slowly add sodium borohydride (1.5 - 2.0 eq) in small portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent rapid evolution of hydrogen gas.[12]

  • Reaction: Continue stirring the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC. Spot the reaction mixture against the starting material on a silica gel plate. A common mobile phase is 3:1 Hexanes:Ethyl Acetate. The product should have a lower Rf value than the starting aldehyde. The reaction is complete upon the disappearance of the starting material spot.

  • Workup - Quenching: Once complete, carefully quench the reaction by slowly adding deionized water or saturated sodium bicarbonate solution while cooling in an ice bath. This will decompose any unreacted NaBH₄.

  • Workup - Extraction: Remove the methanol from the mixture using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Workup - Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[13][14]

  • Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Sodium Borohydride Hazards: NaBH₄ is a water-reactive solid. It reacts with water and acids to release flammable hydrogen gas.[12][15] Keep away from moisture and incompatible materials.[12][15] Spills should be covered with a dry material like sand or soda ash; do NOT use water.[13]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual NaBH₄ before disposal.

Data and Expected Results

Summary of Reaction Parameters
ParameterValue / Observation
Reaction Time 1.5 - 2.5 hours
Temperature 0°C to Room Temperature
Theoretical Yield Calculated based on the limiting reactant
Appearance Typically a white to off-white solid
Purity (Post-Purif.) >98% (as determined by NMR or LC-MS)
Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR: The most telling change will be the disappearance of the characteristic aldehyde proton singlet (typically δ 9-10 ppm) and the appearance of a new singlet or doublet for the CH₂OH group (typically δ 4-5 ppm) and a broad singlet for the OH proton.

  • IR Spectroscopy: Expect the disappearance of the strong C=O stretch of the aldehyde (around 1700 cm⁻¹) and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the product (C₁₀H₇BrClNO).

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Chemguide. Reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]

  • Taylor & Francis Online. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Available at: [Link]

  • Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. Available at: [Link]

  • eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available at: [Link]

  • ResearchGate. (2020). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Available at: [Link]

  • Oregon State University Chemistry. Sodium Borohydride SOP. Available at: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • ESPI Metals. Sodium Borohydride. Available at: [Link]

  • Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives. Available at: [Link]

  • New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. Available at: [Link]

  • PubMed. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Sodium borohydride. Available at: [Link]

  • Semantic Scholar. Biological activities of quinoline derivatives. Available at: [Link]

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Suzuki coupling reactions with (6-bromo-2-chloroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling with (6-bromo-2-chloroquinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation on a Privileged Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability, functional group tolerance, and mild conditions in forging carbon-carbon bonds.[1][2] This reaction is particularly vital in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules, including biaryl and heteroaryl structures that are common motifs in bioactive compounds.[1][3]

This guide focuses on the application of the Suzuki coupling to a specific and highly versatile substrate: This compound . This molecule presents a unique synthetic opportunity. The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The presence of two distinct halogen atoms at the C2 and C6 positions—a chloro and a bromo group, respectively—opens the door for selective, sequential functionalization.

Based on the general reactivity trend of organic halides in palladium-catalyzed cross-coupling (I > Br > OTf >> Cl), the C-Br bond at the 6-position is significantly more susceptible to oxidative addition than the C-Cl bond at the 2-position.[4][5] This inherent reactivity difference allows for the strategic and selective coupling at the C6 position while preserving the C2-chloro group for subsequent transformations, enabling the divergent synthesis of a library of complex quinoline derivatives from a single advanced intermediate.

The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6] The cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (in our case, the C-Br bond) of the electrophile, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle OA Pd(II) Intermediate (Ar-Pd(II)-L₂-Br) RE Di-organo Pd(II) Complex (Ar-Pd(II)-L₂-Ar') OA->RE Transmetalation (+ Ar'-B(OH)₂ + Base) Pd0 Active Catalyst (Pd(0)L₂) RE->Pd0 Reductive Elimination Product_out Product (Ar-Ar') RE->Product_out Pd0->OA Oxidative Addition (+ Ar-Br) Substrate This compound (Ar-Br) BoronicAcid Arylboronic Acid (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol: Selective Suzuki Coupling at the C6-Bromo Position

This protocol details a robust method for the selective coupling of an arylboronic acid to the C6 position of this compound.

I. Materials and Reagents
Reagents & Solvents Equipment
This compound (1.0 eq)Schlenk flask or oven-dried round-bottom flask
Arylboronic acid (1.2 - 1.5 eq)Magnetic stirrer and stir bar
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)Heating mantle or oil bath with temperature control
Buchwald Ligand (e.g., SPhos) (2-10 mol%)Condenser
Base (e.g., K₃PO₄ or K₂CO₃) (2.0 - 3.0 eq)Inert gas line (Argon or Nitrogen) with bubbler
Anhydrous, degassed 1,4-DioxaneSyringes and needles
Degassed deionized waterTLC plates (e.g., silica gel 60 F₂₅₄)
Ethyl acetate (for extraction & chromatography)Rotary evaporator
Brine solutionGlassware for work-up
Anhydrous magnesium sulfate (MgSO₄)Silica gel for column chromatography
II. Experimental Workflow: From Setup to Product

Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification A Oven-dry glassware B Add solid reagents: Substrate, Boronic Acid, Pd(OAc)₂, Ligand, Base A->B C Seal flask, then evacuate and backfill with Argon (3x) B->C D Add degassed solvents (Dioxane, Water) via syringe C->D Inert atmosphere maintained E Heat to 80-100 °C with vigorous stirring D->E F Monitor reaction by TLC/LC-MS (Typically 2-16 hours) E->F G Cool to RT, quench with water F->G Upon completion H Extract with Ethyl Acetate (3x) G->H I Wash organic layer with brine, dry over MgSO₄ H->I J Filter and concentrate in vacuo I->J K Purify by silica gel column chromatography J->K Sequential_Coupling Start This compound Mid 6-Aryl-2-chloroquinolin-3-yl)methanol Start->Mid Step 1: Suzuki Coupling (Milder Conditions) Pd(OAc)₂ / SPhos / K₃PO₄ 80 °C End (2,6-Diaryl-quinolin-3-yl)methanol Mid->End Step 2: Suzuki Coupling (Forcing Conditions) Pd₂(dba)₃ / Buchwald Ligand / Stronger Base >100 °C

Sources

Application Notes & Protocols: The Strategic Use of (6-Bromo-2-chloroquinolin-3-yl)methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Scaffold for Modern Synthesis

(6-Bromo-2-chloroquinolin-3-yl)methanol is a highly versatile synthetic intermediate, prized in medicinal chemistry and materials science for its strategically positioned reactive sites. The quinoline core is a prevalent scaffold in numerous biologically active compounds. This particular derivative offers three distinct points for chemical modification: the C6-bromo group, the C2-chloro group, and the C3-hydroxymethyl group.

The true synthetic power of this molecule lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond at the 6-position is significantly more susceptible to palladium-catalyzed oxidative addition than the carbon-chlorine bond at the 2-position. This inherent electronic difference allows for remarkable regioselectivity, enabling chemists to perform sequential cross-coupling reactions. This step-wise functionalization is critical in the construction of complex molecules, such as ligands for protein-protein interaction domains (e.g., Src homology 3 domains) and potent kinase inhibitors.[1][2]

This guide provides an in-depth exploration of the key transformations involving this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical & Spectroscopic Profile

Proper characterization is the bedrock of synthetic chemistry. Below are the key physical and chemical properties of the title compound.

PropertyValueReference
CAS Number 1017464-16-2[3][4]
Molecular Formula C₁₀H₇BrClNO[5][6]
Molecular Weight 272.53 g/mol [4]
Appearance Solid
SMILES OCc1cc2cc(Br)ccc2nc1Cl[5]
InChI Key OVEGPGLEVGCNGG-UHFFFAOYSA-N[5]

While detailed spectroscopic data for this specific compound is not widely published, analysis of its parent structure, 6-bromo-2-chloroquinoline, provides expected spectral features.[7] Researchers should anticipate characteristic aromatic proton signals in ¹H NMR and distinct C-Br and C-Cl stretches in the fingerprint region of the IR spectrum.

Strategic Derivatization: Pathways and Protocols

The utility of this compound is best demonstrated through its diverse reaction capabilities. The following sections detail key synthetic transformations.

Diagram: Synthetic Utility Overview

G cluster_c6 C6 Position (Ar-Br) cluster_c3 C3 Position (-CH2OH) A This compound B Buchwald-Hartwig Amination A->B R₂NH, Pd cat. C Suzuki-Miyaura Coupling A->C ArB(OH)₂, Pd cat. F Oxidation A->F [O] G Mitsunobu Reaction A->G Nu-H, DEAD, PPh₃ D 6-Amino Derivative B->D E 6-Aryl Derivative C->E H Corresponding Aldehyde F->H I C3-N/O Alkylated Product G->I

Caption: Key synthetic pathways from this compound.

Regioselective C6 Functionalization: The Buchwald-Hartwig Amination

The selective amination of the C6-bromo position is a cornerstone transformation, enabling the introduction of various nitrogen-containing functional groups.[1][2] This reaction's success hinges on a palladium catalyst system that favors oxidative addition into the C-Br bond over the stronger C-Cl bond.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source (often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂) and a sterically hindered phosphine ligand are used. The bulky ligand promotes reductive elimination and prevents catalyst deactivation.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the active nucleophile and facilitating the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the base and catalyst poisoning.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (or 1,4-dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Workup: Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-2-chloroquinolin-3-yl derivative.

Diagram: Buchwald-Hartwig Catalytic Cycle

G pd0 L₂Pd(0) ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex L₂Pd(II)(Ar)(Br) ox_add->pd_complex amine_coord Amine Deprotonation & Coordination pd_complex->amine_coord + R₂NH, Base - H-Base⁺Br⁻ amido_complex L₂Pd(II)(Ar)(NR₂) amine_coord->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Ar-NR₂ center

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[8][9]

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[10][11] For this compound, this reaction provides a reliable route to 6-aryl or 6-vinyl derivatives, again exploiting the higher reactivity of the C6-Br bond.

Causality Behind Experimental Choices:

  • Boron Species: Arylboronic acids or their corresponding pinacol esters are common coupling partners. They are generally stable, commercially available, and have low toxicity.[12]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[10]

  • Solvent System: Often a mixture of an organic solvent (like dioxane or DME) and water is used. Water can aid in dissolving the base and accelerating the transmetalation step.

  • Vessel Preparation: In a round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).

  • Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the degassed mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction to reflux (typically 90-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography to obtain the 6-aryl-2-chloroquinolin-3-yl derivative.

Modifying the C3-Hydroxymethyl Group

The primary alcohol at the C3 position offers a secondary site for derivatization, which can be addressed either before or after functionalizing the quinoline core.

The corresponding aldehyde is a valuable intermediate for further reactions like reductive amination or olefination.[13]

  • Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

  • Oxidant Addition: Add Dess-Martin periodinane (DMP) (1.5 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture for 1-3 hours. The reaction is typically complete when the starting material is no longer visible by TLC.

  • Quenching & Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes until both layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 6-bromo-2-chloroquinoline-3-carbaldehyde, which can be used directly or purified by chromatography.

The Mitsunobu reaction allows for the conversion of the primary alcohol into ethers, esters, or for the N-alkylation of heterocycles under mild, neutral conditions.[14]

  • Setup: Under an inert atmosphere, dissolve this compound (1.0 eq.), the nucleophile (e.g., a phenol or phthalimide, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Workup & Purification: Concentrate the reaction mixture in vacuo. The crude product can often be purified directly by silica gel chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care in a well-ventilated fume hood.

  • Hazards: Classified as Acute Toxicity, Oral (Category 4) and causes serious eye damage.

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its key value lies in the predictable and regioselective functionalization of its C6-bromo position through well-established palladium-catalyzed cross-coupling reactions, while leaving the C2-chloro and C3-hydroxymethyl groups available for subsequent transformations. The protocols outlined in this guide provide a robust framework for researchers in drug discovery and materials science to leverage this intermediate for the efficient construction of complex and diverse molecular architectures.

References

  • PubChemLite. 6-bromo-2-chloroquinoline-3-methanol (C10H7BrClNO). Available from: [Link]

  • Branson, K. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. Available from: [Link]

  • PubChem. 6-Bromo-2-chloroquinoline. Available from: [Link]

  • PubChem. (6-Bromo-3,4-dichloro-2-quinolyl)methanol. Available from: [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available from: [Link]

  • Branson, K. M., et al. Supporting Information for Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Heterocyclic Chemistry, 53(5), 1362-1381. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 855-885. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Khan, F. N., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1544. Available from: [Link]

  • ResearchGate. Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Available from: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1729-1740. Available from: [Link]

  • National Institutes of Health. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). Available from: [Link]

  • Amerigo Scientific. 6-Bromo-2-chloroquinoline-3-methanol. Available from: [Link]

  • Roopan, S. M., et al. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Chemical Papers, 65(3), 345-351. Available from: [Link]

Sources

Application Notes and Protocols for (6-bromo-2-chloroquinolin-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and ability to be functionalized at various positions make it a versatile scaffold for the development of new therapeutic agents.[3] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[4][5][6] The presence of the quinoline nucleus in numerous approved drugs underscores its significance in modern medicine.[3]

This document provides detailed application notes and protocols for a specific, functionalized quinoline derivative: (6-bromo-2-chloroquinolin-3-yl)methanol . This compound, with its strategically placed bromine and chlorine substituents and a reactive methanol group, represents a valuable building block for the synthesis of novel drug candidates. The bromine at the 6-position and chlorine at the 2-position can modulate the electronic properties and metabolic stability of the molecule, while the methanol group at the 3-position offers a key handle for further chemical modifications and library development.

These notes are intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities. The protocols provided are based on established synthetic methodologies for related quinoline derivatives and offer a robust starting point for the synthesis and biological evaluation of this compound and its subsequent analogs.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented below. It is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

PropertyValueSource
CAS Number 1017464-16-2[7]
Molecular Formula C10H7BrClNO[7]
Molecular Weight 272.53 g/mol [7]
Purity >95% (typical)[7]

Hazard Summary for Related Compounds: While specific toxicity data for this compound is not readily available, data for related bromo-chloro-quinoline derivatives suggests that this class of compounds should be handled with care. For instance, 6-bromo-2-chloroquinoline is reported to be toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[8] Similarly, 6-bromo-2-methylquinoline is harmful if swallowed, causes skin irritation and serious eye damage, and may cause allergic skin reactions or respiratory difficulties.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis Protocol

The synthesis of this compound can be envisioned as a two-step process starting from a suitable substituted acetanilide. The following protocol is a proposed synthetic route based on established methodologies for the synthesis of similar quinoline derivatives.[10][11]

Step 1: Synthesis of 6-bromo-2-chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic and heterocyclic compounds.[11] In this step, a substituted acetanilide is treated with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the corresponding 2-chloroquinoline-3-carbaldehyde.

Materials:

  • 4-bromoacetanilide

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool DMF in an ice bath.

  • Slowly add POCl3 dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, add 4-bromoacetanilide portion-wise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 6-bromo-2-chloroquinoline-3-carbaldehyde.

Step 2: Reduction to this compound

The aldehyde functional group of 6-bromo-2-chloroquinoline-3-carbaldehyde can be selectively reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride.[10]

Materials:

  • 6-bromo-2-chloroquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 6-bromo-2-chloroquinoline-3-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise to the cooled solution. Be cautious as the reaction may be exothermic and produce hydrogen gas.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Reduction A 4-bromoacetanilide C 6-bromo-2-chloroquinoline-3-carbaldehyde A->C Formylation B POCl3, DMF B->C E This compound C->E Reduction D Sodium Borohydride (NaBH4) D->E

Caption: Proposed two-step synthesis of this compound.

Applications in Medicinal Chemistry

This compound is a versatile building block with significant potential in medicinal chemistry. Its utility stems from the presence of multiple reactive sites that can be selectively modified to generate a diverse library of compounds for biological screening.

Scaffold for Library Synthesis

The primary application of this molecule is as a scaffold for the synthesis of novel compound libraries. The hydroxyl group is a key functional handle for various chemical transformations.

  • Esterification and Etherification: The methanol moiety can be readily converted to a wide range of esters and ethers. This allows for the introduction of various lipophilic and hydrophilic groups to probe the structure-activity relationship (SAR) of a target protein.

  • Nucleophilic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) with various nucleophiles such as amines, thiols, and alcohols. This allows for the introduction of a wide array of substituents at this position.

  • Cross-Coupling Reactions: The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of aryl, vinyl, and alkynyl groups, significantly expanding the chemical space of the synthesized library.

Potential Biological Activities

Based on the known pharmacological profiles of related quinoline derivatives, compounds derived from this compound may exhibit a range of biological activities.

  • Anticancer Activity: Many quinoline derivatives are known to possess potent anticancer properties.[1][5] The synthesized library could be screened against a panel of cancer cell lines to identify potential antiproliferative agents. Some quinoline-containing compounds have been approved as VEGFR-2 inhibitors for cancer treatment.[12]

  • Antibacterial and Antifungal Activity: The quinoline scaffold is present in several antibacterial and antifungal agents.[4][11] Novel derivatives could be tested against a panel of pathogenic bacteria and fungi.

  • Antimalarial Activity: Quinolines are a well-established class of antimalarial drugs, with chloroquine and mefloquine being prominent examples.[4][13] New analogs could be evaluated for their activity against different strains of Plasmodium falciparum.

  • Anti-inflammatory Activity: Some quinoline derivatives have shown anti-inflammatory effects.[14] The synthesized compounds could be screened in relevant in vitro and in vivo models of inflammation.

Proposed Experimental Protocols for Biological Evaluation

The following are generalized protocols for the initial biological screening of a library of compounds derived from this compound.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, thus providing an indication of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Hypothetical Screening Workflow:

Screening_Workflow start This compound lib_synth Library Synthesis (Esterification, Etherification, SNAr, Cross-coupling) start->lib_synth primary_screen Primary Biological Screening (e.g., Anticancer, Antibacterial) lib_synth->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->lib_synth Inactive Compounds (Further Derivatization) secondary_screen Secondary Assays (e.g., Dose-response, Mechanism of Action) hit_id->secondary_screen Active Compounds lead_opt Lead Optimization (SAR studies) secondary_screen->lead_opt preclinical Preclinical Development lead_opt->preclinical

Sources

Application Notes & Protocols: Synthesis of Novel Quinoline Derivatives Using (6-bromo-2-chloroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of a Trifunctionalized Quinoline Scaffold

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutic agents with applications ranging from anticancer and antimalarial to anti-inflammatory and antibacterial treatments.[1][2][3][4] The remarkable versatility of this nitrogen-containing heterocycle stems from its ability to be functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.

This guide focuses on the synthetic potential of a highly versatile and strategically designed starting material: (6-bromo-2-chloroquinolin-3-yl)methanol . This molecule is not merely a simple quinoline; it is a sophisticated building block engineered for divergent and modular synthesis. Its power lies in the orthogonal reactivity of its three key functional groups:

  • The 2-Chloro Group: Positioned alpha to the ring nitrogen, this site is highly activated for nucleophilic aromatic substitution (SNAr) and is also a prime handle for palladium-catalyzed cross-coupling reactions.[5][6][7] Its reactivity is distinct from the other halogenated position, enabling selective chemistry.

  • The 6-Bromo Group: Located on the benzo-fused portion of the scaffold, this bromine atom is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] Its electronic environment differs significantly from the 2-chloro position, which is the cornerstone of regioselective, sequential functionalization.

  • The 3-Hydroxymethyl Group: This primary alcohol is a versatile functional handle that can be readily oxidized to the corresponding aldehyde—a gateway to a vast number of subsequent transformations—or directly derivatized through reactions like etherification or the Mitsunobu reaction.[9][10][11][12]

The strategic arrangement of these three groups allows researchers to construct complex molecular architectures in a controlled, stepwise manner, making this precursor an ideal platform for generating diverse chemical libraries for drug discovery and high-throughput screening.

Core Synthetic Transformations & Protocols

This section details the primary synthetic pathways accessible from this compound. Each protocol is designed to be self-validating, with clear steps and explanations for the experimental choices.

A. Gateway to Further Derivatization: Oxidation to the Aldehyde

The conversion of the 3-hydroxymethyl group to 3-formyl (an aldehyde) is arguably the most crucial first step for unlocking a wide range of synthetic possibilities, including reductive amination, Wittig reactions, and the synthesis of Schiff bases.[13][14][15] The resulting product, 6-bromo-2-chloroquinoline-3-carbaldehyde , is a stable, versatile intermediate.[16][17]

Protocol 2.A: Manganese Dioxide (MnO₂) Oxidation

  • Principle: Activated Manganese(IV) oxide is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes without over-oxidation to the carboxylic acid. The reaction is heterogeneous, simplifying product purification.

  • Step-by-Step Protocol:

    • To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or Chloroform, 20 mL/mmol), add activated MnO₂ (10.0 eq by weight).

    • Stir the resulting black suspension vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.

    • Wash the Celite® pad thoroughly with additional DCM to ensure complete recovery of the product.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield 6-bromo-2-chloroquinoline-3-carbaldehyde, which can often be used in the next step without further purification.

  • Visualization: Oxidation Workflow

    oxidation_workflow start This compound reagent MnO₂ DCM, RT start->reagent product 6-bromo-2-chloroquinoline-3-carbaldehyde reagent->product purification Filter through Celite® Evaporate Solvent product->purification

    Caption: Workflow for the oxidation of the hydroxymethyl group.

B. Selective Functionalization at C2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring activates the C2 position for nucleophilic attack. This allows for the displacement of the chloride with a variety of nitrogen, oxygen, or sulfur nucleophiles, providing a straightforward method for introducing diversity at this site.[5][18]

Protocol 2.B: Amination with a Secondary Amine

  • Causality: The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to facilitate the formation of the charged Meisenheimer intermediate. A base is often added to neutralize the HCl generated during the reaction, driving it to completion.

  • Step-by-Step Protocol:

    • Dissolve this compound (1.0 eq) in anhydrous DMF (10 mL/mmol) in a sealed reaction vessel.

    • Add the desired secondary amine (e.g., morpholine, piperidine) (1.5 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq).

    • Seal the vessel and heat the mixture to 80-120 °C.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-12 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like Ethyl Acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-substituted quinoline derivative.

  • Quantitative Data: Representative SNAr Reactions

    Nucleophile Base Temperature (°C) Typical Yield (%)
    Morpholine K₂CO₃ 100 85-95
    Piperidine DIPEA 90 80-90
    N-Methylpiperazine K₂CO₃ 100 82-92

    | Sodium Methoxide | N/A | 60 | 75-85 |

  • Visualization: SNAr at the C2 Position

    snar_reaction reactant Substrate (C2-Cl) product Product (C2-NR₂) reactant->product Base, Heat nucleophile Nucleophile (e.g., R₂NH) nucleophile->product

    Caption: General scheme for SNAr at the C2 position.

C. Building Biaryl Scaffolds at C6: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in modern organic synthesis.[19] It is exceptionally well-suited for the 6-bromo position of our quinoline scaffold, allowing for the introduction of a vast array of aryl and heteroaryl moieties with high functional group tolerance.[8][20][21]

Protocol 2.C: Suzuki-Miyaura Coupling with an Arylboronic Acid

  • Expertise & Trustworthiness: The choice of palladium catalyst, ligand, base, and solvent system is critical for success. A common and robust system involves Pd(PPh₃)₄ as the catalyst and an aqueous solution of Na₂CO₃ as the base in a solvent mixture like 1,4-dioxane or DME. The system is self-validating; a successful reaction is indicated by the complete consumption of the starting material and the formation of a new, less polar spot on TLC.

  • Step-by-Step Protocol:

    • In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Sodium Carbonate (Na₂CO₃) (2.5 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 15 mL/mmol).

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

    • Cool the reaction to room temperature, dilute with water, and extract with Ethyl Acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Visualization: Suzuki-Miyaura Catalytic Cycle

    Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm [R²-B(OR)₂]⁻ r1_pd_r2 R¹-Pd(II)L₂-R² tm->r1_pd_r2 re Reductive Elimination r1_pd_r2->re re->pd0 product R¹-R² re->product

    Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

D. Advanced Strategy: Sequential, Regioselective Functionalization

The true synthetic power of this compound is realized through sequential reactions that exploit the differential reactivity of the C-Br and C-Cl bonds. Generally, Suzuki coupling is more facile at the C-Br bond under standard conditions, allowing for selective arylation at C6 while leaving the C2-Cl bond intact for subsequent SNAr or a second, more forcing, cross-coupling reaction.[8]

Protocol 2.D: A Two-Step Sequential Synthesis

  • Principle: This protocol first installs an aryl group at the 6-position via Suzuki coupling, followed by displacement of the 2-chloro group with an amine. This modular approach allows for the rapid generation of a 2,6,3-trisubstituted quinoline library.

  • Step-by-Step Protocol:

    • Step 1 (Suzuki Coupling): Perform the Suzuki-Miyaura coupling as described in Protocol 2.C using this compound and your desired arylboronic acid. Purify the resulting product, (2-chloro-6-arylquinolin-3-yl)methanol.

    • Step 2 (SNAr): Take the product from Step 1 and perform a nucleophilic aromatic substitution as described in Protocol 2.B using your desired amine. Purify the final product to yield the target (6-aryl-2-aminoquinolin-3-yl)methanol derivative.

  • Visualization: Sequential Synthesis Flowchart

    sequential_synthesis start_mol This compound step1 Step 1: Suzuki Coupling (Protocol 2.C) Reactant: Ar¹-B(OH)₂ start_mol->step1 intermediate_mol Intermediate: (2-chloro-6-aryl¹-quinolin-3-yl)methanol step1->intermediate_mol step2 Step 2: SₙAr Reaction (Protocol 2.B) Reactant: R₂NH intermediate_mol->step2 final_product Final Product: (6-aryl¹-2-(NR₂)-quinolin-3-yl)methanol step2->final_product

Characterization and Purity Assessment

For any application in drug discovery, rigorous characterization of all synthesized compounds is mandatory. The identity, purity, and structure of each novel quinoline derivative must be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, verifying the successful addition of substituents, and assessing sample purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for biological screening.

References

  • Benchchem. Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis.
  • Chandra, D. et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett 2025, 36, 2537–2552.
  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • RSC Advances. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.
  • RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Nasielski‐Hinkens, R., et al. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges.
  • MDPI. (Year). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
  • openlabnotebooks.org. (2019). Quinoline Series: Synthesis.
  • RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • ResearchGate. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.
  • ResearchGate. (2026). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide.
  • Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
  • RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Castillo-Ríos, D., González-Gutiérrez, I. A., & González Gutiérrez, J. P. (2025). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society, 70(2), 6336-6339.
  • NIH. (n.d.). (2-Chlorobenzo[h]quinolin-3-yl)methanol. PMC.
  • Wikipedia. (n.d.). Suzuki reaction.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • NIH. (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. PMC.
  • ResearchGate. (2025). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent.
  • NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.

Sources

Application Notes and Protocols for the Strategic Functionalization of (6-bromo-2-chloroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic derivatization of the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. The compound (6-bromo-2-chloroquinolin-3-yl)methanol serves as a highly versatile platform for generating diverse molecular architectures. Its trifunctional nature, featuring a reactive 6-bromo position, a 2-chloro substituent amenable to nucleophilic substitution and cross-coupling, and a primary alcohol at the 3-position, enables a plethora of selective chemical transformations.

This comprehensive guide provides detailed application notes and robust protocols for the sequential and selective functionalization of this key building block. We will delve into the underlying principles of chemoselectivity and provide step-by-step methodologies for a range of high-impact synthetic transformations, empowering researchers in drug discovery and chemical biology to harness the full potential of this valuable scaffold.

Understanding the Reactivity Landscape

The functionalization strategy for this compound hinges on the differential reactivity of its three key functional groups. The electronic properties of the quinoline ring, with the electron-withdrawing nitrogen atom, play a crucial role in dictating the reactivity at various positions.

  • Position 6 (C-Br bond): The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This difference in reactivity allows for selective functionalization at this position while leaving the 2-chloro group intact for subsequent transformations.

  • Position 2 (C-Cl bond): The 2-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the adjacent electron-withdrawing nitrogen atom. This makes the 2-chloro group an excellent handle for introducing nitrogen, oxygen, and sulfur nucleophiles. Furthermore, under specific conditions, the C-Cl bond can also participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

  • Position 3 (-CH₂OH group): The primary alcohol at the 3-position offers a site for a variety of classical organic transformations. It can be oxidized to the corresponding aldehyde, which is a valuable precursor for further C-C bond formation and derivatization. The alcohol can also be readily converted into ethers, esters, and other functional groups.

This differential reactivity provides a roadmap for the orthogonal functionalization of the this compound core, enabling the synthesis of complex and diverse molecular libraries.

Experimental Protocols

Selective Functionalization of the 6-Bromo Position

The higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions is a well-established principle that can be exploited for the selective functionalization of the 6-position.[1]

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound.[2] By carefully selecting the catalyst and reaction conditions, selective coupling at the 6-bromo position can be achieved with high efficiency.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Bromo Position

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/H₂O (4:1 mixture)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄A versatile and commonly used catalyst for Suzuki couplings.
Base K₂CO₃A moderately strong base that is effective in activating the boronic acid.
Solvent 1,4-Dioxane/H₂OA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-90 °CProvides sufficient energy for the catalytic cycle to proceed efficiently without promoting significant side reactions.

dot

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Add this compound, arylboronic acid, and K₂CO₃ to flask Inert_Atmosphere Evacuate and backfill with N₂/Ar Reactants->Inert_Atmosphere Catalyst_Addition Add Pd(PPh₃)₄ Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add degassed 1,4-Dioxane/H₂O Catalyst_Addition->Solvent_Addition Heating Heat to 80-90 °C and stir Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and dilute with Ethyl Acetate Monitoring->Quenching Washing Wash with H₂O and brine Quenching->Washing Drying Dry over Na₂SO₄ Washing->Drying Purification Concentrate and purify by column chromatography Drying->Purification Product 6-Aryl-2-chloroquinolin-3-yl)methanol Purification->Product

Caption: Workflow for selective Suzuki-Miyaura coupling at the 6-bromo position.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynylated quinolines.[3] Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for selective functionalization at the 6-position.

Protocol 2: Selective Sonogashira Coupling at the 6-Bromo Position

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • PdCl₂(PPh₃)₂ (0.03 equiv)

    • CuI (0.06 equiv)

    • Triethylamine (TEA) (3.0 equiv)

    • Anhydrous THF or DMF

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous THF or DMF, followed by triethylamine and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature to 50 °C for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIA standard and effective catalyst system for Sonogashira couplings.
Base Triethylamine (TEA)Acts as both a base to deprotonate the alkyne and as a solvent.
Solvent THF or DMFAprotic polar solvents that are suitable for Sonogashira reactions.
Temperature Room temperature to 50 °CMilder conditions are often sufficient for the more reactive C-Br bond.

dot

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Add this compound, PdCl₂(PPh₃)₂, and CuI to flask Inert_Atmosphere Evacuate and backfill with N₂/Ar Reactants->Inert_Atmosphere Reagent_Addition Add anhydrous solvent, TEA, and terminal alkyne Inert_Atmosphere->Reagent_Addition Stirring Stir at RT to 50 °C Reagent_Addition->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Filtration Dilute and filter through Celite Monitoring->Filtration Washing Wash with aq. NH₄Cl and brine Filtration->Washing Drying Dry over Na₂SO₄ Washing->Drying Purification Concentrate and purify by column chromatography Drying->Purification Product (6-Alkynyl-2-chloroquinolin-3-yl)methanol Purification->Product

Caption: Workflow for selective Sonogashira coupling at the 6-bromo position.

Functionalization of the 2-Chloro Position

The 2-chloro position is activated towards nucleophilic attack and can also participate in certain cross-coupling reactions. This allows for the introduction of a wide range of functionalities after the 6-position has been derivatized.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. In the context of dihaloquinolines, the 2-chloro position is often more reactive than the 6-bromo position in this transformation.

Protocol 3: Buchwald-Hartwig Amination at the 2-Chloro Position

  • Materials:

    • This compound (or its 6-substituted derivative) (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • NaOtBu (1.4 equiv)

    • Anhydrous toluene or dioxane

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous toluene or dioxane, followed by the quinoline substrate and the amine.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XantphosA robust catalytic system for the amination of aryl chlorides.
Base NaOtBuA strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.
Solvent Toluene or DioxaneHigh-boiling, non-polar aprotic solvents suitable for this transformation.
Temperature 100-110 °CHigher temperatures are generally required for the amination of less reactive aryl chlorides.
Modification of the 3-Hydroxymethyl Group

The primary alcohol at the 3-position can be readily transformed into other functional groups.

The oxidation of the primary alcohol to an aldehyde provides a key intermediate for further derivatization, such as Wittig reactions, reductive aminations, or additions of organometallic reagents. The Swern oxidation is a mild and efficient method for this transformation.[4]

Protocol 4: Swern Oxidation of the 3-Hydroxymethyl Group

  • Materials:

    • This compound (or its derivatives) (1.0 equiv)

    • Oxalyl chloride (1.5 equiv)

    • Dimethyl sulfoxide (DMSO) (3.0 equiv)

    • Triethylamine (TEA) (5.0 equiv)

    • Anhydrous dichloromethane (DCM)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a dropping funnel and a thermometer, add anhydrous DCM and cool to -78 °C in a dry ice/acetone bath.

    • Slowly add oxalyl chloride to the DCM, followed by the dropwise addition of a solution of DMSO in DCM, maintaining the temperature below -60 °C.

    • Stir the mixture for 15 minutes, then add a solution of the quinolinylmethanol in DCM dropwise, again keeping the temperature below -60 °C.

    • Stir for an additional 30 minutes at -78 °C.

    • Add triethylamine dropwise, and after 15 minutes, allow the reaction mixture to slowly warm to room temperature.

    • Quench the reaction with water and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography on silica gel.

dot

Swern_Oxidation_Mechanism cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO ActivatedSpecies Electrophilic Sulfur Species DMSO->ActivatedSpecies + Oxalyl Chloride OxalylChloride Oxalyl Chloride Alcohol Quinolinylmethanol Alkoxysulfonium Alkoxysulfonium Salt Alcohol->Alkoxysulfonium + Activated Species Ylide Sulfur Ylide Alkoxysulfonium->Ylide + TEA (Base) Aldehyde Quinoline-3-carbaldehyde Ylide->Aldehyde [2,3]-Sigmatropic Rearrangement

Caption: Simplified mechanistic overview of the Swern oxidation.

The Williamson ether synthesis is a straightforward and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[5]

Protocol 5: O-Alkylation of the 3-Hydroxymethyl Group

  • Materials:

    • This compound (or its derivatives) (1.0 equiv)

    • Sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 equiv)

    • Anhydrous THF or DMF

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried Schlenk flask, add a suspension of NaH in anhydrous THF or DMF under an inert atmosphere.

    • Cool the suspension to 0 °C and add a solution of the quinolinylmethanol in the same solvent dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude ether by column chromatography on silica gel.

Conclusion

The this compound scaffold is a powerful and versatile building block for the synthesis of a wide array of functionalized quinoline derivatives. By leveraging the principles of chemoselective catalysis and classical organic transformations, researchers can systematically and efficiently explore the chemical space around this privileged core. The protocols detailed in this guide provide a solid foundation for the development of novel compounds with potential applications in drug discovery, chemical biology, and materials science. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

  • (2-Chloro-6-methylquinolin-3-yl)methanol. National Center for Biotechnology Information. (2024). Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Roopan, S. M., Khan, F. N., Jin, J. S., & Kim, S. J. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Chemical Papers, 65(3), 345-351.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Center for Biotechnology Information. (2016). Retrieved from [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014). Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. (2018). Retrieved from [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Center for Biotechnology Information. (2011). Retrieved from [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. (2025). Retrieved from [Link]

  • Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. De Gruyter. (2025). Retrieved from [Link]

  • Williamson ether synthesis – Knowledge and References. Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • (2-Chloro-8-methylquinolin-3-yl)methanol. Sci-Hub. (2010). Retrieved from [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. (2022). Retrieved from [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. (n.d.). Retrieved from [Link]

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Application Notes and Protocols for (6-bromo-2-chloroquinolin-3-yl)methanol in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Versatile Building Block

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant interest across various scientific disciplines, including medicinal chemistry, agrochemicals, and, increasingly, materials science.[1] The rigid, planar structure of the quinoline core, coupled with its inherent electronic properties, makes it an excellent scaffold for the design of functional materials.[2] The ease with which the quinoline ring can be functionalized allows for the fine-tuning of its photophysical and electronic characteristics, leading to applications in organic light-emitting diodes (OLEDs), chemical sensors, and more.[3][4]

(6-bromo-2-chloroquinolin-3-yl)methanol is a particularly interesting, yet underexplored, building block for materials science. Its structure presents multiple reactive sites for synthetic modification:

  • A chloro group at the 2-position: This site is highly susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[5][6]

  • A bromo group at the 6-position: This halogen also serves as a handle for cross-coupling reactions, allowing for the introduction of various aryl or acetylenic groups to extend the π-conjugated system.

  • A methanol group at the 3-position: The hydroxyl group can be readily oxidized to an aldehyde for further condensation reactions or esterified to attach other functional moieties.[7]

This application note will provide a prospective guide on the potential applications of this compound in materials science, complete with detailed, albeit hypothetical, experimental protocols based on established quinoline chemistry.

I. Application in Organic Light-Emitting Diodes (OLEDs)

The excellent electron-transporting and luminescent properties of quinoline derivatives make them prime candidates for use in OLEDs.[8] By strategically modifying the this compound core, it is possible to synthesize novel emitters or host materials with tailored properties.

A. Rationale for Application

The chloro and bromo substituents on the quinoline ring can be replaced with aromatic groups via Suzuki or Stille coupling reactions. This extends the π-conjugation of the molecule, which is expected to shift the emission wavelength towards the visible region and enhance the fluorescence quantum yield. The methanol group can be used to attach solubilizing groups or to link the chromophore to a polymer backbone.

B. Proposed Synthetic Pathway for an OLED Emitter

The following diagram illustrates a potential synthetic route to a novel OLED emitter starting from this compound. This pathway involves a sequential Suzuki coupling to introduce different aryl groups at the 2- and 6-positions.

G cluster_0 Synthetic Pathway to a Quinoline-Based Emitter A This compound B Step 1: Suzuki Coupling at C2 A->B Arylboronic Acid 1, Pd Catalyst, Base C Intermediate 1 B->C D Step 2: Suzuki Coupling at C6 C->D Arylboronic Acid 2, Pd Catalyst, Base E Final Emitter D->E

Caption: Proposed synthetic route for an OLED emitter.

C. Experimental Protocol: Synthesis of a Diaryl-Substituted Quinoline Emitter

This protocol describes a two-step Suzuki coupling reaction to synthesize a hypothetical emitter.

Step 1: Monosubstitution at the 2-position

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the first arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (e.g., 90 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-6-bromoquinolin-3-yl)methanol intermediate.

Step 2: Disubstitution at the 6-position

  • Reaction Setup: In a similar manner to Step 1, combine the purified intermediate from the previous step (1.0 eq.), the second arylboronic acid (e.g., 9,9-dimethyl-9H-fluoren-2-yl)boronic acid, 1.2 eq.), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.) in a Schlenk flask under an inert atmosphere.

  • Solvent Addition: Add a degassed solvent such as 1,4-dioxane.

  • Reaction: Heat the mixture to reflux (e.g., 100 °C) and stir for 24-48 hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedures as in Step 1 to isolate the final diaryl-substituted quinoline emitter.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Photophysical properties (absorption, emission, quantum yield) should be measured in a suitable solvent.

Parameter Step 1 Step 2
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂
Base K₂CO₃Cs₂CO₃
Solvent Toluene/Water1,4-Dioxane
Temperature 90 °C100 °C
Typical Yield 70-85%60-75%

II. Application in Fluorescent Chemical Sensors

The quinoline scaffold is an excellent platform for developing fluorescent chemosensors due to its inherent fluorescence and the ability of the nitrogen atom and other substituents to act as binding sites for analytes.[9]

A. Rationale for Application

The methanol group of this compound can be derivatized to introduce a receptor unit for a specific analyte (e.g., a metal ion or an anion). The chloro and bromo groups can be used to attach other fluorophores or to tune the electronic properties of the quinoline core. Upon binding of the analyte to the receptor, a change in the fluorescence of the quinoline moiety is expected, allowing for detection.

B. Proposed Design of a Fluorescent Sensor for Metal Ions

A potential design for a fluorescent sensor for metal ions involves the etherification of the methanol group with a chelating agent.

G cluster_1 Design of a Quinoline-Based Fluorescent Sensor A This compound B Step 1: Etherification A->B NaH, Halogenated Chelator C Intermediate with Chelating Arm B->C D Step 2 (Optional): Functionalization at C2/C6 C->D Cross-coupling Reaction E Final Sensor D->E

Caption: Proposed design for a fluorescent sensor.

C. Experimental Protocol: Synthesis of a Quinoline-based Fluorescent Sensor

This protocol outlines the synthesis of a sensor with a simple chelating arm.

  • Deprotonation: To a solution of this compound (1.0 eq.) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour. Add a solution of a halogenated chelating agent (e.g., 2-chloro-N,N-diethylethanamine, 1.5 eq.) in dry THF.

  • Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Quenching and Work-up: Cool the reaction to 0 °C and carefully quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final sensor molecule.

Sensor Testing: The synthesized sensor should be dissolved in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture). Its fluorescence response to various metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, etc.) should be monitored using a fluorometer. The selectivity and sensitivity of the sensor can then be determined.

Reagent Purpose Stoichiometry
Sodium HydrideDeprotonation of the alcohol1.2 eq.
Halogenated ChelatorIntroduction of the binding site1.5 eq.
Dry THFAnhydrous reaction solvent-

Conclusion

While direct applications of this compound in materials science are not yet extensively documented, its chemical structure presents a wealth of opportunities for the synthesis of novel functional materials. The presence of multiple, differentially reactive halogen atoms, along with a modifiable methanol group, makes it a highly versatile precursor. The protocols and synthetic strategies outlined in this application note are based on well-established transformations of the quinoline scaffold and are intended to serve as a starting point for researchers and scientists in the field of materials development. Further exploration of this compound is likely to yield innovative materials for OLEDs, fluorescent sensors, and other advanced applications.

References

  • Dawle, J. K., Puri, M. K., Mathapati, S. R., Inayatsab, K. I., & Bodage, A. S. (2018). DESIGN AND SYNTHESIS SERIES OF NOVEL QUINOLINYL METHANOL'S DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 3373-3381.
  • Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(3), 743-749. [Link]

  • Beilstein Journal of Organic Chemistry. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32. [Link]

  • National Institutes of Health. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. [Link]

  • MDPI. (2023). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Molecules, 28(23), 7858. [Link]

  • ACS Publications. (2003). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. The Journal of Organic Chemistry, 68(10), 4102-4103. [Link]

  • The Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]

  • PubMed Central. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(18), 4133. [Link]

  • MDPI. (2023). Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions. Molecules, 28(24), 8059. [Link]

  • ACS Publications. (2023). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters, 25(40), 7384-7389. [Link]

  • Organic Chemistry Portal. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. [Link]

  • The Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • PubMed Central. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 21(6), 769. [Link]

  • ResearchGate. (2014). A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform. [Link]

  • Ji-tech India. (n.d.). OLED Materials. [Link]

  • Autechaux. (n.d.). 6-Bromo-2-chloroquinoline-3-methanol. [Link]

  • PubMed Central. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 12(36), 23215-23220. [Link]

  • PubMed. (2025). Unlocking Diversity of Biologically Relevant Quinoline Scaffolds by Leveraging the Readily Available Feedstocks Under Cobalt-NHC Catalysis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (6-bromo-2-chloroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of (6-bromo-2-chloroquinolin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical pharmaceutical intermediate. Here, we address common challenges and frequently asked questions encountered during the purification process, providing expert insights and actionable troubleshooting steps to ensure the highest purity of your final compound.

The purity of this compound is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs) derived from it. Quinoline derivatives, in general, can present unique purification challenges due to their structural complexity and potential for forming closely-related impurities.[1] This guide provides a systematic approach to overcoming these hurdles.

Physicochemical Properties of this compound

Understanding the fundamental properties of the target compound is the first step in designing a robust purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₇BrClNO[2][3]
Molecular Weight 272.53 g/mol [2]
Appearance Solid[2]
InChI Key OVEGPGLEVGCNGG-UHFFFAOYSA-N[2]
CAS Number 1017464-16-2[2]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The success of this method hinges on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Q1: I'm unsure which solvent to use for recrystallizing this compound. Where do I start?

A1: Solvent selection is critical. For quinoline-based structures, a good starting point is to screen a range of solvents with varying polarities. A patent for a structurally similar compound, 6-bromo-3-Chlorophenylmethyl-2-methoxy quinoline, specifies recrystallization from anhydrous diethyl ether.[4] Another related precursor, 6-bromo-2-chloro-quinoline, has been successfully recrystallized from hexane.[5]

Recommended Screening Solvents:

  • Non-polar: Hexanes, Heptane

  • Moderately Polar: Toluene, Dichloromethane (DCM), Diethyl Ether

  • Polar Protic: Methanol, Ethanol, Isopropanol (IPA)

  • Polar Aprotic: Ethyl Acetate (EtOAc), Acetone

Experimental Approach:

  • Place a small amount of your crude material (20-30 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a single solvent to each tube at room temperature. Observe solubility.

  • If insoluble, gently heat the mixture. If it dissolves, it's a potential candidate.

  • Allow the clear, hot solution to cool slowly to room temperature, then in an ice bath.

  • A good solvent will yield a high recovery of crystalline solid. If no crystals form, or if the product "oils out," consider a mixed solvent system (e.g., Ethanol/Water, DCM/Hexane).

Q2: My compound won't dissolve in the solvent, even when heating. What should I do?

A2: This indicates the solvent is too non-polar for your compound.

  • Troubleshooting Step 1: Add a more polar co-solvent dropwise to the hot mixture until the compound dissolves. For example, if you started with toluene, try adding small amounts of ethyl acetate or ethanol.

  • Troubleshooting Step 2: Switch to a more polar primary solvent. If hexanes failed, move to a solvent like ethyl acetate or isopropanol. The hydroxyl group and nitrogen atom in your molecule increase its polarity compared to a simple quinoline backbone.

Q3: A clear solution formed, but no crystals have appeared after cooling. What's wrong?

A3: This is a common issue related to supersaturation or too much solvent being used.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites.

  • Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the solution to initiate crystallization.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen, then attempt to cool again.

  • Increase Insolubility: If using a mixed solvent system, you can slowly add the "anti-solvent" (the one in which your compound is less soluble) dropwise until turbidity persists, then warm slightly to redissolve and cool again.

Workflow for Troubleshooting Crystal Formation

G start No Crystals Formed Upon Cooling scratch Scratch inner surface of the flask start->scratch cool_again Cool slowly again scratch->cool_again If no success success Crystals Form scratch->success Success seed Add a seed crystal reduce_vol Reduce solvent volume (evaporate) seed->reduce_vol If still no success seed->success Success reduce_vol->cool_again cool_again->seed If still no success cool_again->success Success

Caption: Decision tree for inducing crystallization.

Part 2: Flash Column Chromatography

When recrystallization is ineffective or for separating complex mixtures, flash column chromatography is the preferred method.[6]

Q4: What is a good starting mobile phase for purifying this compound on a silica gel column?

A4: A gradient of ethyl acetate in hexanes is a standard and effective choice for compounds of moderate polarity.

  • TLC Analysis First: Before running a column, always develop a method using Thin Layer Chromatography (TLC). Spot your crude material on a silica gel TLC plate.

  • Solvent System: Start with a low polarity eluent like 10% Ethyl Acetate in Hexanes. Gradually increase the polarity (e.g., 20% EtOAc, 30% EtOAc) in different TLC chambers.

  • Target Rf: Aim for a solvent system that gives your desired compound an Rf (retention factor) value between 0.25 and 0.40. This Rf value typically provides the best separation on a column.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots, as the quinoline ring is UV-active.

Q5: My compound is streaking on the TLC plate and won't move off the baseline. What does this suggest?

A5: This behavior indicates that your compound is highly polar and is interacting very strongly with the acidic silica gel.

  • Increase Mobile Phase Polarity: Add a small amount of a more polar solvent like methanol (1-5%) to your ethyl acetate/hexane mobile phase. This will help to elute the compound.

  • Baseline Additive: Add a small amount of a modifier to your eluent to reduce the strong interaction with silica. For a basic compound like a quinoline, adding 0.5-1% triethylamine (NEt₃) can significantly improve peak shape and prevent streaking. For an acidic compound, a small amount of acetic acid would be used.

  • Alternative Stationary Phase: If problems persist, consider using a different stationary phase, such as alumina (neutral or basic) or a C18 reversed-phase silica gel.

Q6: How do I properly pack and run the column to avoid cracks and poor separation?

A6: Proper column packing is essential for good separation.[7]

  • Slurry Packing: For the best results, prepare a slurry of the silica gel in your initial, low-polarity mobile phase. Pour this slurry into the column and use gentle air pressure or a pump to pack it down evenly.

  • Dry Loading: To ensure a tight starting band, it is highly recommended to pre-adsorb your crude material onto a small amount of silica gel (or Celite). To do this, dissolve your compound in a suitable solvent (like DCM), add a few grams of silica, and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Maintain Pressure: Run the column under positive pressure (flash chromatography) to ensure a consistent flow rate. Never let the top of the silica bed run dry, as this will cause cracks and ruin the separation.

General Purification Workflow

G crude Crude Product (Post-Workup) purity_check1 Assess Purity (TLC, LCMS, NMR) crude->purity_check1 recryst Recrystallization purity_check1->recryst High Purity, Crystalline Solid column Column Chromatography purity_check1->column Low Purity or Oily Mixture purity_check2 Assess Purity recryst->purity_check2 column->purity_check2 final Pure Product (>98%) purity_check2->final Purity Met reprocess Reprocess or Combine Impure Fractions purity_check2->reprocess Purity Not Met reprocess->column

Caption: General workflow for purification decisions.

Part 3: General FAQs

Q7: What are the best analytical methods to confirm the purity of my final product?

A7: A combination of methods is always best for unambiguous purity determination.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. An HPLC system with a UV detector can provide a precise percentage purity. Mass-based fraction collection can further enhance selectivity.[8]

  • LC/MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of your product and can help identify the mass of any impurities present.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound. The absence of impurity peaks in the ¹H NMR spectrum is a strong indicator of high purity.

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

Q8: Are there any specific safety hazards I should be aware of when handling this compound?

A8: Yes. According to its safety data, this compound is classified as acutely toxic if swallowed and can cause serious eye damage.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Disposal: Dispose of chemical waste according to your institution's guidelines.

References

  • International Journal of Future Medical Reviews. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Blog. (n.d.). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • PubChem. (n.d.). 6-Bromo-2-chloroquinoline. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dry silica gel. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-bromo-2-chloroquinoline-3-methanol (C10H7BrClNO). Retrieved from [Link]

  • YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

Sources

Technical Support Center: Synthesis of (6-bromo-2-chloroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of (6-bromo-2-chloroquinolin-3-yl)methanol and encountering challenges, particularly with reaction yield. We will dissect the common two-step synthesis pathway, diagnose potential pitfalls, and provide robust, field-proven solutions to optimize your experimental outcomes.

The synthesis of this compound is typically a two-stage process:

  • Vilsmeier-Haack Reaction: Formation of the key intermediate, 6-bromo-2-chloroquinoline-3-carbaldehyde, from a substituted acetanilide.

  • Reduction: Selective reduction of the aldehyde group to a primary alcohol.

Low yield in the final product can originate from inefficiencies in either of these critical steps. This guide provides a structured, question-and-answer troubleshooting framework to address issues systematically.

Section 1: Troubleshooting the Vilsmeier-Haack Reaction for Aldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful formylation method but is highly sensitive to reaction conditions. Low yields of the intermediate, 6-bromo-2-chloroquinoline-3-carbaldehyde, are a frequent challenge.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction resulted in a very low yield or failed completely. What are the most likely causes?

A1: This is a common issue that typically points to one of three areas: the integrity of your reagents, temperature control, or the work-up procedure.

  • Reagent Quality and Stoichiometry: The reaction's success hinges on the efficient in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]

    • DMF: Must be anhydrous. Water will quench the Vilsmeier reagent. Using a freshly opened bottle or a properly dried solvent is critical.

    • POCl₃: This reagent is highly reactive and susceptible to hydrolysis. Use a fresh, clear, and colorless supply.

    • Stoichiometry: A significant excess of POCl₃ (typically 3-4 equivalents relative to the acetanilide precursor) is often required to drive the reaction to completion.[3]

  • Temperature Control: The reaction is highly exothermic, especially during the addition of POCl₃ to DMF.

    • Initial Addition: This step must be performed at a low temperature (0-5 °C) with slow, dropwise addition to prevent uncontrolled temperature spikes that can degrade the Vilsmeier reagent.[3][4]

    • Reaction Heating: After the initial formation of the reagent and addition of the substrate, the mixture typically requires heating (e.g., 80-90 °C) for several hours to facilitate the cyclization and formylation.[4] However, excessively high temperatures can lead to decomposition and tar formation.[1][5] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1][4]

  • Inefficient Work-up: The work-up is not merely a purification step; it is the final chemical transformation (hydrolysis) of the reaction.

    • Hydrolysis: The reaction mixture must be quenched by pouring it slowly onto a large volume of crushed ice with vigorous stirring.[3] This hydrolyzes the intermediate iminium salt to the desired aldehyde. Pouring the hot mixture directly onto ice often yields a better precipitate.[3]

    • Basification: The reaction generates copious amounts of acid. The quinoline product will be protonated, forming a water-soluble quinolinium salt. You must basify the mixture to precipitate the free product. Using a strong base like sodium hydroxide (NaOH) to reach a sufficiently high pH is often necessary; sodium bicarbonate may not be strong enough.[3]

Q2: I'm observing multiple spots on my TLC plate. What are the common side products and how can I minimize them?

A2: Side product formation is a primary cause of reduced yield and purification difficulties. The most common side product is the 2-hydroxy analog.

  • Formation of 2-hydroxy-3-formylquinoline: The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic substitution. During the basic work-up, if the conditions are too harsh (e.g., prolonged exposure to strong NaOH at elevated temperatures), the chloro group can be displaced by a hydroxide ion.[3]

    • Mitigation Strategy: Perform the basification step at low temperatures (i.e., in an ice bath) and avoid "overshooting" the pH. Neutralize only to the point where the product fully precipitates.

  • Tar and Polymer Formation: As mentioned, overheating the reaction can lead to decomposition and the formation of intractable tarry byproducts.[5] Strict temperature control and TLC monitoring to avoid unnecessarily long reaction times are your best defenses.

Section 2: Optimizing the Reduction of the Aldehyde to the Alcohol

The reduction of 6-bromo-2-chloroquinoline-3-carbaldehyde to this compound is generally a straightforward transformation, but incomplete conversion or purification issues can still arise.

Frequently Asked Questions (FAQs)

Q3: My reduction with sodium borohydride (NaBH₄) is slow or incomplete. How can I improve the conversion?

A3: Incomplete reduction is typically due to substrate purity, reagent stoichiometry, or reaction conditions.

  • Purity of Starting Aldehyde: Impurities from the Vilsmeier-Haack step can interfere with the reduction. Ensure your 6-bromo-2-chloroquinoline-3-carbaldehyde is reasonably pure before proceeding. Recrystallization or a quick filtration through a silica plug can be effective.

  • Stoichiometry and Reagent Activity:

    • While the stoichiometry is 1:1 for the aldehyde and hydride source, NaBH₄ can decompose in protic solvents. It is common practice to use a slight excess (e.g., 1.5 equivalents) to ensure the reaction goes to completion.[6]

    • Add the NaBH₄ in portions to the cooled solution of the aldehyde. This helps control the initial effervescence and maintain a steady reaction rate.[6]

  • Solvent and Temperature: Methanol is a common and effective solvent for this reduction.[6] The reaction is typically started at 0 °C and then allowed to warm to room temperature.[6] If the reaction is sluggish, gentle warming can be attempted, but always monitor for potential side reactions via TLC.

Q4: I'm concerned about reducing the chloro or bromo groups on the quinoline ring. Is this a risk?

A4: This is a valid concern. The choice of reducing agent is key to achieving selectivity.

  • Sodium Borohydride (NaBH₄): This is a mild reducing agent and is generally chemoselective for aldehydes and ketones. It will not typically reduce aromatic halides like the chloro or bromo substituents on your quinoline ring under standard conditions (e.g., in methanol at room temperature).[6][7] This makes it the ideal choice for this transformation.

  • Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent. While it would certainly reduce the aldehyde, it carries a higher risk of reducing the chloro group at the C2 position.[7] Therefore, LiAlH₄ should be avoided for this specific synthesis unless all other methods fail and conditions are carefully controlled at very low temperatures.

Q5: What is the most effective method for purifying the final this compound product?

A5: The best purification method depends on the scale and the impurity profile.

  • Column Chromatography: This is a highly effective method for achieving high purity. A silica gel column using a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes is a common choice.[8]

  • Recrystallization: If the crude product is relatively clean, recrystallization can be a more scalable and efficient method. Solvents to explore would include ethanol, ethyl acetate/hexane mixtures, or chloroform.

Visualized Workflows and Protocols

Overall Synthesis Workflow

The following diagram outlines the complete, two-step synthesis pathway from the acetanilide precursor to the final alcohol product.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Aldehyde Reduction A 4-Bromoacetanilide (Precursor) C Reaction & Cyclization A->C B Vilsmeier Reagent (DMF + POCl3) B->C D Work-up & Purification (Ice Hydrolysis, Basification) C->D E 6-bromo-2-chloroquinoline-3-carbaldehyde (Aldehyde Intermediate) D->E G Reduction Reaction E->G Proceed to Reduction F Sodium Borohydride (NaBH4) in Methanol F->G H Work-up & Purification (Quench, Extraction, Chromatography) G->H I This compound (Final Product) H->I

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Logic for Vilsmeier-Haack Reaction

This decision tree provides a systematic approach to diagnosing low yield in the first step of the synthesis.

G Start Low Yield of Aldehyde? Reagents Are DMF and POCl3 anhydrous and fresh? Start->Reagents Yes Temp Was POCl3 added at 0-5°C? Was reaction heated properly? Reagents->Temp Yes FixReagents Action: Use fresh, anhydrous reagents. Reagents->FixReagents No Workup Was mixture poured onto ice? Was pH raised sufficiently with a strong base? Temp->Workup Yes FixTemp Action: Ensure strict temperature control. Temp->FixTemp No TLC Does TLC show unreacted starting material or side products? Workup->TLC Yes FixWorkup Action: Refine work-up. Use ice and NaOH. Workup->FixWorkup No FixTime Action: Adjust reaction time based on TLC monitoring. TLC->FixTime Yes Success Yield Improved TLC->Success No FixReagents->Success FixTemp->Success FixWorkup->Success FixTime->Success

Caption: Troubleshooting flowchart for the Vilsmeier-Haack step.

Optimized Experimental Protocols

Protocol 1: Synthesis of 6-bromo-2-chloroquinoline-3-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack procedures for quinoline synthesis.[3][4]

  • Setup: Equip a three-neck round-bottom flask with a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice/salt bath.

  • Reagent Preparation: Add anhydrous DMF (10 equivalents) to the flask and cool to 0-5 °C.

  • Vilsmeier Reagent Formation: Slowly add POCl₃ (4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes.

  • Substrate Addition: Add the 4-bromoacetanilide precursor (1 equivalent) portion-wise to the cold Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is complete when the starting material spot has been consumed.

  • Work-up (Hydrolysis): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Vigorously stir the ice/water mixture and slowly pour the reaction mixture into it. A precipitate should form.

  • Work-up (Basification): Continue stirring the slurry in an ice bath and slowly add 5M NaOH solution until the pH of the mixture is ~8-9.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying & Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol or ethyl acetate if necessary.

Protocol 2: Reduction to this compound

This protocol is based on standard, selective aldehyde reductions.[6][8]

  • Setup: In a round-bottom flask, dissolve the 6-bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent) in methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) in small portions over 15-20 minutes. You will observe gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until the aldehyde spot has disappeared.

  • Work-up (Quench): Carefully quench the reaction by slowly adding water. Then, add dilute HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.

  • Work-up (Solvent Removal): Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous residue with ethyl acetate (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether.

References

  • Various Authors. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate. Retrieved from [Link]

  • Moodley, M. K., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Retrieved from [Link]

  • Beaulieu, E. D., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Retrieved from [Link]

  • Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Retrieved from [Link]

  • Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]

  • Khan, F. N., et al. (2011). (2-Chloro-6-methylquinolin-3-yl)methanol. PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (6-bromo-2-chloroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (6-bromo-2-chloroquinolin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during this two-step synthesis. Our goal is to equip you with the necessary insights to navigate potential challenges and optimize your experimental outcomes.

Overview of the Synthesis

The synthesis of this compound is typically achieved in two key steps:

  • Vilsmeier-Haack Reaction: Formylation of 4-bromoacetanilide using a Vilsmeier reagent (commonly generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to yield the intermediate, 6-bromo-2-chloroquinoline-3-carbaldehyde.

  • Reduction: Selective reduction of the aldehyde functional group of the intermediate to a primary alcohol using a reducing agent such as sodium borohydride (NaBH₄).

This guide is structured to address potential side reactions and troubleshooting scenarios for each of these critical steps.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reduction 4-Bromoacetanilide 4-Bromoacetanilide Intermediate 6-bromo-2-chloroquinoline-3-carbaldehyde 4-Bromoacetanilide->Intermediate Formylation & Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Intermediate Reducing_Agent NaBH₄ Final_Product This compound Reducing_Agent->Final_Product Intermediate_2 6-bromo-2-chloroquinoline-3-carbaldehyde Intermediate_2->Final_Product Reduction

Caption: Synthetic route to this compound.

Part 1: Troubleshooting the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[1][2] However, its success is highly dependent on the quality of reagents and precise control of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction is sluggish or has failed completely. What are the common causes?

A1: A stalled or failed Vilsmeier-Haack reaction can often be attributed to the following:

  • Moisture Contamination: The Vilsmeier reagent, a chloroiminium salt, is extremely sensitive to moisture.[3] Any water present in the glassware, DMF, or POCl₃ will decompose the reagent, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous DMF and fresh, sealed POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive Vilsmeier Reagent: The pre-formation of the Vilsmeier reagent is crucial. Insufficient time or improper temperature during its formation can lead to a low concentration of the active electrophile.

    • Solution: Add POCl₃ dropwise to DMF at 0 °C and allow the mixture to stir for at least 30-60 minutes at this temperature to ensure complete formation of the reagent before adding the 4-bromoacetanilide.[3]

  • Low Reaction Temperature: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation and cyclization steps may require heating to proceed at a reasonable rate.[3]

    • Solution: After the addition of 4-bromoacetanilide at a low temperature, allow the reaction to warm to room temperature and then heat as per literature procedures, monitoring progress by Thin Layer Chromatography (TLC).

Q2: I'm observing multiple spots on my TLC plate, and the yield of the desired aldehyde is low. What are the likely side products?

A2: The formation of multiple products can indicate incomplete reaction or the occurrence of side reactions.

  • Incomplete Cyclization: The reaction proceeds through formylation followed by cyclization to form the quinoline ring. If the cyclization is incomplete, you may isolate formylated intermediates.[3]

    • Solution: Ensure adequate heating (as determined by TLC monitoring) after the initial formylation to drive the cyclization to completion.

  • Formation of Byproducts from DMF and POCl₃: The reaction between DMF and POCl₃ can sometimes lead to the formation of other reactive species that can engage in side reactions.[4]

    • Solution: Strict stoichiometric control and maintaining the recommended temperature profile are crucial. Using high-purity reagents can also minimize these side reactions.

VH_Troubleshooting Start Vilsmeier-Haack Reaction Issue Problem Low or No Product Formation Start->Problem Moisture Check for Moisture Contamination (Reagents, Glassware) Problem->Moisture Possible Cause Reagent_Activity Verify Vilsmeier Reagent Formation (Time, Temperature) Problem->Reagent_Activity Possible Cause Reaction_Conditions Optimize Reaction Temperature & Time (TLC Monitoring) Problem->Reaction_Conditions Possible Cause Solution_Moisture Use Anhydrous Reagents & Dry Glassware under Inert Atmosphere Moisture->Solution_Moisture Solution Solution_Reagent Allow Sufficient Time at 0°C for Reagent Formation Reagent_Activity->Solution_Reagent Solution Solution_Conditions Gradual Heating Post-Addition to Drive Cyclization Reaction_Conditions->Solution_Conditions Solution

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Reaction
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (2 equivalents) dropwise to the DMF via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add 4-bromoacetanilide (1 equivalent) portion-wise to the reaction mixture, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of 7-8.

  • The precipitated solid, 6-bromo-2-chloroquinoline-3-carbaldehyde, is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Part 2: Troubleshooting the Reduction of 6-bromo-2-chloroquinoline-3-carbaldehyde

The reduction of the aldehyde to the primary alcohol is a critical step that can also present challenges, primarily related to over-reduction and dehalogenation.

Frequently Asked Questions (FAQs)

Q1: During the reduction with NaBH₄, I am observing a significant amount of a byproduct that appears to be a dehalogenated version of my product. How can I prevent this?

A1: Dehalogenation is a known side reaction when reducing halo-substituted aromatic compounds with hydride reagents.[5] The 2-chloro substituent on the quinoline ring is susceptible to reductive cleavage.

  • Control of Temperature: The rate of dehalogenation is often more temperature-dependent than the rate of aldehyde reduction.

    • Solution: Perform the reduction at a lower temperature (e.g., 0-5 °C) to favor the reduction of the aldehyde over the C-Cl bond cleavage. Add the NaBH₄ portion-wise to control any exotherm.

  • Choice of Reducing Agent: While NaBH₄ is generally a mild reducing agent, for highly sensitive substrates, an even milder or more selective reagent might be necessary.[6]

    • Solution: While NaBH₄ is standard, careful control of stoichiometry and temperature is the first line of defense. Using less reactive borohydride derivatives could be explored if dehalogenation persists.

Q2: My reduction is incomplete, and I'm left with a mixture of the starting aldehyde and the desired alcohol. How can I drive the reaction to completion?

A2: An incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: The stoichiometry of NaBH₄ is critical.

    • Solution: Ensure that a sufficient excess of NaBH₄ is used (typically 1.5-2.0 equivalents) to account for any reaction with the solvent (if protic) and to ensure complete reduction of the aldehyde.

  • Poor Solubility: If the starting aldehyde has poor solubility in the reaction solvent, the reaction rate will be slow.

    • Solution: Use a solvent system that ensures the solubility of the starting material. A mixture of THF and methanol is often effective.

  • Deactivation of NaBH₄: Sodium borohydride can react with protic solvents like methanol or ethanol, reducing its effective concentration over time.

    • Solution: Add the NaBH₄ to the solution of the aldehyde rather than letting it stir in the protic solvent for an extended period before the substrate is added.

Q3: What are the expected impurities in my final product, this compound?

A3: Besides unreacted starting material and the dehalogenated product, other impurities can arise:

Impurity/Side ProductOriginMitigation Strategy
6-bromo-2-chloroquinoline-3-carbaldehydeIncomplete reductionUse a slight excess of NaBH₄, ensure adequate reaction time, and use an appropriate solvent.
(6-bromoquinolin-3-yl)methanolReductive dehalogenationPerform the reaction at low temperatures (0-5 °C) and add NaBH₄ portion-wise.
Borate estersReaction of the product alcohol with borane intermediatesEnsure proper aqueous workup with acidification to hydrolyze these esters.

digraph "Reduction_Side_Reactions" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

"Start" [label="Reduction of\n6-bromo-2-chloroquinoline-3-carbaldehyde", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Desired_Reaction" [label="Desired Product:\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Side_Reaction_1" [label="Side Product 1:\n(6-bromoquinolin-3-yl)methanol\n(Dehalogenation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Side_Reaction_2" [label="Side Product 2:\nUnreacted Starting Material\n(Incomplete Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Desired_Reaction" [label="Main Pathway\n(Aldehyde Reduction)"]; "Start" -> "Side_Reaction_1" [label="Side Reaction\n(C-Cl Cleavage)"]; "Start" -> "Side_Reaction_2" [label="Potential Outcome"]; }

Caption: Potential reaction pathways during the reduction step.

Experimental Protocol: Reduction
  • Dissolve 6-bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent (e.g., a mixture of THF and methanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically 1-2 hours), carefully quench the reaction by the slow addition of water or dilute acetic acid to decompose the excess NaBH₄.

  • Remove the organic solvents under reduced pressure.

  • Add water to the residue, and the product should precipitate.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

References

  • BenchChem. (2025). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride. BenchChem.
  • Google Patents. (2009). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. US20090131653A1.
  • ResearchGate. (2025).
  • YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wiley Online Library. (n.d.). The Vilsmeier Reaction. 2.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • ResearchGate. (n.d.).
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • ResearchGate. (2025). Beckmann Rearrangement of 2-Hydroxy-5-Methylacetophenone Oxime using Vilsmeier-Haack Reagent (POCl3/ DMF): Synthesis of Some New Heterocyles.
  • Wikipedia. (n.d.). Vilsmeier reagent.
  • Scientific Research Publishing. (2013).
  • ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • VTechWorks. (n.d.).
  • Thieme E-Books. (n.d.). Product Subclass 2: Borohydrides.
  • Google Patents. (n.d.). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. CN102850269A.
  • Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction.
  • YouTube. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry.
  • Reddit. (2019). Is NaBH4 a reducing agent or an oxidizing agent?.
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 6-Bromo-2-chloroquinoline-3-methanol.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • Guidechem. (n.d.). How to prepare and apply 6-Bromo-2-Chloro-Quinoline?.
  • Chemguide. (n.d.).
  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • Biosynth. (n.d.). 6-Bromo-2-chloro-3-methylquinoline.
  • PubChem. (n.d.). 6-bromo-2-chloroquinoline-3-methanol.
  • RSC Publishing. (n.d.).
  • RSC Publishing. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes.

Sources

Improving the stability of (6-bromo-2-chloroquinolin-3-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with (6-bromo-2-chloroquinolin-3-yl)methanol (CAS: 1017464-16-2). Our goal is to provide in-depth troubleshooting advice and practical solutions to enhance the stability of this compound in solution, ensuring the reliability and reproducibility of your experimental results. This document addresses common issues encountered during handling, storage, and application, grounding our recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is developing a yellow tint over time. What is causing this discoloration?

A color change, typically to yellow or brown, is a common indicator of degradation. For this specific molecule, the discoloration is most likely due to the oxidation of the benzylic alcohol group at the C3 position. This oxidation converts the primary alcohol (-CH₂OH) into the corresponding aldehyde (-CHO). Conjugated aldehydes, particularly on an aromatic system like quinoline, often absorb light in the visible spectrum, appearing colored.

Slow, air-induced oxidation is a known pathway for benzylic alcohols.[1] The rate of this degradation can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal impurities which can catalyze the oxidation process.

Q2: I've observed a precipitate forming in my stock solution, which was prepared in methanol. What is the likely identity of this solid?

Precipitate formation suggests a significant loss of stability, leading to a less soluble degradation product. Given the structure of this compound, there are two primary degradation pathways that could result in a precipitate in a protic, nucleophilic solvent like methanol.

  • Hydrolysis/Methanolysis: The 2-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution. In the presence of water (even trace amounts in the solvent) or methanol itself, the chloro group can be displaced to form the corresponding 2-hydroxyquinoline (a quinolone) or 2-methoxyquinoline derivative, respectively. Quinolones, in particular, often exhibit lower solubility in common organic solvents compared to their 2-chloro counterparts and can precipitate out. Acidic conditions are known to promote the hydrolysis of 2-chloroquinolines.[2][3]

  • Oxidation Product Precipitation: The aldehyde formed from the oxidation of the methanol group (as discussed in Q1) may have different solubility properties and could precipitate, especially if the solution is close to saturation.

Q3: What are the ideal storage conditions for a stock solution of this compound to ensure maximum long-term stability?

To mitigate the primary degradation pathways (oxidation, hydrolysis, and photodegradation), we recommend a multi-faceted approach to storage. General guidance for storing sensitive organic compounds is to keep them in a cool, dark, and dry environment.[4][5][6] For this compound, we provide more specific recommendations in the table below.

ParameterRecommendationRationale
Temperature Store at ≤ 4°C (Refrigerated)Reduces the rate of all chemical degradation reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation of the benzylic alcohol.[7]
Solvent Choice Aprotic, dry solvents (e.g., Anhydrous DMSO, DMF, Acetonitrile)Prevents hydrolysis/solvolysis of the 2-chloro group. Ensure solvent purity.
Light Exposure Use amber glass vials or wrap vials in aluminum foilQuinoline and its derivatives are known to be light-sensitive and can undergo photodegradation.[8][9]
Container Tightly sealed vial with a PTFE-lined capPrevents moisture and air from entering the solution. PTFE liners offer good chemical resistance.

Note: For very long-term storage (months to years), consider storing aliquots of the solid compound under an inert atmosphere at -20°C and preparing fresh solutions as needed.[10][11]

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section provides a systematic approach to identifying and resolving stability issues with this compound solutions.

Issue 1: Rapid Degradation Observed by HPLC Analysis

You notice a rapid decrease in the peak area of the parent compound and the appearance of new peaks in your HPLC chromatogram shortly after preparing a solution.

start Rapid Degradation Detected by HPLC check_solvent Step 1: Verify Solvent Purity & Type - Is the solvent protic (e.g., Methanol, Ethanol)? - Is it anhydrous grade? start->check_solvent check_ph Step 2: Assess Solution pH - Was an acidic additive used? - Is the solvent inherently acidic? check_solvent->check_ph No (Aprotic) protic_solvent Root Cause: Hydrolysis/Solvolysis The 2-chloro group is being displaced by the solvent or trace water. check_solvent->protic_solvent Yes (Protic) check_handling Step 3: Review Handling Procedure - Was the solution prepared under ambient air? - Was it exposed to bright light? check_ph->check_handling No (Neutral) acidic_cond Root Cause: Acid-Catalyzed Hydrolysis Acid accelerates the displacement of the 2-chloro group. check_ph->acidic_cond Yes (Acidic) oxidation_photo Root Cause: Oxidation & Photodegradation Oxygen and/or light are degrading the benzylic alcohol and potentially the quinoline ring. check_handling->oxidation_photo Yes sol_protic Solution: 1. Switch to a polar, aprotic solvent (Anhydrous DMSO, DMF, Acetonitrile). 2. Ensure use of anhydrous grade solvents. protic_solvent->sol_protic sol_acid Solution: 1. Use neutral or buffered solutions if possible. 2. Avoid acidic additives or solvents. acidic_cond->sol_acid sol_handling Solution: 1. Prepare solutions under an inert atmosphere (N2 or Ar). 2. Use amber vials and minimize light exposure during handling. oxidation_photo->sol_handling

Caption: Troubleshooting workflow for rapid solution degradation.

Issue 2: Inconsistent Results in Biological or Chemical Assays

You are observing variability in your experimental outcomes, such as decreased potency or unexpected side reactions, which may be linked to the instability of your compound solution.

The primary degradation products have distinct chemical functionalities that can interfere with your experiments:

  • (6-bromo-2-oxo-1,2-dihydroquinolin-3-yl)methanol (Hydrolysis Product): The replacement of the chloro group with a hydroxyl group (forming a quinolone) significantly alters the electronic properties and hydrogen bonding capabilities of the molecule. This can lead to a loss of specific binding affinity for a target protein.

  • 6-bromo-2-chloroquinoline-3-carbaldehyde (Oxidation Product): The aldehyde is an electrophilic and reactive functional group. It can form Schiff bases with primary amines (e.g., lysine residues in proteins) or participate in other non-specific covalent modifications, leading to off-target effects or false positives in screening assays.[12]

Parent This compound (Parent Compound) Hydrolysis (6-bromo-2-oxo-1,2-dihydroquinolin-3-yl)methanol (Hydrolysis Product - Quinolone) Parent->Hydrolysis H₂O / Nu⁻ (e.g., acidic pH, protic solvent) Oxidation 6-bromo-2-chloroquinoline-3-carbaldehyde (Oxidation Product - Aldehyde) Parent->Oxidation [O] (e.g., Air, Light, Metal Ions)

Caption: Primary degradation pathways of the parent compound.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stable Stock Solution

This protocol is designed to minimize degradation during solution preparation and storage.

  • Preparation:

    • Place a weighed amount of solid this compound into a clean, dry amber glass vial equipped with a magnetic stir bar.

    • Seal the vial with a PTFE-lined cap.

    • Purge the vial with a gentle stream of inert gas (Argon or Nitrogen) for 2-3 minutes to displace air.

  • Solvent Addition:

    • Using a syringe, add the required volume of anhydrous, aprotic solvent (e.g., DMSO) through the septum of the cap.

    • Causality: Using an anhydrous, aprotic solvent is critical to prevent the nucleophilic attack on the 2-chloro position of the quinoline ring.[13]

  • Dissolution & Storage:

    • Stir the mixture at room temperature until the solid is fully dissolved.

    • Once dissolved, flush the headspace of the vial with inert gas one more time before tightly sealing.

    • Store the stock solution at ≤ 4°C. For long-term storage, aliquot into smaller vials to minimize freeze-thaw cycles and exposure to air upon opening.

Protocol 2: Stability Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a framework for a stability-indicating HPLC method to quantify the parent compound and monitor the formation of its primary degradation products.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 20% B to 80% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Justification: A C18 column provides good retention for moderately polar aromatic compounds. A gradient elution is necessary to separate the parent alcohol from the potentially more polar hydrolysis product and the less polar aldehyde product within a reasonable time.[14][15]

  • Sample Preparation for Stability Study:

    • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the solvent system being tested.

    • Divide the solution into several amber HPLC vials.

    • Store the vials under the desired stress conditions (e.g., room temperature, 40°C, exposure to light).

  • Analysis:

    • At specified time points (e.g., 0, 24, 48, 96 hours), inject a sample onto the HPLC system.

    • Monitor the peak area of the parent compound. A decrease in its area indicates degradation.

    • Monitor for the appearance of new peaks. The hydrolysis product (quinolone) is expected to elute earlier (more polar) than the parent, while the oxidation product (aldehyde) may elute later (less polar).

    • Self-Validation: The method's ability to separate the parent peak from new peaks formed under stress conditions (forced degradation) validates it as "stability-indicating".[16]

References

  • Wang, M-F., et al. (2023). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. Available at: [Link]

  • Karade, N. N., et al. (2007). Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2. Taylor & Francis Online. Available at: [Link]

  • LookChem. (n.d.). Quinoline Chemical Properties. Available at: [Link]

  • Wang, M-F., et al. (2023). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline. Available at: [Link]

  • Khan, F. N., et al. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. PMC - NIH. Available at: [Link]

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  • Environmental Science & Technology. (2010). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Available at: [Link]

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  • PubMed. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. Available at: [Link]

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  • RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

  • Green Chemistry. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Available at: [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available at: [Link]

  • PMC - NIH. (2022). Photochemical Reduction of Quinolines with γ-Terpinene. Available at: [Link]

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  • PubMed. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Available at: [Link]

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Technical Support Center: Troubleshooting Grignard Reactions with 2-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of organometallic chemistry. Grignard reactions involving heteroaromatic halides, particularly 2-chloroquinoline and its derivatives, present a unique set of challenges that can frustrate even experienced chemists. The electronic properties of the quinoline ring system and the relative inertness of the C-Cl bond demand careful optimization and a deep understanding of the underlying mechanisms.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to in-depth troubleshooting guides, complete with detailed protocols and mechanistic explanations.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with 2-chloroquinoline won't start. There's no heat, and the magnesium remains unchanged. What's the primary issue?

A: The most common culprit is the passivating layer of magnesium oxide (MgO) on the surface of your magnesium turnings.[1] This layer prevents the magnesium from reacting with the aryl chloride. Additionally, 2-chloroquinoline is a relatively unreactive halide, making initiation inherently difficult compared to its bromo- or iodo-analogs. Absolute anhydrous conditions are also critical, as even trace amounts of water will quench the reaction.[2][3]

Q2: The reaction initiated, but the mixture quickly turned dark brown/black, and my final yield was extremely low. What happened?

A: A dark coloration often indicates decomposition or the formation of finely divided metal from side reactions.[2] The most probable side reaction is Wurtz-type homocoupling, where the formed Grignard reagent reacts with another molecule of 2-chloroquinoline to form 2,2'-biquinoline. This process is often exacerbated by high local concentrations of the halide or elevated temperatures.

Q3: After workup, I recovered a significant amount of my starting 2-chloroquinoline. Why wasn't it consumed?

A: This points to either a failure to initiate (as in Q1) or a very slow or incomplete reaction. Aryl chlorides are notoriously sluggish in forming Grignard reagents.[4] The reaction may have initiated but failed to go to completion. Factors like insufficient magnesium activation, suboptimal solvent choice (e.g., diethyl ether instead of the preferred THF), or insufficient reaction time can lead to significant recovery of the starting material.

Q4: I'm trying to react my 2-quinolylmagnesium chloride with a ketone, but the yield is poor, and I see byproducts. Are there specific challenges with the quinoline scaffold?

A: Yes. The quinoline nitrogen can complicate the reaction. The formed Grignard reagent can potentially act as a base or nucleophile at other positions on a different quinoline molecule. More importantly, when reacting with hindered ketones, the Grignard reagent can act as a base, deprotonating the ketone's α-carbon to form an enolate.[2][5] This results in the recovery of the starting ketone after workup. Furthermore, the Grignard reagent itself exists in equilibrium (the Schlenk equilibrium), and its reactivity can be complex.[6]

In-Depth Troubleshooting Guides
Guide 1: Addressing Reaction Initiation Failure

The oxidative insertion of magnesium into the C-Cl bond of 2-chloroquinoline is the rate-determining step and the most common point of failure. The following workflow will help you systematically overcome initiation issues.

start Grignard Reaction Fails to Initiate check_anhydrous Are All Conditions Strictly Anhydrous? start->check_anhydrous check_mg Is the Magnesium Surface Activated? check_anhydrous->check_mg Yes solution_anhydrous Flame-dry all glassware under vacuum/inert gas. Use freshly distilled, anhydrous solvent. check_anhydrous->solution_anhydrous No check_solvent Is the Solvent Optimal? check_mg->check_solvent Yes solution_mg Perform mechanical and/or chemical activation. (See Protocol 2) check_mg->solution_mg No solution_solvent Use THF instead of Diethyl Ether. THF's higher boiling point and solvating power are crucial. check_solvent->solution_solvent No end Initiation Successful check_solvent->end Yes (Proceed with reaction, consider additives if still failing)

Caption: Troubleshooting flow for initiation failure.

  • Magnesium Oxide Layer: Magnesium is readily oxidized by air. This MgO coating is inert and must be removed.

    • Mechanical Activation: Before adding solvent, place your magnesium turnings in the flame-dried flask with a stir bar and stir them vigorously under a high vacuum or strong inert gas flow for several hours. This physically grinds the turnings against each other, breaking the oxide layer.[7]

    • Chemical Activation: The use of chemical activators is highly effective. A small crystal of iodine is a classic choice. A more reliable method for aryl chlorides is the addition of a few drops of 1,2-dibromoethane. It reacts with Mg to form MgBr₂ and ethene gas, exposing a fresh, reactive metal surface.[2] See Protocol 2 for a detailed procedure. For industrial-scale or highly sensitive substrates, chemical activation with reagents like diisobutylaluminum hydride (DIBAH) can be employed to initiate the reaction at lower temperatures.[8]

  • Anhydrous Conditions: Grignard reagents are potent bases that are instantly destroyed by protic sources like water.[3][9][10]

    • Glassware: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum and cooling under a positive pressure of dry argon or nitrogen.[2][11]

    • Solvents & Reagents: Use freshly opened anhydrous grade solvents or solvents dried over appropriate agents (e.g., sodium/benzophenone for THF). Ensure your 2-chloroquinoline derivative is dry and pure.

  • Solvent Choice: For less reactive aryl chlorides, the choice of solvent is critical.

    • Tetrahydrofuran (THF): THF is superior to diethyl ether for preparing Grignards from aryl chlorides. Its higher boiling point allows for heating to facilitate the reaction, and its Lewis basicity helps stabilize the Grignard reagent in the Schlenk equilibrium.[4][6][11]

Guide 2: Minimizing Low Yields and Side Reactions

Once the reaction initiates, the goal is to maximize the formation of the desired Grignard reagent while minimizing competing pathways.

cluster_reactants cluster_products Reactants 2-Chloroquinoline + Mg Grignard 2-Quinolylmagnesium Chloride (Desired Product) Reactants->Grignard Desired Path (Oxidative Insertion) Wurtz Wurtz Homocoupling (Side Product) Grignard->Wurtz S_NAr Reaction Dimer 2,2'-Biquinoline Wurtz->Dimer Forms

Caption: Desired vs. side reaction pathways.

StrategyCausalityImplementation Details
Slow Addition Minimizes the concentration of 2-chloroquinoline in the presence of the newly formed Grignard reagent, thus suppressing the bimolecular Wurtz coupling side reaction.[2]Prepare a solution of 2-chloroquinoline in THF and add it dropwise via a syringe pump or an addition funnel to the activated magnesium suspension.
Temperature Control The formation is exothermic. Maintaining a gentle reflux without excessive heating prevents thermal decomposition and reduces the rate of side reactions.Once initiated, the reaction should self-sustain a gentle reflux. If it becomes too vigorous, cool the flask in an ice bath. If it subsides, gentle warming with a water bath may be needed.
Use of Additives Additives like anhydrous lithium chloride (LiCl) can break up the dimeric aggregates of the Grignard reagent, increasing its solubility and reactivity. This is the basis for "Turbo-Grignards".[12][13]For particularly stubborn reactions, consider preparing an i-PrMgCl·LiCl solution and performing a halogen-metal exchange with the 2-chloroquinoline at low temperatures, which often provides cleaner reactions and higher yields.[14][15]
Guide 3: Advanced Techniques for Complex Derivatives

When your 2-chloroquinoline substrate contains other functional groups, the standard Grignard formation is often not feasible due to the reagent's high basicity and nucleophilicity.

  • Halogen-Metal Exchange: This is often the preferred method for functionalized or sensitive substrates. Instead of using magnesium metal, a pre-formed, highly reactive Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) is used to perform an exchange reaction with the chloro-substituent.[14][15]

    • Advantage: This exchange can be performed at very low temperatures (e.g., -40 °C to 0 °C), preserving sensitive functional groups like esters or nitriles that would be attacked by the Grignard reagent under normal formation conditions.

    • Mechanism: The reaction is an equilibrium process, but the formation of the more stable arylmagnesium species drives the reaction forward.

  • Use of Highly Activated Magnesium (Rieke Magnesium): For substrates incompatible with exchange reagents, Rieke magnesium can be a powerful alternative. This is a highly reactive, finely divided form of magnesium prepared by the reduction of MgCl₂ with lithium.[7][12][16]

    • Advantage: Rieke magnesium can react with aryl chlorides at very low temperatures (e.g., -78 °C), allowing for the preparation of functionalized Grignard reagents that would otherwise be impossible to synthesize.[16]

Key Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation from 2-Chloroquinoline

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of dry argon.

  • Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the flask.

  • Activation: Add a single crystal of iodine or ~5 mol% of 1,2-dibromoethane. Gently warm the flask with a heat gun until iodine vapor is seen or bubbling from the dibromoethane occurs. Allow to cool.

  • Initiation: Add a small portion (~10%) of a solution of 2-chloroquinoline (1.0 equivalent) in anhydrous THF via the dropping funnel. Stir vigorously. Initiation is marked by a gentle bubbling from the magnesium surface and a noticeable exotherm.

  • Addition: Once the reaction is initiated, add the remaining 2-chloroquinoline solution dropwise at a rate that maintains a steady, gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey or brownish solution is your Grignard reagent.

Protocol 2: Titration of the Prepared Grignard Reagent

It is crucial to determine the exact concentration of your Grignard reagent before using it in subsequent reactions.[2]

  • Preparation: Accurately weigh ~100 mg of iodine into a dry flask and dissolve it in ~2 mL of anhydrous THF. Add 1-2 drops of 1,2-dithioethane as an indicator.

  • Titration: Cool the iodine solution to 0 °C. Slowly add your prepared Grignard reagent solution dropwise via a 1 mL syringe. The endpoint is the disappearance of the brown iodine color to a colorless or pale yellow solution.

  • Calculation: Record the volume of Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration to ensure accuracy.

References
  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]

  • Kaufman, T. S., et al. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. [Link]

  • Lee, J.-s., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(18), 5428-5430. [Link]

  • Various Authors. (n.d.). Reactions between Grignard reagents and Quinoline N‐oxides. ResearchGate. [Link]

  • Feringa, B. L., et al. (2013). Highly Enantioselective Catalytic Addition of Grignard Reagents to N-Heterocyclic Acceptors. Angewandte Chemie International Edition, 52(42), 11140-11143. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Various Authors. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Ramsden, H. E. (1959). U.S. Patent No. 2,881,225. Washington, DC: U.S.
  • Various Authors. (2020). Troubleshooting my grignard reactions. Reddit. [Link]

  • Comins, D. L., & Abdullah, A. H. (1982). Addition of Grignard Reagents to Quinolinium Salts: Evidence for a Unique Redox Reaction between a 1,4- and a 1,2-Dihydroquinoline. The Journal of Organic Chemistry, 47(22), 4315-4319. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Knochel, P., et al. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 9(19), 3785-3788. [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]

  • Pearson+. (n.d.). Point out the flaws in the following incorrect Grignard syntheses... Pearson+. [Link]

  • Organic Reaction Flashcards. (n.d.). Grignard Reaction - Common Conditions. Organic Reaction Flashcards. [Link]

  • Various Authors. (2022). Which method is the best to conduct the Grignard reaction? Reddit. [Link]

  • Catalyst University. (2018). Grignard Reactions: Theory & Practice with Strategy. YouTube. [Link]

  • Kumar, A., et al. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Molecules, 25(9), 2118. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266-14280. [Link]

  • Comins, D. L., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 50-55. [Link]

  • Fiveable. (n.d.). 12.1 Grignard reagents - Organic Chemistry II. Fiveable. [Link]

  • ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADI Chemistry. [Link]

  • Physics Wallah. (n.d.). Grignard reagent and its application in organic reactions. Physics Wallah. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline. PubChem. [Link]

  • Ishihara, K., et al. (2024). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Organic & Biomolecular Chemistry, 22(20), 4165-4171. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. [Link]

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Recrystallization of Quinoline-Based Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of quinoline-based compounds. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of nitrogen-containing heterocyclic compounds. Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceuticals, and achieving high purity through crystallization is a critical step in their synthesis and manufacturing.[1][2][3] This resource provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the challenges of recrystallizing these often-complex molecules.

Understanding the Crystallization of Quinolines: First Principles

Quinoline, a bicyclic aromatic heterocycle, and its derivatives present unique challenges and opportunities in recrystallization.[1] Their properties are governed by the presence of the nitrogen atom, which imparts basicity and the ability to form salts, and the aromatic system, which influences solubility in organic solvents.[4][5] The diverse functionalities that can be appended to the quinoline core further modify these properties, making a one-size-fits-all approach to recrystallization impractical.

Successful recrystallization hinges on the principle of differential solubility: the compound of interest should be highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[6] For quinoline-based compounds, the choice of solvent is paramount and is influenced by factors such as polarity, hydrogen bonding capability, and the presence of acidic or basic groups on the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing quinoline-based compounds?

The choice of solvent is highly dependent on the specific quinoline derivative. However, some commonly used solvents include:

  • Alcohols (Methanol, Ethanol): These are often good starting points due to their ability to dissolve a wide range of organic compounds and their volatility, which facilitates drying of the crystals.[7][8] For instance, 8-hydroxyquinoline can be effectively recrystallized from methanol.[9]

  • Ketones (Acetone): Acetone is another versatile solvent that can be used alone or in mixed solvent systems.[7][8]

  • Mixed Solvent Systems: When a single solvent does not provide the desired solubility profile, a mixed solvent system is employed.[10][11] Common pairs include:

    • Methanol-acetone[8]

    • Ethanol-water[7]

    • Hexane-ethyl acetate[4]

    • Hexane-diethyl ether[4]

The general approach is to dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is sparingly soluble) until turbidity is observed.[10]

Q2: My quinoline compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[12][13] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation.[13][14] Oiled-out products are often impure as the oil can trap impurities.[13]

Troubleshooting "Oiling Out":

  • Reduce the Cooling Rate: Rapid cooling can lead to a high degree of supersaturation, favoring oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.[13]

  • Change the Solvent System: The chosen solvent may not be appropriate. If the melting point of your compound is known to be low, select a solvent with a lower boiling point. Alternatively, using a mixed solvent system can sometimes prevent oiling out.[15]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Introduce a small crystal of the pure compound (a "seed crystal") into the cooled, supersaturated solution. This provides a template for crystal growth.[14]

Q3: I've successfully recrystallized my compound, but my yield is very low. What are the likely causes?

Low recovery can be attributed to several factors:

  • Using too much solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the compound. This keeps a significant portion of the compound dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during filtration, some of the product may crystallize on the filter paper. To avoid this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Inappropriate solvent choice: If the compound is too soluble in the cold solvent, a significant amount will remain in solution.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.

Q4: How does the basicity of the quinoline nitrogen affect recrystallization?

The nitrogen atom in the quinoline ring is basic and can be protonated by acids to form salts.[1] This property can be exploited for purification. If your quinoline derivative is difficult to crystallize as a free base, consider converting it to a salt (e.g., a hydrochloride or sulfate salt).[4] These salts often have very different solubility profiles and may crystallize more readily. The free base can then be regenerated by treatment with a base.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of quinoline-based compounds.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Solution is not saturated.- Compound is too soluble in the chosen solvent.- Insufficient cooling.- Evaporate some of the solvent to increase the concentration.- Add a "poor" solvent to a solution of a "good" solvent.- Cool the solution in an ice bath for a longer period.- Try scratching the flask or adding a seed crystal.
Colored impurities remain in the crystals. - Impurity has similar solubility to the product.- Cooling was too rapid, trapping impurities.- Use a small amount of activated carbon to adsorb the colored impurities before filtration (use with caution as it can also adsorb the product).- Ensure slow cooling to allow for selective crystallization.
The compound crystallizes in the funnel during hot filtration. - The solution cooled too quickly.- The funnel and filter paper were cold.- Pre-heat the funnel and receiving flask.- Use a fluted filter paper for faster filtration.- Add a small excess of hot solvent before filtering to prevent premature saturation.
Different crystal forms (polymorphs) are obtained. - Polymorphism is common for active pharmaceutical ingredients.[16][17]- The crystallization conditions (solvent, temperature, cooling rate) influence the resulting crystal form.- Carefully control and document all crystallization parameters.- Use seeding with the desired polymorph to encourage its formation.- Characterize the obtained crystals using techniques like DSC, XRD, and microscopy to identify the polymorph.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 8-Hydroxyquinoline

This protocol is adapted from a method for purifying crude 8-hydroxyquinoline.[9]

Materials:

  • Crude 8-hydroxyquinoline

  • Methanol

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 8-hydroxyquinoline in an Erlenmeyer flask.

  • Add a small amount of methanol and heat the mixture to 50°C with stirring until the solid dissolves.[9]

  • Continue adding methanol dropwise until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation. A cooling to around 32-40°C has been noted in specific preparations.[9]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

  • Dry the purified crystals. The purity can be checked by melting point determination or other analytical techniques.

Protocol 2: Mixed-Solvent Recrystallization

This is a general protocol for using a solvent-antisolvent system.[10]

Materials:

  • Crude quinoline-based compound

  • A "good" solvent (e.g., ethanol, acetone)

  • A "poor" solvent (e.g., water, hexane)

  • Erlenmeyer flask

  • Heating source

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy (turbid).[10] This indicates that the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the turbidity just disappears.

  • Set the flask aside to cool slowly to room temperature.

  • Cool the flask in an ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture (in the same ratio as the final recrystallization mixture).

  • Dry the purified crystals.

Visualizations

Workflow for Recrystallization of Quinoline-Based Compounds

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Quinoline Compound select_solvent Select Solvent System (Single or Mixed) start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Quinoline Compound dry_crystals->end Oiling_Out_Troubleshooting start Compound 'Oils Out' During Cooling reheat Reheat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent Is concentration too high? seed Try Seeding or Scratching reheat->seed Try inducing nucleation slow_cool1 Cool Slowly add_solvent->slow_cool1 outcome_success Crystals Form slow_cool1->outcome_success Success outcome_fail Still Oils Out slow_cool1->outcome_fail Failure change_solvent Change Solvent System (e.g., lower boiling point) change_solvent->slow_cool1 seed->outcome_success Success seed->outcome_fail Failure outcome_fail->change_solvent

Caption: A decision tree for troubleshooting the "oiling out" phenomenon.

References

  • CN103664892B - The crystallization of quinoline - Google P
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

  • Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives | Organic Letters - ACS Publications. (URL: [Link])

  • US2474823A - Quinoline compounds and process of making same - Google P
  • Quinoline - Wikipedia. (URL: [Link])

  • Quinoline based polymeric drug for biological applications: synthesis, characterization, antimicrobial, and drug releasing studies - PubMed. (URL: [Link])

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google P
  • Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. (URL: [Link])

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J. (URL: [Link])

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC - PubMed Central. (URL: [Link])

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Technical Support Center: Scaling Up the Synthesis of (6-bromo-2-chloroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of (6-bromo-2-chloroquinolin-3-yl)methanol from laboratory scale to larger batch production. Our focus is on anticipating and resolving the common challenges associated with this scale-up, ensuring a robust, safe, and efficient process.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step sequence. The first, and most critical, step is the formation of the quinoline core via a Vilsmeier-Haack reaction, followed by the selective reduction of the resulting aldehyde.

  • Step 1: Vilsmeier-Haack Cyclization. N-(4-bromophenyl)acetamide is reacted with the Vilsmeier reagent (formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) to yield 6-bromo-2-chloroquinoline-3-carbaldehyde. This one-pot cyclization is a powerful method for constructing the functionalized quinoline ring system.[1]

  • Step 2: Selective Reduction. The aldehyde functional group of 6-bromo-2-chloroquinoline-3-carbaldehyde is then reduced to the corresponding primary alcohol, this compound, typically using a mild reducing agent like sodium borohydride (NaBH₄).[2]

Synthetic Workflow Diagram

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Selective Reduction A N-(4-bromophenyl)acetamide C 6-bromo-2-chloroquinoline-3-carbaldehyde A->C Cyclization B Vilsmeier Reagent (POCl₃ + DMF) B->C E This compound C->E Reduction D Sodium Borohydride (NaBH₄) D->E

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide for Scale-Up

This section addresses specific issues that may arise when transitioning from a bench-scale procedure to larger-scale production.

Issue 1: My yield of 6-bromo-2-chloroquinoline-3-carbaldehyde dropped significantly upon scale-up.

Q: We achieved an 85% yield at the 10g scale, but are only seeing 50-60% at the 500g scale. What are the likely causes and how can we fix this?

A: A drop in yield during scale-up is a frequent challenge and typically points to issues with mass and heat transfer, which are less pronounced at a smaller scale.[3]

Causality & Troubleshooting Steps:

  • Inefficient Mixing: In larger reactors, magnetic stirring is insufficient. This can lead to localized areas of high reagent concentration or "hot spots," promoting the formation of side products and tar.[3][4]

    • Solution: Employ overhead mechanical stirring with an appropriately sized impeller (e.g., pitched-blade turbine) to ensure the reaction mixture remains homogenous. The goal is to maintain good suspension of the acetanilide starting material in the DMF.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up, making it harder to dissipate the heat generated from the exothermic reaction between POCl₃ and DMF, and the subsequent cyclization.[3] An uncontrolled exotherm can lead to degradation of the product and starting materials.

    • Solution:

      • Controlled Addition: Add the POCl₃ dropwise to the DMF solution at 0-5°C using an addition funnel. Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature.

      • Jacketed Reactor: Use a jacketed reactor with a circulating temperature control unit to maintain the desired temperature profile accurately.

      • Semi-Batch Approach: For very large scales, consider adding the N-(4-bromophenyl)acetamide portion-wise to the pre-formed Vilsmeier reagent to better control the reaction rate and heat generation.[3]

  • Stoichiometry of Vilsmeier Reagent: The optimal molar ratio of POCl₃ to DMF and the acetanilide can be scale-dependent. An excess of the Vilsmeier reagent is often required, but a very large excess can lead to more byproducts.

    • Solution: Re-optimization at the larger scale may be necessary. A common starting point is using approximately 3-4 equivalents of POCl₃ relative to the acetanilide.[1]

Issue 2: During work-up, we are struggling with a difficult filtration and phosphorus-based impurities.

Q: After quenching the Vilsmeier-Haack reaction with ice water, we get a very fine, slow-filtering solid. Subsequent analysis shows phosphorus-containing impurities in our crude product. How can we improve the work-up?

A: This is a classic issue with Vilsmeier-Haack reactions. The quench of excess POCl₃ with water forms phosphoric acid and hydrochloric acid, which can complicate product isolation.[5]

Causality & Troubleshooting Steps:

  • Product Precipitation: Pouring the reaction mixture onto crushed ice is standard practice. However, the rate of addition and stirring efficiency during the quench are critical on a larger scale to influence the particle size of the precipitating product.

    • Solution: Add the reaction mixture slowly to a vigorously stirred vessel of ice/water. This rapid, well-mixed quench can promote the formation of larger, more easily filterable crystals. Avoid dumping the entire reaction mixture at once.

  • Neutralization and Impurity Removal: The acidic nature of the quenched mixture keeps phosphate salts soluble. Neutralization is key to precipitating the product fully and managing these impurities.

    • Solution: After the initial quench, carefully neutralize the slurry with a base like sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8.[6] This ensures the complete precipitation of the product. The crude solid should then be washed thoroughly with water to remove inorganic salts.

  • Recrystallization vs. Chromatography: While column chromatography is effective for purification at the lab scale, it is often impractical and expensive for large quantities.[3]

    • Solution: Develop a robust recrystallization protocol. Ethanol is a commonly used solvent for recrystallizing 2-chloro-quinoline-3-carbaldehydes.[7] Experiment with solvent systems like ethanol/water or ethyl acetate/hexanes to find conditions that provide high purity and recovery.

Issue 3: The reduction of the aldehyde to the alcohol is incomplete or forms byproducts.

Q: We are using sodium borohydride (NaBH₄) to reduce the aldehyde, but the reaction stalls at ~90% conversion, and we see some debromination or dechlorination byproducts. What's going wrong?

A: Incomplete reduction and side reactions often point to issues with reagent stability, solvent quality, or reaction temperature.

Causality & Troubleshooting Steps:

  • Reagent Quality and Stoichiometry: NaBH₄ can decompose in the presence of moisture or acidic impurities.

    • Solution: Use a fresh bottle of NaBH₄. Ensure the solvent (typically methanol or ethanol[2]) is anhydrous. While a slight excess of NaBH₄ is needed, a large excess, especially at elevated temperatures, can increase the risk of side reactions. Start with 1.5-2.0 equivalents and monitor the reaction by TLC or HPLC.

  • Reaction Temperature: The reduction is typically exothermic. Adding the NaBH₄ too quickly without external cooling can cause the temperature to rise, promoting side reactions.

    • Solution: Dissolve the aldehyde in the solvent and cool the solution in an ice bath. Add the NaBH₄ portion-wise, ensuring the internal temperature does not exceed 25°C.

  • Work-up Procedure: The work-up must neutralize any remaining borohydride and hydrolyze the borate ester intermediate.

    • Solution: After the reaction is complete, quench by slowly adding water or dilute acid (e.g., 1M HCl) while maintaining cooling. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

Troubleshooting Logic Diagram

G start Problem: Low Yield in Vilsmeier-Haack Step q1 Is mixing efficient? (No dead spots, good slurry suspension) start->q1 s1 Action: Switch from magnetic stir bar to overhead mechanical stirrer. q1->s1 No q2 Is the internal temperature well-controlled during POCl₃ addition? q1->q2 Yes s1->q2 s2 Action: Use a jacketed reactor, add POCl₃ slowly, and monitor internal temperature probe. q2->s2 No q3 Was the work-up quench performed correctly? q2->q3 Yes s2->q3 s3 Action: Add reaction mix to ice with vigorous stirring. Neutralize to pH 7-8 before filtration. q3->s3 No end Yield Improved q3->end Yes s3->end

Caption: Troubleshooting logic for addressing low yield during scale-up.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of 6-bromo-2-chloroquinoline-3-carbaldehyde

This protocol is adapted for a 1L jacketed reactor system.

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
N-(4-bromophenyl)acetamide214.07107.00.501.0
Dimethylformamide (DMF)73.09220.0 (300 mL)3.016.0
Phosphorus oxychloride (POCl₃)153.33230.0 (140 mL)1.503.0

Procedure:

  • Set up a 1L jacketed reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser with a drying tube, and an addition funnel.

  • Charge the reactor with dimethylformamide (DMF). Begin stirring and cool the solvent to 0-5°C using the reactor jacket.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise via the addition funnel over 45-60 minutes. It is critical to maintain the internal temperature below 10°C during this addition.[6]

  • Once the addition is complete, allow the mixture to stir at 5°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Add the N-(4-bromophenyl)acetamide powder to the reactor in portions over 30 minutes. A slight exotherm may be observed.

  • After the addition is complete, slowly heat the reaction mixture to 80-90°C and hold for 7-10 hours.[7] Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate, appropriately sized vessel, prepare a mixture of crushed ice and water (approx. 2L) with vigorous stirring.

  • Slowly pour the cooled reaction mixture into the ice/water slurry. A yellow precipitate will form.

  • Continue stirring for 30 minutes, then slowly add a saturated solution of sodium carbonate until the pH of the slurry is 7-8.

  • Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the washings are neutral.

  • Dry the crude product in a vacuum oven at 50°C.

  • Purify the crude solid by recrystallization from ethanol to yield 6-bromo-2-chloroquinoline-3-carbaldehyde as a crystalline solid.

Protocol 2: Scale-Up Reduction to this compound
ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
6-bromo-2-chloroquinoline-3-carbaldehyde272.52109.00.401.0
Ethanol (anhydrous)46.07- (800 mL)--
Sodium borohydride (NaBH₄)37.8322.70.601.5

Procedure:

  • In a 2L reactor equipped with an overhead stirrer and temperature probe, dissolve the 6-bromo-2-chloroquinoline-3-carbaldehyde in anhydrous ethanol.

  • Cool the resulting solution to 0-5°C using an ice bath.

  • Add the sodium borohydride (NaBH₄) in small portions over 60 minutes, ensuring the internal temperature does not rise above 15°C.

  • After the addition is complete, let the reaction stir at room temperature for 2-3 hours. Monitor for the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture back to 0-5°C.

  • Slowly quench the reaction by the dropwise addition of 1M HCl (approx. 200 mL) until gas evolution ceases and the pH is ~7.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Add deionized water (1L) to the mixture. The product should precipitate as a white or off-white solid.

  • Filter the solid, wash with water (2 x 200 mL), and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from an ethyl acetate/hexanes solvent system.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction the preferred method for this synthesis? A1: The Vilsmeier-Haack reaction is a highly efficient one-pot method for synthesizing 2-chloro-3-formylquinolines directly from readily available N-arylacetamides.[1] The resulting chloro and formyl groups are versatile handles for further chemical transformations, making this a valuable intermediate for drug discovery.[1]

Q2: Are there any alternatives to POCl₃? A2: While POCl₃ is the most common reagent for generating the Vilsmeier reagent, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used in combination with DMF, though reaction conditions may require re-optimization.

Q3: What are the critical safety precautions for handling POCl₃ and DMF? A3:

  • Phosphorus oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water to produce toxic gases (HCl and phosphoric acid fumes).[5][8][9] Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[8][9] Ensure an emergency eyewash and shower are immediately accessible.

  • Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. It should also be handled in a fume hood with appropriate gloves.

Q4: Can this process be adapted for continuous flow synthesis? A4: Yes, the synthesis of quinoline derivatives is amenable to continuous flow processing. Flow chemistry can offer significant advantages for scale-up, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and potentially higher yields and purity.[10]

References

  • Singh, P. P., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • PubMed. (n.d.).
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  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • BenchChem. (2025). Avoiding common pitfalls in quinoline synthesis.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • International Journal of Chemical Studies. (2021).
  • ResearchGate. (n.d.). Scaled flow synthesis of quinoline 1a.
  • MDPI. (n.d.).
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • RSC Publishing. (n.d.).
  • Google Patents. (n.d.). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • CAMEO Chemicals | NOAA. (n.d.). phosphorus oxychloride - Report.
  • Merck Millipore. (n.d.).
  • Fisher Scientific. (2025).
  • Air Liquide Malaysia. (n.d.).
  • Spectrum Chemical. (2015).
  • ScienceDirect. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.
  • PubChemLite. (n.d.). 6-bromo-2-chloroquinoline-3-methanol (C10H7BrClNO).
  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic.
  • RSC Publishing. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • Sigma-Aldrich. (n.d.). 6-Bromo-2-chloroquinoline-3-methanol.
  • Asian Journal of Green Chemistry. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.

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Validation & Comparative

A Comparative Guide to the Reactivity of (6-bromo-2-chloroquinolin-3-yl)methanol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the chemical reactivity of (6-bromo-2-chloroquinolin-3-yl)methanol, a key intermediate in the synthesis of complex heterocyclic compounds. Designed for researchers, scientists, and professionals in drug development, this document compares its reactivity profile with structurally similar compounds, offering insights supported by established chemical principles and detailed experimental protocols. Our objective is to equip you with the knowledge to make informed decisions in the strategic design and execution of synthetic routes.

Introduction: The Quinoline Scaffold and the Subject Molecule

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities.[1] The strategic functionalization of this scaffold is paramount for modulating pharmacological properties. The subject of this guide, this compound (referred to as Compound 1 ), presents multiple reactive sites, making it a versatile building block.

Figure 1: Structure of this compound (Compound 1)

G a This compound b

Caption: Chemical structure of the target compound.

This guide will dissect the reactivity of Compound 1 by examining three key transformations:

  • Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

  • Oxidation of the C3-methanol group.

  • Esterification of the C3-hydroxyl group.

Its performance will be compared against a curated set of analogous compounds to highlight the influence of specific substituents on the molecule's chemical behavior.

Synthesis and Electronic Landscape

The synthesis of Compound 1 and its analogs typically begins with a substituted acetanilide, which undergoes a Vilsmeier-Haack reaction to form a 2-chloro-3-formylquinoline intermediate.[2][3][4] Subsequent reduction of the formyl group yields the final methanol product.

The reactivity of Compound 1 is dictated by the electronic interplay of its substituents:

  • 2-Chloro Group: This is a good leaving group, activating the C2 position for nucleophilic aromatic substitution (SNAr). Its electron-withdrawing nature also deactivates the entire ring system towards electrophilic attack.[5][6]

  • 6-Bromo Group: As a halogen, it exerts a dual electronic effect. It is deactivating through its electron-withdrawing inductive effect (-I) but directs incoming electrophiles to ortho and para positions through its electron-donating resonance effect (+R). Overall, it further deactivates the ring towards electrophilic substitution.

  • 3-Methanol Group: The primary alcohol is a key site for oxidation and derivatization reactions like esterification or etherification.

The combination of these groups renders the quinoline ring electron-deficient, which is a critical factor influencing its reaction pathways.

Comparative Reactivity Analysis

To provide a clear framework, we will compare Compound 1 with the following analogs:

  • (2-chloroquinolin-3-yl)methanol (Compound A): Lacks the C6-bromo substituent.

  • (6-bromo-2-methoxyquinolin-3-yl)methanol (Compound B): The C2-chloro group is replaced by a methoxy group.

  • 6-bromo-2-chloroquinoline-3-carbaldehyde (Compound C): The oxidation product of Compound 1.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2 position of 2-chloroquinolines is highly susceptible to nucleophilic attack, a reaction facilitated by the electron-withdrawing nitrogen atom in the ring.[7] The reaction proceeds via a Meisenheimer complex, and its rate is enhanced by additional electron-withdrawing groups that can stabilize this negatively charged intermediate.

SNAr_Mechanism reactant 2-Chloroquinoline Derivative intermediate Meisenheimer Complex (Stabilized by EWGs) reactant->intermediate Attack at C2 nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product 2-Substituted Quinoline intermediate->product Loss of Cl⁻ leaving_group Cl⁻ product->leaving_group

Caption: Generalized SNAr mechanism at the C2 position of a quinoline.

Comparison Table: Predicted SNAr Reactivity

CompoundKey Structural DifferencePredicted Relative RateRationale
Compound 1 N/A (Baseline)High The chloro group is a good leaving group. The ring is activated by the nitrogen and further deactivated (stabilizing the intermediate) by the C6-bromo group.
Compound A No C6-bromo groupSlightly Lower The absence of the electron-withdrawing bromo group at C6 provides less stabilization for the Meisenheimer intermediate compared to Compound 1.
Compound B C2-methoxy groupVery Low / Inert The methoxy group (CH₃O⁻) is a very poor leaving group compared to chloride (Cl⁻), making SNAr reactions at this position highly unfavorable under standard conditions.[8]

Experimental Insight: The presence of the electron-withdrawing bromo group at the C6 position in Compound 1 is expected to increase the rate of nucleophilic substitution at C2 compared to its non-brominated counterpart, Compound A . This is a classic example of substituent effects influencing reaction kinetics in heteroaromatic systems.[5][9][10]

Protocol 1: Comparative SNAr with Morpholine

This protocol outlines a procedure to compare the rate of substitution at the C2 position.

Materials:

  • This compound (Compound 1 )

  • (2-chloroquinolin-3-yl)methanol (Compound A )

  • Morpholine

  • Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Ethyl acetate/Hexane mixture for TLC elution

Procedure:

  • Set up two identical reaction flasks. In each, add the quinoline substrate (1.0 mmol), anhydrous DMF (10 mL), and potassium carbonate (2.0 mmol).

  • To each flask, add morpholine (1.2 mmol).

  • Heat both reactions at 80°C with stirring.

  • Monitor the progress of each reaction every 30 minutes by taking a small aliquot and analyzing it by TLC.

  • Compare the rate of consumption of the starting material for Compound 1 versus Compound A .

Expected Outcome: The reaction with Compound 1 is expected to proceed to completion faster than the reaction with Compound A , as visualized by the disappearance of the starting material spot on the TLC plate.

Oxidation of the C3-Methanol Group

The primary alcohol at the C3 position is benzylic-like, making it susceptible to oxidation to the corresponding aldehyde, 6-bromo-2-chloroquinoline-3-carbaldehyde (Compound C ). Common reagents for this transformation include manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

Oxidation_Workflow start This compound (Compound 1) product 6-bromo-2-chloroquinoline-3-carbaldehyde (Compound C) start->product Oxidation reagent Oxidizing Agent (e.g., MnO₂) reagent->product

Caption: Workflow for the oxidation of the primary alcohol.

Comparison Table: Predicted Ease of Oxidation

CompoundKey Structural FeaturePredicted Ease of OxidationRationale
Compound 1 Electron-deficient ringFavorable Benzylic/allylic alcohols are readily oxidized. The electron-withdrawing nature of the ring may slightly decrease the rate compared to electron-rich systems but the reaction is generally efficient.[11][12]
Compound A Less electron-deficient ringSlightly More Favorable The absence of the C6-bromo group makes the ring slightly less electron-deficient, which can facilitate the oxidation process. However, the difference is expected to be minor.

Experimental Insight: While both Compound 1 and Compound A can be readily oxidized, the electronic nature of the ring plays a subtle role. Electron-withdrawing groups can sometimes slow the rate of oxidation.[13] However, for practical synthetic purposes, both are excellent substrates for conversion to their respective aldehydes.

Protocol 2: Oxidation using Manganese Dioxide (MnO₂)

This protocol describes a standard procedure for the selective oxidation of the benzylic alcohol.

Materials:

  • This compound (Compound 1 )

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

Procedure:

  • Dissolve Compound 1 (1.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

  • Add activated MnO₂ (10.0 mmol, 10 equivalents) to the solution.

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Once complete, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude aldehyde (Compound C ).

  • Purify the product by column chromatography on silica gel if necessary.

Summary and Recommendations

This guide has systematically compared the reactivity of this compound with its structural analogs. The key takeaways are summarized below.

Data Summary Table

FeatureThis compound (1)(2-chloroquinolin-3-yl)methanol (A)(6-bromo-2-methoxyquinolin-3-yl)methanol (B)
SNAr at C2 High ReactivitySlightly Lower ReactivityInert
Oxidation of C3-OH FavorableFavorableFavorable
Key Advantage Enhanced SNAr reactivity due to C6-BrSimpler structureC2 position is non-reactive to nucleophiles
Primary Use Case Building block for C2-substituted quinolinesBaseline for studying C6-substituent effectsIntermediate where C2 modification is not desired

Recommendations for Researchers:

  • For C2-Functionalization: this compound (Compound 1 ) is the superior choice when the synthetic goal involves a nucleophilic substitution at the C2 position. The C6-bromo group not only accelerates this reaction but also provides an additional site for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • For Studying Fundamental Reactivity: (2-chloroquinolin-3-yl)methanol (Compound A ) serves as an excellent control compound to isolate and quantify the electronic effect of the C6-bromo substituent.

  • When C2-Substitution is Undesirable: If the synthetic route requires modifications at other positions while keeping C2 intact, an analog like (6-bromo-2-methoxyquinolin-3-yl)methanol (Compound B ) would be more appropriate, as the methoxy group is not a viable leaving group for SNAr.

By understanding these nuanced differences in reactivity, researchers can better strategize their synthetic endeavors, leading to more efficient and predictable outcomes in the development of novel quinoline-based molecules.

References

  • BenchChem. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis - Application Notes and Protocols.
  • Journal of Organic Chemistry. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives.
  • BenchChem. (2025). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols.
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  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
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  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
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  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

  • Green Chemistry (RSC Publishing). (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Available at: [Link]

  • ResearchGate. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Available at: [Link]

  • ResearchGate. (2019). Selective oxidation of benzyl alcohol with electron-withdrawing group... Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. Available at: [Link]

  • Chemical Communications (RSC Publishing). (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Available at: [Link]

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Available at: [Link]

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The Enhanced Biological Potential of (6-bromo-2-chloroquinolin-3-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1] The inherent versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of biological profiles to target a range of diseases, from infectious agents to cancer. This guide provides an in-depth technical comparison of the biological activity of derivatives of (6-bromo-2-chloroquinolin-3-yl)methanol versus its parent compound. While direct comparative studies on this specific parent compound and its derivatives are not extensively documented in publicly available literature, this guide will leverage data from structurally related analogs to elucidate the impact of chemical modifications on biological efficacy, providing a valuable resource for researchers, scientists, and drug development professionals.

The Quinoline Core: A Foundation for Drug Discovery

The quinoline motif is a nitrogen-containing heterocyclic aromatic compound that has been a cornerstone in the development of therapeutic agents.[2] Its derivatives have demonstrated a remarkable array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] The ability to introduce various substituents at different positions on the quinoline ring allows for the modulation of a compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its interaction with biological targets.

The parent compound, this compound, possesses a unique combination of functional groups: a bromine atom at the 6-position, a chlorine atom at the 2-position, and a methanol group at the 3-position. These features provide multiple avenues for derivatization to potentially enhance its therapeutic potential.

Rationale for Derivatization: The Quest for Enhanced Activity

The primary motivation for synthesizing derivatives of a parent compound is to improve its biological activity, selectivity, and pharmacokinetic profile. By strategically modifying the chemical structure, researchers aim to:

  • Enhance Potency: Increase the compound's effectiveness at lower concentrations.

  • Improve Selectivity: Target specific cellular pathways or microbial strains to reduce off-target effects and toxicity.

  • Optimize Physicochemical Properties: Modify solubility, stability, and membrane permeability for better drug-like characteristics.

  • Overcome Resistance: Develop analogs that can circumvent resistance mechanisms in cancer cells or pathogenic microbes.

Comparative Analysis of Biological Activities

Due to the limited availability of direct comparative data for this compound and its derivatives, this section will draw upon structure-activity relationship (SAR) studies of closely related quinoline and quinazoline analogs to infer the potential impact of derivatization.

Anticancer Activity

The quinoline scaffold is a prominent feature in many anticancer agents.[5] Studies on various 6-bromo-quinazoline derivatives have demonstrated significant cytotoxic effects against cancer cell lines.[6]

Table 1: Anticancer Activity of Representative 6-Bromo-Quinazoline Derivatives [6]

Compound IDR Group (Substitution at 2-position)Cancer Cell LineIC50 (µM)
8a -SHMCF-7 (Breast)15.85 ± 3.32
8a -SHSW480 (Colon)17.85 ± 0.92
8d -S-(3-methylphenyl)MCF-7 (Breast)59.15 ± 5.73
8e -S-(4-methylphenyl)SW480 (Colon)63.15 ± 1.63
Erlotinib (Reference Drug)MCF-7 (Breast)>100

Note: The data presented is for 6-bromo-quinazoline derivatives, which are structurally similar to the quinoline core of the topic compound. The IC50 value represents the concentration of the compound required to inhibit 50% of cell growth.

Inference for this compound Derivatives:

The data on 6-bromo-quinazoline derivatives suggests that the nature of the substituent at the 2-position significantly influences anticancer activity.[6] For derivatives of this compound, modifications at the 3-methanol group, such as esterification or etherification, could lead to compounds with enhanced cytotoxicity. The introduction of aromatic or heterocyclic moieties could also modulate the anticancer profile.

Antimicrobial Activity

Halogenated quinolines have shown promise as antibacterial agents. A recent study on novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde provides valuable insights into their antibacterial potential.

Table 2: Antibacterial Activity of 6-Substituted-2-chloroquinoline-3-carbaldehyde Ester Derivatives

Compound IDR Group (at 6-position)Bacterial StrainZone of Inhibition (mm)
4a HE. coli12
4b CH3S. aureus15
4c ClP. aeruginosa14
4d BrE. coli16
Ciprofloxacin (Reference Drug)-20-25

Note: The data is for derivatives of a structurally related quinoline. The zone of inhibition is a measure of the compound's ability to inhibit bacterial growth.

Inference for this compound Derivatives:

The results for the 2-chloroquinoline-3-carbaldehyde derivatives suggest that substitutions on the quinoline ring can significantly impact antibacterial activity. For derivatives of this compound, esterification of the 3-methanol group could lead to compounds with improved antibacterial properties. The presence of the bromine at the 6-position in the parent compound is also a key feature that may contribute to its antimicrobial potential, as halogenated flavonoids have shown potent inhibitory activity against pathogenic bacteria.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of the parent compound and its derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the parent compound and its derivatives in the appropriate cell culture medium. Add the compounds to the wells at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Self-Validation: The inclusion of a known anticancer drug (e.g., Doxorubicin) as a positive control is essential to validate the assay's performance.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the parent compound and its derivatives in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.

Self-Validation: A standard antibiotic (e.g., Ciprofloxacin) should be included as a positive control to ensure the validity of the results.

Visualization of Key Concepts

G cluster_synthesis General Synthesis Workflow cluster_testing Biological Activity Testing Start Parent Compound This compound Derivatization Chemical Modification (e.g., Esterification, Etherification) Derivatives Novel Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Anticancer Anticancer Assays (e.g., MTT Assay) Antimicrobial Antimicrobial Assays (e.g., MIC Determination) SAR Structure-Activity Relationship Analysis

G cluster_anticancer Anticancer Activity Workflow (MTT Assay) Seed Seed Cancer Cells Treat Treat with Compounds Incubate Incubate (48-72h) Add_MTT Add MTT Reagent Solubilize Solubilize Formazan Read Measure Absorbance Analyze Calculate IC50

G cluster_antimicrobial Antimicrobial Activity Workflow (Broth Microdilution) Prepare_Inoculum Prepare Bacterial Inoculum Dilute_Compounds Serial Dilution of Compounds Inoculate_Plate Inoculate Microtiter Plate Incubate_Plate Incubate (18-24h) Determine_MIC Determine MIC Determine_MBC Determine MBC (Optional)

Conclusion and Future Directions

While direct comparative data for this compound and its derivatives remains to be fully elucidated in the scientific literature, the analysis of structurally related compounds strongly suggests that derivatization of this parent molecule holds significant promise for enhancing its biological activities. The insights from anticancer and antimicrobial studies on similar quinoline and quinazoline scaffolds provide a rational basis for the design of novel, more potent therapeutic agents.

Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives of this compound. By modifying the 3-methanol group and exploring substitutions at other positions, it will be possible to establish a comprehensive structure-activity relationship. Such studies will be instrumental in identifying lead compounds with superior efficacy and selectivity, paving the way for the development of next-generation quinoline-based therapeutics.

References

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A Comparative Spectroscopic Guide to the Analysis of (6-bromo-2-chloroquinolin-3-yl)methanol and its Aldehyde Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of (6-bromo-2-chloroquinolin-3-yl)methanol and its immediate synthetic precursor, 6-bromo-2-chloroquinoline-3-carbaldehyde. Professionals in drug discovery and process development will find this resource valuable for reaction monitoring, quality control, and unequivocal structural verification of these critical pharmaceutical intermediates.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial and antibacterial drugs.[1] The specific substitution pattern on the quinoline ring is paramount as it profoundly influences the molecule's biological activity.[2] Consequently, rigorous analytical characterization during synthesis is not merely procedural—it is fundamental to ensuring the efficacy and safety of the final active pharmaceutical ingredient.

This document moves beyond a simple recitation of data. It elucidates the causal relationships between molecular structure and spectroscopic output, providing the logical framework necessary for confident data interpretation. We will explore how the transformation of a key functional group—the aldehyde to a primary alcohol—manifests across four principal analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Part 1: The Synthetic Transformation

The synthesis of this compound is typically achieved via the reduction of its corresponding aldehyde, 6-bromo-2-chloroquinoline-3-carbaldehyde. This transformation is a pivotal step that requires precise monitoring to ensure complete conversion and to minimize impurities.

The reaction involves the conversion of the aldehyde functional group (-CHO) into a primary alcohol (-CH₂OH), most commonly using a mild reducing agent such as sodium borohydride (NaBH₄).

Synthetic_Pathway Precursor 6-bromo-2-chloroquinoline-3-carbaldehyde Reagent Reduction (e.g., NaBH₄, MeOH/THF) Precursor->Reagent Product This compound Reagent->Product Analytical_Workflow start Start: Reaction Sample ir Acquire IR Spectrum C=O peak (~1700 cm⁻¹)? start->ir ir_yes Precursor Present ir:f1->ir_yes Yes ir_no O-H peak (~3300 cm⁻¹)? ir:f1->ir_no No ir_no_yes Potential Product ir_no:f0->ir_no_yes Yes nmr Acquire ¹H NMR Spectrum Aldehyde proton (~10.5 ppm)? ir_no_yes->nmr nmr_yes Precursor Present nmr:f1->nmr_yes Yes nmr_no Methylene protons (~4.9 ppm)? nmr:f1->nmr_no No nmr_no_yes Product Confirmed nmr_no:f0->nmr_no_yes Yes ms Acquire Mass Spectrum Confirm MW = 272.53 Da & Isotopic Pattern nmr_no_yes->ms conclusion Conclusion: Complete Conversion ms->conclusion

Caption: A logical workflow for confirming reaction completion.

Conclusion

The successful synthesis of this compound from its aldehyde precursor is unequivocally verified by a multi-technique spectroscopic approach. The key transformations to monitor are the disappearance of the aldehyde signals (¹H NMR: ~10.6 ppm; ¹³C NMR: ~191 ppm; IR: ~1700 cm⁻¹) and the appearance of the primary alcohol signals (¹H NMR: ~4.9 and ~2.5-5.5 ppm; ¹³C NMR: ~60 ppm; IR: ~3300 cm⁻¹). Mass spectrometry provides the ultimate confirmation of the molecular weight change. By employing this comparative and logical approach, researchers can ensure the integrity of their synthetic intermediates, paving the way for successful downstream applications in drug development.

References

  • Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Benchchem. Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )....
  • Santa Cruz Biotechnology. 6-Bromo-2-chloroquinoline-3-carboxaldehyde.
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  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
  • Sigma-Aldrich. 6-Bromo-2-chloroquinoline-3-methanol AldrichCPR.
  • TutorChase. How can you identify the presence of halogens using mass spectrometry?.
  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of key analytical techniques for quinoline derivatives and a detailed framework for performing robust cross-validation to ensure data consistency and regulatory compliance.

Section 1: The Analytical Toolkit: A Comparative Overview of Core Techniques

The choice of an analytical technique is the first critical decision point. It is dictated by the physicochemical properties of the quinoline derivative and the analytical question being asked—be it quantification, impurity profiling, or structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, reversed-phase HPLC (RP-HPLC) is indispensable for the quantification of quinoline derivatives in drug substances and formulated products. Its versatility allows for the separation of the parent compound from impurities and degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For quinoline derivatives that are volatile or can be readily derivatized to become volatile, GC-MS offers exceptional sensitivity and specificity.[6] It is particularly powerful for identifying and quantifying trace-level impurities and for metabolic profiling studies.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for the unambiguous structural elucidation of novel quinoline derivatives.[8][9] While not typically a primary tool for routine quantification, 1D and 2D NMR experiments provide definitive confirmation of molecular structure, connectivity, and stereochemistry, which is essential for reference standard characterization.[8][10]

Technique Primary Application for Quinolines Strengths Limitations
HPLC-UV/DAD Assay, impurity quantification, stability testing.Robust, reproducible, widely available, excellent for quantitative analysis.[11]Lower specificity than MS; requires chromophore for UV detection.
GC-MS Volatile impurity analysis, analysis of thermally stable derivatives.High sensitivity and specificity, excellent for identification.[6][12]Requires analyte to be volatile and thermally stable; potential for thermal degradation.
NMR Definitive structure elucidation and confirmation.Unparalleled for structural information, non-destructive.[8][13]Low sensitivity, not ideal for routine quantification of trace components.

Section 2: The Foundation of Trust: Analytical Method Validation

Before any cross-validation can be considered, the primary analytical method must be rigorously validated to demonstrate its suitability for the intended purpose.[14] The International Council for Harmonisation (ICH) guideline Q2(R2) provides the definitive framework for this process.[15] The goal is to provide scientific evidence that the method is reliable and consistent.

The validation process involves a systematic evaluation of the method's performance characteristics.

G cluster_dev Method Development Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters Dev->Opt Spec Specificity/ Selectivity Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LoD Detection Limit (LOD) LoQ Quantitation Limit (LOQ) Rob Robustness Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LoD->Report LoQ->Report Rob->Report

Caption: Workflow for Analytical Method Validation based on ICH Q2(R2) principles.

Experimental Protocol: Validation of an RP-HPLC Method for a Quinoline API

This protocol outlines the validation of a method for assaying a novel quinoline derivative.

  • Specificity/Selectivity:

    • Inject blank (diluent), placebo (formulation excipients), a solution of the quinoline API, and a spiked sample containing the API and known impurities.

    • Causality: This step is crucial to prove that the signal observed is unequivocally from the analyte of interest and that there is no interference from other components at the analyte's retention time.

    • Acceptance Criterion: The analyte peak should be pure and free from co-elution with any other component.

  • Linearity:

    • Prepare a series of at least five concentrations of the quinoline API reference standard, typically ranging from 50% to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform linear regression analysis.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Prepare placebo samples spiked with the quinoline API at three concentration levels (e.g., 80%, 100%, 120%) across the specified range.

    • Analyze these samples (n=3 at each level) and calculate the percentage recovery.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[16]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the quinoline API at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[16]

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Determine based on the signal-to-noise ratio (S/N) method (typically 10:1 for LOQ and 3:1 for LOD) or by calculation from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally make small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content, ±0.1 in pH, ±0.1 mL/min in flow rate).

    • Analyze samples under these varied conditions and evaluate the impact on the results.

    • Causality: This demonstrates the method's reliability during normal usage, as minor variations are inevitable in a real-world lab environment.

Section 3: Cross-Validation: Ensuring Consistency Across Methods and Labs

Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when used under different conditions, such as in a different laboratory, by a different analyst, or when compared against another validated method.[17] It is a critical component of method transfer and lifecycle management.[18][19]

When is Cross-Validation Required?

  • Transferring a method from a development lab to a QC lab.

  • Comparing results from two different labs analyzing the same study samples.

  • Updating a method (e.g., HPLC to UPLC) and needing to bridge historical data.

  • Comparing data generated by two different analytical methods (e.g., HPLC vs. a validated spectroscopic method).

G cluster_methods Parallel Analysis start Need to Compare Data (e.g., Method Transfer, Update) protocol Define Cross-Validation Protocol & Acceptance Criteria start->protocol select_samples Select Samples (Spiked QCs and/or Incurred Study Samples) protocol->select_samples methodA Analyze Samples with Method A / Lab A select_samples->methodA methodB Analyze Samples with Method B / Lab B select_samples->methodB stat_analysis Statistical Analysis (ANOVA, Regression, Equivalence Testing) decision Do Results Meet Acceptance Criteria? stat_analysis->decision report Cross-Validation Report: Methods are Equivalent decision->report Yes investigate Investigate Discrepancies & Root Cause Analysis decision->investigate No investigate->protocol

Caption: Decision and workflow diagram for the cross-validation of analytical methods.

Statistical Tools for Cross-Validation

The comparison of data sets is not merely observational; it must be statistically robust. Several tools are employed to evaluate bias, variability, and agreement between the methods.[17]

  • Analysis of Variance (ANOVA): Used to compare the means of the two datasets to determine if there is a statistically significant difference.

  • Regression Analysis: The results from Method A are plotted against Method B. An ideal outcome would have a slope close to 1, an intercept near 0, and a high correlation coefficient.

  • Equivalence Testing: This is a powerful approach where the goal is to demonstrate that the two methods are "equivalent" within a predefined margin. A common practice is to calculate the 90% confidence interval for the ratio of the mean concentrations obtained by the two methods. The methods are deemed equivalent if this confidence interval falls entirely within a pre-specified range, such as 0.80-1.25.[20]

Case Study & Data Comparison: Cross-Validation of HPLC vs. GC-MS for a Quinoline Impurity

A validated HPLC-UV method is used for routine impurity profiling. A new, more sensitive GC-MS method has been validated for the same impurity. Cross-validation is required to ensure data generated by the new method is consistent with historical data.

Methodology: A set of 6 incurred samples (production batches) with varying levels of the impurity were analyzed by both the HPLC and GC-MS methods in triplicate.

Sample ID HPLC Result (% w/w) GC-MS Result (% w/w) % Difference
Batch-0010.0480.0516.1%
Batch-0020.0750.072-4.1%
Batch-0030.1100.1154.4%
Batch-0040.0520.0555.6%
Batch-0050.1310.128-2.3%
Batch-0060.0880.0924.5%
Mean 0.084 0.086
Std. Dev. 0.032 0.030
RSD (%) 38.1% 34.9%

Statistical Evaluation:

  • Ratio of Means (GC-MS / HPLC): 1.024

  • 90% Confidence Interval for the Ratio: [0.95, 1.10]

  • Acceptance Criterion: The 90% CI for the ratio of means must be within [0.80, 1.25].[20]

Experimental Protocol: Inter-Laboratory Cross-Validation

This protocol is for transferring a validated HPLC method from a Research & Development lab to a Quality Control lab.

  • Define Protocol: The sending (R&D) and receiving (QC) labs must agree on a detailed protocol, including the samples to be tested, the number of replicates, and the statistical methods and acceptance criteria for comparison.[19]

  • Sample Selection: Prepare and provide the QC lab with a set of at least three Quality Control samples (spiked at low, medium, and high concentrations) and, if available, at least three incurred samples (e.g., from stability studies).[19]

  • Analysis:

    • Both labs analyze the same set of samples in parallel, preferably on the same day to minimize time-related sample variability.

    • The QC lab analyst should follow the established Standard Operating Procedure (SOP) for the method precisely.

  • Data Reporting: Both labs report their full results (e.g., individual values, means, standard deviations) to a designated third party or the R&D lab for unbiased statistical analysis.

  • Evaluation:

    • Perform statistical analysis as defined in the protocol (e.g., equivalence testing).

    • Causality: This rigorous, predefined comparison prevents subjective judgment and ensures the method performs as expected in the new environment.

    • Acceptance Criteria: Typically, the results from the receiving lab should be within ±15% of the sending lab's results for spiked samples.

Conclusion

For quinoline derivatives, as with any pharmaceutical agent, the journey from discovery to market is paved with data. The cross-validation of analytical methods is not a mere procedural formality; it is a fundamental scientific imperative. It ensures the consistency, reliability, and integrity of data throughout a drug's lifecycle, from early development through to routine quality control. By employing a robust validation framework, leveraging appropriate analytical technologies, and executing statistically sound cross-validation studies, we build confidence in our results, satisfy regulatory expectations, and ultimately, ensure the quality and safety of the final product.

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  • NMR Spectroscopy. (2023, August 5). Structure elucidation of quinoline | NMR Spectroscopy. YouTube. [Link]

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A Comparative Guide to Catalysts in Quinoline Synthesis: From Homogeneous to Nanoscale Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Quinoline Scaffold and the Quest for Catalytic Efficiency

The quinoline motif, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials, exhibiting activities ranging from antimalarial to anticancer and anti-inflammatory properties.[1] The enduring relevance of quinolines continually drives innovation in their synthesis. Historically, classical methods like the Skraup and Friedländer syntheses have been the bedrock of quinoline preparation.[2] However, these often necessitate harsh reaction conditions, stoichiometric reagents, and can generate significant waste, limitations that are increasingly untenable in the modern era of green and sustainable chemistry.[1]

This has catalyzed a paradigm shift towards catalytic approaches for quinoline synthesis. The introduction of a catalyst can dramatically alter the reaction landscape, offering milder conditions, enhanced yields, greater selectivity, and the potential for catalyst recycling. This guide provides a comparative analysis of various catalytic systems employed in quinoline synthesis, with a focus on homogeneous, heterogeneous, and nanocatalysts. We will delve into the mechanistic underpinnings of these catalysts, present comparative performance data, and provide exemplary experimental protocols to empower researchers in their selection of the optimal catalytic system for their specific synthetic challenges.

Homogeneous Catalysis in Quinoline Synthesis: Precision and Mechanistic Clarity

Homogeneous catalysts, which exist in the same phase as the reactants, offer unparalleled precision in tuning the electronic and steric environment of the active site. This often translates to high activity and selectivity.

A notable example is the use of a single-atom iron catalyst that has been shown to outperform known homogeneous and nanocatalyst systems in the acceptorless dehydrogenative coupling for quinoline synthesis.[3] This approach allows for the efficient synthesis of various functionalized quinolines from different amino alcohols and a range of ketones or alcohols.[3] Nickel-catalyzed systems also demonstrate the efficacy of homogeneous catalysis in sustainable quinoline synthesis. A convenient and eco-friendly nickel-catalyzed synthesis of quinoline and quinoxaline has been developed via a double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol, respectively, operating at mild reaction temperatures.[3] The inexpensive and molecularly defined catalyst can be easily regenerated under aerobic conditions.[3] Similarly, a nickel-catalyzed sequential dehydrogenation and condensation process enables a sustainable synthesis of a wide range of polysubstituted quinolines from α-2-aminoaryl alcohols.[3] Iridium catalysts have also been successfully employed for the synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones, offering high efficiency and broad functional group tolerance.[3]

While offering high performance, a significant drawback of homogeneous catalysts is the often-difficult separation of the catalyst from the reaction mixture, which can lead to product contamination and complicates catalyst recycling.[1]

Heterogeneous Catalysis: Bridging Efficacy and Practicality

Heterogeneous catalysts, which operate in a different phase from the reactants, provide a practical solution to the separation and recycling challenges inherent in homogeneous systems. Their ease of removal from the reaction mixture makes them highly attractive for industrial applications and continuous flow processes.

A prime example is the use of a heterogeneous cobalt oxide as an effective catalyst for the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines to the corresponding quinolines in good yields under mild conditions.[3] This demonstrates the potential of solid-supported catalysts in oxidative quinoline synthesis.

The Friedländer annulation, a cornerstone of quinoline synthesis, has been a fertile ground for the application of heterogeneous catalysts. Various solid acid catalysts have been explored to facilitate this condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[4][5]

dot

G cluster_workflow General Workflow for Heterogeneous Catalytic Quinoline Synthesis Reactants Reactants (e.g., 2-aminoaryl ketone + α-methylene carbonyl) Reaction Reaction Mixture Reactants->Reaction Solvent Solvent (or solvent-free) Solvent->Reaction Catalyst Heterogeneous Catalyst (e.g., Nanoparticles, Zeolites) Catalyst->Reaction Heating Heating (Conventional or Microwave) Reaction->Heating Filtration Filtration / Centrifugation Heating->Filtration Product Crude Product Filtration->Product RecycledCatalyst Recycled Catalyst Filtration->RecycledCatalyst Catalyst Recovery Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification FinalProduct Pure Quinoline Derivative Purification->FinalProduct

Caption: General workflow for heterogeneous catalytic quinoline synthesis.

Nanocatalysis: The Frontier of Efficiency and Sustainability

Nanocatalysts represent a significant advancement, blurring the lines between homogeneous and heterogeneous catalysis and often exhibiting the advantages of both. Their high surface-area-to-volume ratio provides a greater number of active sites, leading to enhanced catalytic activity.[1] Furthermore, many nanocatalysts can be easily recovered and reused, aligning with the principles of green chemistry.[1]

The field of quinoline synthesis has greatly benefited from the development of various nanocatalytic systems. These include metal and metal oxide nanoparticles, as well as more complex core-shell and supported nanostructures.[1] A wide array of metals, including iron, copper, zinc, nickel, cobalt, gold, and silver, have been formulated into nanocatalysts for quinoline synthesis.[1]

Comparative Performance of Catalysts in the Friedländer Synthesis

The Friedländer synthesis is an exemplary reaction for comparing the performance of different catalysts. The following table summarizes the efficacy of various catalytic systems under different conditions.

CatalystReactantsConditionsTimeYield (%)ReusabilityReference
Homogeneous
Neodymium(III) Nitrate Hexahydrate2-aminoacetophenone, ethyl acetoacetateReflux in ethanol1 h95Not reported[6]
Molecular Iodine2-aminobenzophenone, ethyl acetoacetate80 °C, solvent-free1.5 h92Not reported[6]
Heterogeneous
g-C3N4-CO-(CH2)3-SO3H2-aminoacetophenone, ethyl acetoacetate100 °C, solvent-free4 h>95Yes (multiple cycles)[7]
Silver(I)-exchanged Montmorillonite K10Aniline, cinnamaldehyde120 °C, solvent-free3 h89Yes (multiple cycles)
Nanocatalysts
Fe3O4@SiO2/isoniazid/Cu(II)2-aminoaryl ketones, α-methylene ketones60 °C, ethanol2 h68-96Yes (up to 4 cycles)[1]
CuO NPs (<50 nm)2-aminoacetophenones, dimethylacetylenedicarboxylate40 °C, acetonitrile10 h80-94Yes (up to 4 cycles)[1]
Fe3O4@SiO2-APTES-TFA2-aminoaryl ketones, dicarbonyl compounds100 °C, solvent-free-68-98Yes (at least 4 runs)[1]

This data highlights the trend towards milder reaction conditions, shorter reaction times, and excellent yields with the advent of advanced heterogeneous and nanocatalysts. The reusability of these solid-supported catalysts is a significant advantage over their homogeneous counterparts.

Biocatalysis: The Green Chemistry Frontier

Biocatalysis offers an environmentally benign and highly selective alternative for chemical synthesis. While the direct enzymatic synthesis of the quinoline ring from acyclic precursors is still an emerging area, enzymes have shown great promise in the transformation of quinoline precursors. For instance, monoamine oxidase (MAO-N) has been successfully used for the oxidation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines.[8] This enzymatic approach operates under mild conditions and demonstrates the potential of biocatalysts in the synthesis of functionalized quinolines.

Mechanistic Insights into Catalytic Quinoline Synthesis

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient catalysts. The following diagrams illustrate the generalized catalytic cycles for the Friedländer and a dehydrogenative coupling synthesis of quinolines.

dot

G cluster_friedlander Generalized Catalytic Cycle for Friedländer Synthesis Catalyst Catalyst (Acid or Base) Aldol Aldol Condensation Catalyst->Aldol Activates Carbonyl Reactant1 2-Aminoaryl Ketone/Aldehyde Reactant1->Aldol Reactant2 α-Methylene Carbonyl Reactant2->Aldol Intermediate1 α,β-Unsaturated Carbonyl Intermediate Aldol->Intermediate1 Cyclization Intramolecular Cyclization (Michael Addition) Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Dehydration->Catalyst Regenerates Catalyst Product Quinoline Derivative Dehydration->Product

Caption: Generalized catalytic cycle for the Friedländer synthesis.[9]

dot

G cluster_dehydrogenative Generalized Catalytic Cycle for Dehydrogenative Quinoline Synthesis Catalyst Metal Catalyst (e.g., Ni, Fe, Co) Dehydrogenation1 Dehydrogenation of Amino Alcohol Catalyst->Dehydrogenation1 Oxidizes Alcohol AminoAlcohol 2-Aminoaryl Alcohol AminoAlcohol->Dehydrogenation1 Ketone Ketone/Alcohol Condensation Condensation Ketone->Condensation AminoKetone 2-Aminoaryl Ketone Dehydrogenation1->AminoKetone AminoKetone->Condensation Iminium Iminium Intermediate Condensation->Iminium Cyclization Intramolecular Cyclization Iminium->Cyclization Dehydrogenation2 Dehydrogenation/Aromatization Cyclization->Dehydrogenation2 Dehydrogenation2->Catalyst Regenerates Catalyst Product Quinoline Derivative Dehydrogenation2->Product

Caption: Generalized catalytic cycle for dehydrogenative quinoline synthesis.[3]

Experimental Protocols

Representative Protocol for Nanocatalyst-Mediated Friedländer Synthesis of Quinolines

This protocol is adapted from methodologies described for the synthesis of quinolines using iron-based magnetic nanocatalysts.[1]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • Fe3O4@SiO2-APTES-TFA nanocatalyst (0.2 g)

  • Ethanol (optional, for solution-phase reaction)

Procedure (Solvent-Free):

  • In a clean, dry round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the Fe3O4@SiO2-APTES-TFA nanocatalyst (0.2 g).

  • The flask is securely sealed and the reaction mixture is stirred at 100 °C for the time specified by reaction monitoring (e.g., thin-layer chromatography).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • If the product is solid, an appropriate solvent (e.g., ethanol) is added to dissolve the product.

  • The magnetic nanocatalyst is separated from the reaction mixture using an external magnet.

  • The supernatant containing the product is decanted.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization or column chromatography on silica gel.

Catalyst Recycling:

  • The separated magnetic nanocatalyst is washed several times with ethanol and then with diethyl ether.

  • The catalyst is dried under vacuum and can be reused for subsequent reactions.

Conclusion and Future Outlook

The synthesis of quinolines has been significantly advanced through the development of novel catalytic systems. While homogeneous catalysts offer high precision and are invaluable for mechanistic studies, the trend is clearly moving towards heterogeneous and, particularly, nanocatalysts. The advantages of easy separation, high reusability, and often milder reaction conditions make these systems more sustainable and economically viable.

The future of catalytic quinoline synthesis will likely focus on several key areas:

  • Design of more efficient and robust nanocatalysts: This includes the development of catalysts with well-defined active sites and enhanced stability for long-term use.

  • Exploration of novel, sustainable reaction media: The use of water, ionic liquids, and supercritical fluids as reaction media will continue to be an area of active research.

  • Advancement of biocatalytic methods: The discovery and engineering of enzymes capable of catalyzing the formation of the quinoline ring from simple precursors would be a major breakthrough in green chemistry.

  • Integration with flow chemistry: The combination of heterogeneous or nanocatalysts with continuous flow reactors offers the potential for highly efficient and scalable quinoline production.

By continuing to innovate in catalyst design and synthetic methodology, the scientific community will undoubtedly unlock even more efficient and sustainable routes to this vital class of heterocyclic compounds.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. (2024, September 11). Retrieved January 22, 2026, from [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed. (2025, January 18). Retrieved January 22, 2026, from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (2018, January 1). Retrieved January 22, 2026, from [Link]

  • A Novel Enzymatic Synthesis of Quinoline Derivatives. (2011, January 1). Retrieved January 22, 2026, from [Link]

  • Advances in polymer based Friedlander quinoline synthesis - PMC. (2016, May 11). Retrieved January 22, 2026, from [Link]

  • Chemical and Enzyme-Catalysed Synthesis of Quinoline Arene Hydrates. (1986, January 1). Retrieved January 22, 2026, from [Link]

  • (PDF) Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview. (2024, September 11). Retrieved January 22, 2026, from [Link]

  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023, July 7). Retrieved January 22, 2026, from [Link]

  • Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. (n.d.). Retrieved January 22, 2026, from [Link]

  • Different catalytic approaches of Friedländer Synthesis of Quinolines. (2025, January 30). Retrieved January 22, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. (2024, September 11). Retrieved January 22, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines. (2004, December 15). Retrieved January 22, 2026, from [Link]

  • Different catalytic approaches of Friedländer Synthesis of Quinolines. (2025, January 30). Retrieved January 22, 2026, from [Link]

  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (2024, October 10). Retrieved January 22, 2026, from [Link]

  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. (2012). Retrieved January 22, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines. (2004, December 15). Retrieved January 22, 2026, from [Link]

  • Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. (2015, September 28). Retrieved January 22, 2026, from [Link]

  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. (2013, August 1). Retrieved January 22, 2026, from [Link]

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A Comparative Guide to the Efficacy of Reducing Agents for 6-bromo-2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The quinoline scaffold, in particular, is a privileged structure present in a multitude of pharmacologically active agents. 6-bromo-2-chloroquinoline-3-carbaldehyde is a key intermediate, offering multiple reaction sites for derivatization. The selective reduction of its aldehyde functional group to a primary alcohol, (6-bromo-2-chloroquinolin-3-yl)methanol, is a critical transformation, yielding a precursor for a wide range of further modifications, including esterification, etherification, and the introduction of other functional groups.

This guide provides an in-depth technical comparison of the efficacy of various reducing agents for the transformation of 6-bromo-2-chloroquinoline-3-carbaldehyde to its corresponding primary alcohol. The analysis is grounded in established chemical principles and supported by experimental data from analogous systems, offering insights into the causality behind experimental choices to aid in the rational selection of the most suitable reagent and conditions.

The Chemical Challenge: Chemoselectivity

The primary challenge in the reduction of 6-bromo-2-chloroquinoline-3-carbaldehyde lies in achieving chemoselectivity. The molecule possesses several potentially reducible functional groups: the aldehyde, the chloro-substituted quinoline ring, and the bromo substituent. An ideal reducing agent should selectively reduce the aldehyde to the alcohol without affecting the halogen substituents or the aromatic quinoline core, as these are often crucial for the biological activity of the final compound or for subsequent synthetic transformations.

Comparative Analysis of Reducing Agents

The following sections detail the performance of common reducing agents for this transformation, focusing on their reactivity, selectivity, and practical considerations.

Sodium Borohydride (NaBH₄): The Mild and Selective Workhorse

Sodium borohydride is a widely used reducing agent known for its mildness and high chemoselectivity for aldehydes and ketones.[1][2] It is a source of hydride ions (H⁻), which act as nucleophiles, attacking the electrophilic carbonyl carbon.[3]

Mechanism and Selectivity: The reduction with NaBH₄ proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. Due to its moderate reactivity, NaBH₄ typically does not reduce esters, amides, or carboxylic acids under standard conditions. Crucially for this specific substrate, it is also generally unreactive towards aromatic halides like the chloro and bromo substituents on the quinoline ring. A review on the chemistry of 2-chloroquinoline-3-carbaldehydes mentions the use of sodium borohydride for the reduction of the formyl group.[4][5]

Advantages:

  • High Chemoselectivity: Excellent for the selective reduction of the aldehyde in the presence of the halo-quinoline moiety.

  • Safety and Ease of Handling: Relatively stable in air and can be used in protic solvents like methanol and ethanol.[6]

  • Cost-Effective: An economical choice for large-scale synthesis.

Disadvantages:

  • Slower Reaction Times: Compared to more powerful reducing agents, reactions with NaBH₄ may require longer reaction times or gentle heating.

Lithium Aluminum Hydride (LiAlH₄): The Powerful but Less Selective Alternative

Lithium aluminum hydride (LiAlH₄) is a significantly more potent reducing agent than NaBH₄.[6][7][8] This increased reactivity stems from the greater polarity of the Al-H bond compared to the B-H bond, making the hydride ion more available for nucleophilic attack.[7]

Mechanism and Selectivity: Similar to NaBH₄, LiAlH₄ delivers a hydride ion to the carbonyl carbon. However, its high reactivity allows it to reduce a broader range of functional groups, including esters, carboxylic acids, amides, and nitriles.[6][9] While it will readily reduce the aldehyde in 6-bromo-2-chloroquinoline-3-carbaldehyde, there is a potential risk of side reactions, such as the reduction of the chloro-substituent, especially at elevated temperatures or with prolonged reaction times.

Advantages:

  • High Reactivity: Rapid reduction of the aldehyde, often at low temperatures.

  • Broad Substrate Scope: Capable of reducing a wide variety of functional groups.

Disadvantages:

  • Lower Chemoselectivity: Potential for over-reduction or reaction with the halogen substituents.

  • Hazardous: Reacts violently with water and protic solvents, requiring strictly anhydrous conditions and careful handling.[6]

  • Higher Cost: Generally more expensive than NaBH₄.

Catalytic Hydrogenation: A Green but Potentially Aggressive Approach

Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is considered a "green" chemistry approach due to the use of clean H₂ gas.

Mechanism and Selectivity: The mechanism involves the adsorption of both the substrate and H₂ onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bond of the carbonyl group. However, catalytic hydrogenation is also a standard method for the reduction of aromatic rings and the hydrogenolysis of carbon-halogen bonds.[10] Therefore, while it can reduce the aldehyde, there is a significant risk of reducing the quinoline ring to a tetrahydroquinoline and/or removing the chloro and bromo substituents. The selectivity can sometimes be tuned by careful selection of the catalyst, solvent, and reaction conditions (pressure and temperature).

Advantages:

  • "Green" Method: Utilizes clean and readily available H₂.

  • High Efficiency: Can be very effective for large-scale reductions.

Disadvantages:

  • Low Chemoselectivity: High risk of reducing the quinoline ring and removing the halogen substituents.

  • Specialized Equipment: Requires a hydrogenation apparatus capable of handling pressurized H₂ gas.

  • Catalyst Handling: Some catalysts can be pyrophoric.

Data Presentation: A Comparative Overview

Reducing AgentSelectivity for AldehydeReactivitySafety/HandlingCostKey Considerations
Sodium Borohydride (NaBH₄) ExcellentModerateSafe, easy to handleLowPreferred for chemoselective reduction of the aldehyde.[4][5][11]
Lithium Aluminum Hydride (LiAlH₄) GoodHighHazardous, requires anhydrous conditionsHighRisk of side reactions with halo-substituents.[6][7][8]
Catalytic Hydrogenation (e.g., H₂/Pd/C) PoorHighRequires specialized equipmentModerateHigh risk of quinoline ring reduction and dehalogenation.[10]

Experimental Protocols

Protocol 1: Selective Reduction of the Aldehyde using Sodium Borohydride

This protocol is adapted from a procedure for the analogous 2-chloroquinoline-3-carbaldehyde.[11]

Materials:

  • 6-bromo-2-chloroquinoline-3-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve 6-bromo-2-chloroquinoline-3-carbaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) to the solution in small portions.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water (10 mL) to the residue to quench any unreacted NaBH₄.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualization of Reaction and Workflow

Reduction_Pathway cluster_start Starting Material cluster_reagents Reducing Agents cluster_products Products 6-bromo-2-chloroquinoline-3-carbaldehyde 6-bromo-2-chloroquinoline-3-carbaldehyde NaBH4 NaBH4 LiAlH4 LiAlH4 H2/Catalyst H2/Catalyst Desired_Product This compound NaBH4->Desired_Product Selective Reduction LiAlH4->Desired_Product Reduction Side_Products Over-reduction/ Dehalogenation Products LiAlH4->Side_Products Potential Side Reaction H2/Catalyst->Desired_Product Reduction H2/Catalyst->Side_Products Major Side Reaction

Caption: Reaction pathways for the reduction of 6-bromo-2-chloroquinoline-3-carbaldehyde.

Experimental_Workflow A 1. Dissolution of Aldehyde in Solvent B 2. Cooling to 0 °C A->B C 3. Addition of Reducing Agent B->C D 4. Reaction at Room Temperature C->D E 5. Reaction Monitoring (TLC) D->E F 6. Quenching and Work-up E->F Reaction Complete G 7. Extraction F->G H 8. Drying and Concentration G->H I 9. Purification (Chromatography) H->I

Caption: General experimental workflow for the reduction of the aldehyde.

Conclusion

For the selective reduction of the aldehyde in 6-bromo-2-chloroquinoline-3-carbaldehyde to the corresponding primary alcohol, sodium borohydride (NaBH₄) emerges as the most efficacious and practical choice. Its mild reactivity ensures high chemoselectivity, preserving the crucial chloro and bromo substituents on the quinoline ring. While lithium aluminum hydride offers faster reaction rates, its lower selectivity and hazardous nature present significant drawbacks. Catalytic hydrogenation is generally unsuitable for this transformation due to the high probability of over-reduction and dehalogenation. The selection of NaBH₄ aligns with the principles of efficiency, safety, and cost-effectiveness, making it the recommended reagent for this critical synthetic step in drug discovery and development.

References

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  • Pediaa. (2020). What is the Difference Between NaBH4 and LiAlH4 Reaction. Pediaa.com.
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  • ResearchGate. (2020).
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  • Semantic Scholar. (n.d.). Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i.
  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 3rd International Conference on Materials and Manufacturing Engineering (ICMME 2017).
  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline.
  • International Journal of Chemical Studies. (2016).
  • Royal Society of Chemistry. (2014). Density functional investigations on the catalytic cycle of the hydrogenation of aldehydes catalyzed by an enhanced ruthenium complex: an alcohol-bridged autocatalytic process. Dalton Transactions, 43(15), 5869–5877.
  • Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(40), 18458–18465.
  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
  • Deokar, S. C., et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.
  • PubMed. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.
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A Comparative Guide to the Purity Analysis of Synthesized (6-bromo-2-chloroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous characterization of novel chemical entities is paramount. Quinoline derivatives, a significant class of heterocyclic compounds, form the backbone of numerous therapeutic agents, particularly in the realms of antimalarial and anticancer research.[1][2] The biological activity of these molecules is profoundly influenced by their substitution patterns.[3] Therefore, the unambiguous determination of purity and structural integrity of synthesized intermediates like (6-bromo-2-chloroquinolin-3-yl)methanol is a critical step in the drug discovery pipeline.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of orthogonal techniques to ensure a holistic and trustworthy purity profile.

Synthesis of this compound: A Strategic Approach

While various methods exist for the synthesis of quinoline cores, a common and effective route to substituted quinolin-3-yl)methanol derivatives involves a multi-step process. A plausible synthetic pathway for this compound is outlined below. The choice of this pathway is predicated on the accessibility of starting materials and the generally high yields reported for analogous transformations.[4][5]

A key consideration in any synthetic route is the potential for impurity generation. Common impurities in quinoline synthesis can include regioisomers, products of incomplete reaction, and side-reaction byproducts.[6] Therefore, robust purification and subsequent analysis are non-negotiable.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[7] For a compound such as this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

Experimental Protocol: RP-HPLC Purity Determination

This protocol outlines a general method that should be optimized for specific instrumentation and impurity profiles.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[8]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • All solvents should be of HPLC grade and degassed prior to use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.[9] A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Orthogonal Analytical Techniques for Comprehensive Characterization

While HPLC is a powerful tool for quantitative purity assessment, it is crucial to employ orthogonal methods that provide complementary information to build a complete and trustworthy purity profile.[10] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this regard.

Analytical Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Spectroscopy Unambiguous structural confirmation, identification of structurally related impurities.[3][11]Provides detailed structural information, can detect non-chromophoric impurities.Lower sensitivity compared to HPLC and MS, may not detect trace level impurities.
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities based on mass-to-charge ratio.[7]High sensitivity, provides molecular weight information, can be coupled with HPLC (LC-MS) for enhanced separation and identification.Isomeric impurities may not be distinguishable without fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental composition.[12]Unambiguous elemental composition determination for the main compound and impurities.Higher cost and complexity compared to standard MS.

Causality in Method Selection: The integration of these techniques follows a logical progression. HPLC provides the primary quantitative measure of purity. NMR then serves to confirm the identity of the main peak as the desired structure, this compound, and can help identify any major structurally related impurities. Finally, MS (and ideally HRMS) confirms the molecular weight and elemental composition, providing an additional layer of certainty and helping to identify unknown impurity peaks observed in the HPLC chromatogram.

A Strategic Framework for Purity Validation

A self-validating purity analysis system relies on the strategic integration of these orthogonal techniques. The following workflow illustrates a robust approach to characterizing a newly synthesized batch of this compound.

Purity_Validation_Strategy synthesis Synthesized Compound This compound hplc Primary Purity Analysis (HPLC - Area %) synthesis->hplc nmr Structural Confirmation (¹H & ¹³C NMR) synthesis->nmr ms Molecular Weight Verification (LC-MS / HRMS) synthesis->ms decision Purity Specification Met? hplc->decision nmr->decision ms->decision pass Release for Further Use decision->pass Yes fail Further Purification / Re-synthesis decision->fail No

Caption: Integrated Purity Validation Strategy.

Interpreting Mass Spectrometry Data for Halogenated Compounds

A key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks.[13] The characteristic M, M+2, and M+4 peaks will be a definitive indicator of the presence of one bromine and one chlorine atom in the molecule.[14][15] Analysis of this isotopic pattern provides strong evidence for the elemental composition of the parent compound and any halogenated impurities.

Conclusion

The purity analysis of this compound requires a multi-faceted approach that extends beyond a single analytical technique. By integrating the quantitative power of HPLC with the structural and molecular weight information provided by NMR and MS, researchers can establish a high degree of confidence in the quality of this critical pharmaceutical intermediate. This rigorous, self-validating system of analysis is essential for ensuring the reliability of downstream biological data and accelerating the drug development process.

References

  • Balasubramanian, T., & Trivedi, G. K. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • PMC - NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • Amebis. (n.d.). 6-Bromo-2-chloroquinoline-3-methanol. Retrieved from [Link]

  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Retrieved from [Link]

  • IOPscience. (n.d.). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • Springer. (n.d.). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-bromo-2-chloroquinoline-3-methanol (C10H7BrClNO). Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). (6-bromo-4-chloroquinolin-2-yl)methanol. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 6-Bromo-2-chloroquinoline-3-methanol. Retrieved from [Link]

Sources

A Comparative In Vitro Evaluation of Novel Compounds Derived from (6-Bromo-2-chloroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the in vitro evaluation of novel therapeutic candidates derived from the versatile (6-bromo-2-chloroquinolin-3-yl)methanol scaffold. We will delve into detailed experimental protocols, present a comparative analysis of hypothetical novel compounds against established standards, and offer insights into the causal relationships that underpin these methodologies. Our focus is on empowering researchers to generate robust, reproducible, and meaningful data in the pursuit of new anticancer and antimicrobial agents.

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The specific precursor, this compound, offers multiple reaction sites for synthetic modification, making it an attractive starting point for generating diverse chemical libraries with potential therapeutic value. This guide will focus on two primary areas of evaluation: anticancer cytotoxicity and antimicrobial efficacy.

Part 1: In Vitro Anticancer Evaluation

A significant number of quinoline derivatives have been investigated for their potential as anticancer agents.[1][6] Their mechanisms of action are diverse, ranging from the inhibition of tyrosine kinases and topoisomerases to the induction of apoptosis and cell cycle arrest.[6][7]

Comparative Cytotoxicity Analysis

To assess the potential of novel compounds, their cytotoxic effects must be quantified and compared against a standard chemotherapeutic agent. In this guide, we will compare two hypothetical derivatives, QC-1 and QC-2 , against Doxorubicin , a well-established anthracycline antibiotic used in cancer chemotherapy. The evaluation is performed across a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma).

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of Novel Quinoline Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
QC-1 7.810.29.1
QC-2 2.54.13.3
Doxorubicin (Control) 0.91.21.0

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Interpretation of Results: The data presented in Table 1 indicates that both novel compounds exhibit cytotoxic activity against all tested cancer cell lines. Compound QC-2 demonstrates significantly greater potency than QC-1 , with IC₅₀ values in the low micromolar range. While not as potent as the positive control, Doxorubicin, the activity profile of QC-2 warrants further investigation into its mechanism of action and selectivity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] The principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[8][10] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. B 2. Incubation Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂. A->B C 3. Compound Treatment Treat cells with serial dilutions of QC-1, QC-2, and Doxorubicin. Include a vehicle control (e.g., DMSO). B->C D 4. Incubation (48-72 hours) Incubate the plate for the desired exposure period. C->D E 5. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. D->E F 6. Incubation (3-4 hours) Incubate at 37°C to allow formazan crystal formation. E->F G 7. Solubilization Add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. F->G H 8. Absorbance Reading Measure the absorbance at 570 nm using a microplate reader. G->H

Caption: Workflow of the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Prepare a single-cell suspension and seed into a 96-well plate at a pre-determined optimal density. Allow 24 hours for cell attachment.

  • Compound Preparation and Treatment: Prepare stock solutions of the test compounds and the standard drug in DMSO. Perform serial dilutions in culture medium to achieve the final desired concentrations. Replace the old medium with the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., DMSO) to account for any solvent effects.

  • Incubation: Incubate the treated plates for a standard period, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, carefully remove the treatment medium and add the MTT solution (final concentration of 0.5 mg/mL) to each well.[8] Incubate for 3-4 hours. Causality: This incubation period is critical to allow the mitochondrial enzymes in viable cells sufficient time to reduce the MTT into visible formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the insoluble purple formazan crystals.[8] Causality: The formazan crystals are not water-soluble; a solubilizing agent is necessary to create a homogenous colored solution for accurate spectrophotometric measurement.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Part 2: In Vitro Antimicrobial Evaluation

The quinoline scaffold is also a cornerstone in the development of antimicrobial agents.[4][12][13] Modifications to the quinoline ring can yield compounds with potent activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Susceptibility

The effectiveness of novel antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] Here, we compare our hypothetical derivatives, QC-1 and QC-2 , against Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
QC-1 1632
QC-2 48
Ciprofloxacin (Control) 0.50.25

Interpretation of Results: The results in Table 2 show that QC-2 has superior antibacterial activity compared to QC-1 against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The MIC values for QC-2 are promising, although they are higher than those of the potent control, Ciprofloxacin. This suggests that the structural modifications leading to QC-2 are beneficial for antimicrobial efficacy and could be further optimized.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents.[14][16] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid broth medium.

Workflow for Broth Microdilution Assay

MIC_Workflow A 1. Compound Dilution Perform two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well plate. D 4. Inoculation Inoculate each well (except sterility control) with the diluted bacterial suspension. A->D B 2. Inoculum Preparation Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). C 3. Dilute Inoculum Dilute the standardized suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells. B->C C->D E 5. Set Controls Include a growth control (broth + bacteria, no compound) and a sterility control (broth only). F 6. Incubation Incubate the plate at 37°C for 18-24 hours. D->F G 7. Read Results Visually inspect the plate for turbidity. The MIC is the lowest concentration with no visible growth. F->G

Caption: Workflow for MIC determination via broth microdilution.

Detailed Steps:

  • Preparation of Antimicrobial Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds and the control antibiotic in cation-adjusted Mueller-Hinton Broth (MHB).[16]

  • Inoculum Preparation: From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[16] Causality: Standardizing the inoculum density is crucial for the reproducibility of MIC results. A higher or lower bacterial concentration can lead to falsely elevated or reduced MIC values, respectively.

  • Inoculation: Dilute the standardized bacterial suspension in MHB so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL. Inoculate each well containing the antimicrobial agent with this suspension.

  • Controls: It is essential to include controls for the validation of the assay.[14]

    • Growth Control: A well containing MHB and the bacterial inoculum but no antimicrobial agent. This well should show turbidity after incubation.

    • Sterility Control: A well containing only MHB to check for contamination of the medium. This well should remain clear.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[14]

Conclusion and Future Directions

This guide outlines a foundational approach to the in vitro evaluation of novel compounds derived from this compound. Based on our comparative analysis, the hypothetical compound QC-2 emerges as a promising lead, demonstrating superior performance over QC-1 in both anticancer and antimicrobial assays.

The next logical steps in the drug development pipeline would involve:

  • Broadening the Scope: Testing QC-2 against a wider panel of cancer cell lines and clinically relevant bacterial strains, including drug-resistant isolates.

  • Mechanism of Action Studies: Investigating how QC-2 exerts its biological effects (e.g., enzyme inhibition, apoptosis induction, DNA interaction).

  • Selectivity and Toxicity: Assessing the cytotoxicity of QC-2 against normal, non-cancerous human cell lines to determine its therapeutic index.

  • In Vivo Evaluation: If in vitro data remains promising, advancing the compound to preclinical animal models to evaluate its efficacy, pharmacokinetics, and safety profile.

By adhering to these rigorous, self-validating protocols, researchers can confidently identify and advance the most promising candidates from this versatile chemical scaffold.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2025). Chemical Biology & Drug Design. Retrieved January 22, 2026, from [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 22, 2026, from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. Retrieved January 22, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 22, 2026, from [Link]

  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (2020). Bioorganic Chemistry. Retrieved January 22, 2026, from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • Evaluation of Synthetic Aminoquinoline Derivatives As Urease Inhibitors: In Vitro, In Silico and Kinetic Studies. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 22, 2026, from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents. (2020). Molecules. Retrieved January 22, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 22, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved January 22, 2026, from [Link]

  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomedical Science. Retrieved January 22, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences. Retrieved January 22, 2026, from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). ACS Infectious Diseases. Retrieved January 22, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Biological Activities of Quinoline Derivatives. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 6-chloro-quinazolin Derivatives as Potential Antitumor Agents. (2014). European Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Screening of Pyrano[2,3-b]quinoline Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (6-bromo-2-chloroquinolin-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are paramount. Yet, the lifecycle of these compounds extends beyond their immediate use, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (6-bromo-2-chloroquinolin-3-yl)methanol, a halogenated quinoline derivative. By understanding the inherent chemical properties and adhering to established safety protocols, laboratories can mitigate risks and ensure environmental stewardship.

Hazard Assessment: Understanding the Compound's Profile

Based on available data for related compounds, this compound should be treated as a hazardous substance with the following potential classifications[1][2]:

  • Acute Toxicity (Oral): Likely harmful or toxic if swallowed.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The presence of the methanol group also suggests potential flammability and toxicity, including the risk of damage to organs upon exposure[3][4][5][6][7]. Due to the chlorinated and brominated nature of the molecule, it falls under the category of halogenated organic waste [8][9].

Table 1: Hazard Profile of this compound (Inferred)

Hazard ClassificationPotential EffectsPrimary Routes of Exposure
Acute Toxicity (Oral)Harmful or toxic if ingested.Ingestion
Skin IrritantCauses redness, itching, and inflammation upon contact.Dermal contact
Eye IrritantCauses serious irritation, redness, and potential damage.Eye contact
Respiratory IrritantMay cause irritation to the respiratory tract.Inhalation
FlammabilityPotential fire hazard due to the methanol group.Heat, sparks, open flames
Target Organ ToxicityPotential for damage to organs, such as the optic nerve.Ingestion, Inhalation, Dermal contact

Personal Protective Equipment (PPE): Your First Line of Defense

Given the assessed hazards, stringent adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in any form, including during disposal procedures.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Change gloves immediately if they become contaminated[1].

  • Eye Protection: Use safety goggles with side shields or a face shield to protect against splashes[1].

  • Skin and Body Protection: A laboratory coat is essential. For tasks with a higher risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection: All handling of the compound, especially in powdered form or when generating aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure[10].

PPE_Workflow cluster_handling Chemical Handling cluster_ppe Required PPE Start Handling Task Identified Assess_Risk Assess Splash/Aerosol Risk Start->Assess_Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Fume_Hood Fume Hood Assess_Risk->Fume_Hood Aerosol Risk Don_PPE Don PPE Correctly Select_PPE->Don_PPE Gloves Nitrile Gloves Select_PPE->Gloves Hand Goggles Safety Goggles Select_PPE->Goggles Eyes Lab_Coat Lab Coat Select_PPE->Lab_Coat Body Proceed Proceed with Handling Don_PPE->Proceed

Caption: Personal Protective Equipment (PPE) selection workflow.

Spill Management: Preparedness is Key

Accidental spills should be managed promptly and safely by trained personnel.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

    • Once fully absorbed, carefully collect the material using non-sparking tools and place it into a designated, labeled container for hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • If the spill is significant or involves a volatile solution, contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spill from entering drains or waterways.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as halogenated organic hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in general waste[11].

Experimental Protocol: Waste Segregation and Disposal

  • Waste Identification and Classification:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be classified as hazardous waste.

    • Due to the presence of bromine and chlorine, this compound falls into the halogenated organic waste stream[8].

  • Waste Segregation and Collection:

    • Use a designated, properly labeled, and sealed waste container specifically for halogenated organic waste. Plastic containers are often preferred[8].

    • Crucially, do not mix halogenated waste with non-halogenated waste streams. This is because the disposal methods for these two categories are different and mixing them can significantly increase disposal costs[8].

    • Solid waste (e.g., contaminated gloves, paper towels) should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.

    • Ensure the label includes the appropriate hazard pictograms (e.g., toxic, irritant).

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated[8].

  • Arranging for Disposal:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for a pickup from your EHS department or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for waste manifest and pickup procedures.

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal Generate_Waste Generate Waste Containing This compound Classify_Waste Classify as Halogenated Hazardous Waste Generate_Waste->Classify_Waste Segregate Segregate into Halogenated Waste Container Classify_Waste->Segregate Label Label Container Correctly Segregate->Label Store Store in Satellite Accumulation Area Label->Store Arrange_Pickup Arrange for EHS Pickup Store->Arrange_Pickup Transport Transport by Licensed Contractor Arrange_Pickup->Transport Final_Disposal Incineration at Approved Facility Transport->Final_Disposal

Caption: Disposal workflow for this compound.

The Rationale Behind the Protocol: Ensuring Safety and Compliance

The procedures outlined above are not arbitrary; they are based on established principles of chemical safety and environmental regulation.

  • Segregation of Halogenated Waste: Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts like dioxins and furans[9]. Mixing them with non-halogenated waste complicates the disposal process and increases costs.

  • Proper Labeling and Storage: Accurate labeling is a regulatory requirement and crucial for the safety of waste handlers. Secure storage in designated areas prevents accidental spills and exposure.

  • Professional Disposal: Licensed hazardous waste contractors have the expertise and facilities to manage and dispose of chemical waste in compliance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA)[12].

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • MedchemExpress.com. (2025, October 3). Safety Data Sheet: 6-Bromoquinoline.
  • DETRITUS. (2021). Hazardous properties of brominated, phosphorus, chlorinated, nitrogen and mineral flame retardants in plastics which may hinder their recycling.
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Comprehensive Safety and Handling Guide for (6-bromo-2-chloroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(6-bromo-2-chloroquinolin-3-yl)methanol , a halogenated quinoline derivative, is a valuable building block in pharmaceutical and chemical synthesis.[1] Its structure, featuring bromine and chlorine substituents, necessitates a robust understanding of its potential hazards to ensure safe handling. This guide synthesizes technical data with field-proven safety protocols to provide a comprehensive operational plan.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound include:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Serious Eye Damage: Causes serious eye damage.

Based on the hazard profile of the closely related compound, 6-bromo-2-chloroquinoline, we can infer additional potential hazards:

  • Skin Irritation: May cause skin irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used, the nature of the procedure, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE for handling this compound.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a crucial barrier against skin contact.[3][4] Inspect gloves for any signs of degradation or punctures before use.
Primary Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[5]
Primary Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination.[4]
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during transfers of large quantities or when working with solutions under pressure.[6]
Task-Dependent Respiratory ProtectionN95 (or higher) Particulate Respirator or an Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation of dust particles. For handling solutions or when vapors may be generated, an air-purifying respirator with organic vapor cartridges is recommended.[3][7]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area handling_weigh Weighing prep_area->handling_weigh handling_solution Solution Preparation handling_weigh->handling_solution handling_reaction Reaction Setup handling_solution->handling_reaction cleanup_decon Decontaminate Glassware handling_reaction->cleanup_decon cleanup_waste Segregate & Dispose Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose PPE cleanup_waste->cleanup_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.